4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
Description
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Properties
IUPAC Name |
4-(2-chloroacetyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-5-10(15)13-6-9(14)12-7-3-1-2-4-8(7)13/h1-4H,5-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGJPXOEWSLROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389834 | |
| Record name | 4-(Chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-67-4 | |
| Record name | 4-(2-Chloroacetyl)-3,4-dihydro-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloroacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one: Synthesis, Properties, and Reactivity
This guide provides a comprehensive technical overview of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, a key intermediate in the synthesis of diverse heterocyclic systems. Intended for researchers, medicinal chemists, and drug development professionals, this document details the compound's chemical properties, a robust synthesis protocol, and its versatile reactivity profile, underpinned by mechanistic insights and practical considerations.
Introduction: The Quinoxalinone Scaffold
The quinoxalinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] These nitrogen-containing heterocycles are known to exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2] The specific subject of this guide, 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, serves as a pivotal building block. The introduction of a reactive N-chloroacetyl group onto the quinoxalinone framework provides a chemical handle for extensive synthetic elaboration, enabling the construction of more complex molecular architectures for drug discovery and materials science.
Physicochemical and Structural Properties
Understanding the fundamental properties of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is crucial for its effective handling, reaction design, and purification.
Core Chemical Attributes
The compound's key properties are summarized in the table below. The molecular formula and weight are calculated from its structure, while the melting point is experimentally derived.[2] Solubility is inferred from its synthesis and reaction conditions.
| Property | Value | Source / Method |
| IUPAC Name | 4-(2-chloroacetyl)-3,4-dihydro-1H-quinoxalin-2-one | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₉ClN₂O₂ | Elemental Composition |
| Molecular Weight | 224.65 g/mol | Calculation |
| Melting Point | 194-196 °C | Experimental[2] |
| Appearance | Off-white solid | Experimental[2] |
| Solubility | Soluble in DMF; Sparingly soluble in alcohols (e.g., 2-propanol); Likely insoluble in water and non-polar solvents. | Inferred from Synthetic Protocols[1][2] |
Structural & Conformational Analysis
The structure of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one combines a bicyclic quinoxalinone core with an electrophilic chloroacetyl side chain. The core consists of a benzene ring fused to a pyrazinone ring.
Based on crystallographic studies of analogous quinoxalinone derivatives, the pyrazinone ring is not perfectly planar but adopts a slight envelope or boat-like conformation.[1] This non-planarity is a key structural feature of the dihydro-quinoxalinone system. The N-acylation at the N4 position introduces an amide bond with characteristic rotational barriers and electronic properties. The carbonyl group of the chloroacetyl moiety withdraws electron density from the N4 nitrogen, influencing the overall electronic distribution of the heterocyclic system.
Synthesis Protocol
The synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is reliably achieved through a two-step process starting from commercially available o-phenylenediamine. The causality behind this workflow is the sequential formation of the heterocyclic core followed by the introduction of the reactive side chain.
Synthesis Workflow Overview
The overall synthetic pathway involves the initial cyclization to form the quinoxalinone ring, followed by acylation.
Caption: Two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3,4-Dihydro-1H-quinoxalin-2-one (Precursor) [2]
-
Reaction Setup: To a round-bottom flask, add o-phenylenediamine (10.0 g, 92 mmol), chloroacetic acid (8.7 g, 92 mmol), and water (80 mL).
-
Basification: Carefully add aqueous ammonia (33%, 10 mL) to the mixture. The ammonia acts as a base to neutralize the carboxylic acid and facilitate the initial nucleophilic attack and subsequent cyclization.
-
Cyclization: Heat the mixture to reflux for one hour with stirring.
-
Isolation: Cool the reaction mixture in an ice bath. The product will precipitate as a light brown solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly at 110 °C. This typically yields the precursor in high purity (>80%).
Step 2: Synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one (Target Compound) [2]
-
Reaction Setup: Dissolve 3,4-dihydro-1H-quinoxalin-2-one (5.0 g, 34 mmol) in dry dimethylformamide (DMF, 20 mL) in a flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C using an ice bath.
-
Causality: DMF is an excellent polar aprotic solvent for this reaction, dissolving the starting material and facilitating the acylation. The reaction is cooled to control the initial exothermic reaction with the highly reactive chloroacetyl chloride.
-
-
Acylation: Add chloroacetyl chloride (2.9 mL, 37 mmol) dropwise to the cold solution.
-
Reaction: After the addition is complete, remove the ice bath and stir the solution at room temperature for one hour.
-
Work-up: Pour the reaction mixture slowly into a stirred aqueous solution of sodium bicarbonate (6%, 100 mL). This step neutralizes any remaining acid and precipitates the product.
-
Isolation and Purification: Collect the resulting off-white precipitate by vacuum filtration, wash thoroughly with water, and dry in an oven at 110 °C. The yield is typically around 74%.
Spectroscopic Characterization
Spectroscopic analysis confirms the structure of the synthesized compound. Below are the expected key features based on experimental data for the target compound and closely related analogs.[2][3]
| Spectroscopic Method | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR (DMSO-d₆) | -NH- (Lactam) | δ ~10.5 ppm (broad singlet) | Deshielded proton on nitrogen, exchangeable.[2] |
| Aromatic -CH | δ 7.2-7.6 ppm (multiplet) | Protons on the benzene ring.[2] | |
| -N-CO-CH₂-Cl | δ ~4.6 ppm (singlet) | Methylene protons adjacent to the carbonyl and chlorine are deshielded.[2] | |
| -C-CH₂-NH- | δ ~2.6 ppm (singlet) | Methylene protons of the pyrazinone ring.[2] | |
| ¹³C NMR | -C=O (Lactam) | δ ~165-170 ppm | Carbonyl carbon of the cyclic amide. |
| -C=O (Acyl) | δ ~165-170 ppm | Carbonyl carbon of the chloroacetyl group. | |
| Aromatic Carbons | δ ~115-140 ppm | Carbons within the benzene ring. | |
| -CO-C H₂-Cl | δ ~40-45 ppm | Aliphatic carbon attached to chlorine. | |
| -C H₂-NH- | δ ~45-50 ppm | Aliphatic carbon in the pyrazinone ring. | |
| FT-IR | N-H Stretch | ~3200 cm⁻¹ | Stretching vibration of the lactam N-H bond. |
| C=O Stretch (Amide/Lactam) | ~1670-1690 cm⁻¹ | Strong absorption from the two carbonyl groups. | |
| C-Cl Stretch | ~700-800 cm⁻¹ | Stretching vibration of the alkyl chloride bond. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 224/226 | Isotopic pattern (approx. 3:1 ratio) due to the presence of ³⁵Cl and ³⁷Cl. |
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one stems from the electrophilic nature of the chloroacetyl group. The carbon atom bearing the chlorine is highly susceptible to nucleophilic attack, making this compound an excellent precursor for a variety of derivatives.
Nucleophilic Substitution Reactions
The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This reaction is the cornerstone of its synthetic application.
Caption: General scheme for nucleophilic substitution.
Mechanism and Causality: The reaction proceeds via a standard Sₙ2 mechanism. The nucleophile attacks the methylene carbon, and the chloride ion is expelled in a concerted step. The presence of the adjacent electron-withdrawing carbonyl group activates the C-Cl bond, making the carbon more electrophilic and accelerating the substitution reaction.
Experimental Protocol Example: Reaction with an Aniline [1]
-
Setup: Suspend 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one (1.25 g, 5.57 mmol), the desired aniline (e.g., 2,5-dimethylaniline, 5.57 mmol), and a mild base (e.g., NaHCO₃, 8.35 mmol) in a solvent like 2-propanol.
-
Causality: The base (NaHCO₃) is crucial to neutralize the HCl generated during the reaction, preventing protonation of the aniline nucleophile and driving the reaction to completion.
-
-
Reaction: Reflux the mixture for several hours (e.g., 8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Cool the mixture. The product often precipitates and can be collected by filtration.
-
Purification: Wash the filtered solid with appropriate solvents (e.g., chloroform and methanol) to remove residual starting materials and salts. Further purification can be achieved by recrystallization or column chromatography.
This versatile reaction can be adapted for a wide range of nitrogen, oxygen, and sulfur nucleophiles to create libraries of novel quinoxalinone derivatives for biological screening.
Safety and Handling
As a laboratory chemical, 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one requires careful handling.
-
General Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazard Profile: The primary hazards are associated with the chloroacetyl moiety. N-acyl chloroacetamides are classified as toxic if swallowed and may cause skin irritation or allergic reactions.[4][5] Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and strong bases.[5]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste. Do not allow it to enter the environment.[4]
Conclusion
4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is a valuable and versatile synthetic intermediate. Its straightforward, high-yielding synthesis and the predictable reactivity of its electrophilic chloroacetyl group make it an ideal starting point for the development of novel compounds targeting a range of biological endpoints. This guide provides the foundational knowledge required for its safe and effective use in a research and development setting.
References
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Nawaz, W., et al. (2009). 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3006. [Link]
-
Al-Abdullah, E. S., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121. [Link]
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Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. [Link]
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PubChem (2026). 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one. PubChem Compound Summary for CID 51342134. [Link]
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PubChem (n.d.). 4-Acetyl-1-ethyl-3,4-dihydroquinoxalin-2(1h)-one. PubChem Compound Summary for CID 139038288. [Link]
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ChemBK (n.d.). Quinoxalinone,4-[[4-(2-benzothiazolyl)-1-piperidinyl]acetyl]-3,4-dihydro-(9CI). [Link]
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The Strategic Intermediate: A Technical Guide to 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
Abstract
This technical guide provides an in-depth exploration of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one (CAS Number: 436088-67-4), a key heterocyclic intermediate in synthetic and medicinal chemistry. The quinoxalin-2-one scaffold is a privileged structure, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] This guide details the synthesis, chemical properties, and critical reactivity of this versatile building block. By elucidating its role as a precursor, we aim to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents. This document provides detailed experimental protocols, mechanistic insights, and a discussion of its application in the synthesis of bioactive molecules.
Introduction: The Quinoxalinone Core and the Role of a Key Intermediate
The quinoxalin-2-one nucleus is a prominent heterocyclic motif in the landscape of drug discovery.[5] Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive targets for synthetic chemists.[1][3] The strategic importance of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one lies in its bifunctional nature. The quinoxalinone core provides a foundational structure with inherent biological relevance, while the reactive chloroacetyl group serves as a versatile handle for introducing diverse molecular functionalities. This dual character allows for the systematic construction of compound libraries for screening and the targeted synthesis of complex bioactive molecules.
The chloroacetyl group is a potent electrophile, highly susceptible to nucleophilic substitution reactions.[6] This reactivity is the cornerstone of its utility, providing a straightforward and efficient means to couple the quinoxalinone core with a variety of nucleophiles, such as amines, thiols, and alcohols, thereby generating a diverse range of derivatives.[6]
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is essential for its effective use in synthesis. The following table summarizes its key identifiers and reported physical data.
| Property | Value | Source |
| CAS Number | 436088-67-4 | |
| Molecular Formula | C₁₀H₉ClN₂O₂ | |
| Molecular Weight | 224.64 g/mol | |
| Appearance | Off-white solid | [6] |
| Melting Point | 194-196 °C | [6] |
Spectroscopic Analysis
Detailed spectroscopic data is crucial for the unambiguous identification and quality control of the compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 10.48 | br. s | 1H | N1-H | [6] |
| 7.20-7.60 | m | 4H | Aromatic H | [6] |
| 4.60 | s | 2H | -CO-CH₂ -Cl | [6] |
| 2.60 | s | 2H | C3-CH₂ | [6] |
| (Solvent: DMSO-d₆, 400 MHz) |
Synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
The synthesis of the title compound is a two-step process starting from commercially available o-phenylenediamine.
Synthesis of 3,4-dihydroquinoxalin-2(1H)-one (Precursor)
The precursor, 3,4-dihydroquinoxalin-2(1H)-one, is synthesized by the condensation of o-phenylenediamine with chloroacetic acid.
Experimental Protocol: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one [6]
-
A mixture of o-phenylenediamine (10.0 g, 92 mmol), chloroacetic acid (8.7 g, 92 mmol), and aqueous ammonia (33%, 10 mL) in water (80 mL) is heated to reflux for one hour.
-
Upon cooling, a light brown solid precipitates.
-
The solid is filtered under reduced pressure and dried at 110 °C to yield the off-white solid product.
-
Yield: 83%
-
Melting Point: 134-136 °C
-
Acylation to Yield 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
The final product is obtained by the acylation of the precursor with chloroacetyl chloride in an inert solvent.
Experimental Protocol: Synthesis of 4-(2-chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one [6]
-
To an ice-cold solution of 3,4-dihydroquinoxalin-2(1H)-one (5.0 g, 34 mmol) in dry DMF (20 mL), add chloroacetyl chloride (2.9 mL, 37 mmol) dropwise.
-
After the addition is complete, stir the solution at room temperature for one hour.
-
Slowly pour the reaction mixture into an aqueous solution of sodium bicarbonate (6%, 100 mL) with continuous stirring.
-
Filter the resulting precipitate, wash with water, and dry in an oven at 110 °C to obtain the final product as an off-white solid.
-
Yield: 74%
-
Melting Point: 194-196 °C
-
Reaction Mechanism and Rationale
The synthesis involves a nucleophilic acyl substitution. The secondary amine at the N4 position of the 3,4-dihydroquinoxalin-2(1H)-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The use of an ice bath during the addition of chloroacetyl chloride is crucial to control the exothermic reaction. The subsequent stirring at room temperature ensures the completion of the reaction. The final workup with sodium bicarbonate solution neutralizes the HCl byproduct generated during the acylation.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one stems from the high reactivity of the chloroacetyl group towards nucleophiles. The chlorine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack, primarily through an Sₙ2 mechanism.[6]
Nucleophilic Substitution Reactions
This compound is an excellent substrate for reactions with various nucleophiles, allowing for the facile introduction of diverse side chains. A prime example is its reaction with primary or secondary amines to form N-substituted aminoacetyl derivatives.
Experimental Protocol: Synthesis of 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one [7]
-
A suspension of 4-(Chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one (1.25 g, 5.57 mmol), 2,5-dimethylaniline (0.67 g, 5.57 mmol), and NaHCO₃ (0.7 g, 8.35 mmol) in 2-propanol is prepared.
-
The reaction mixture is refluxed for 8 hours.
-
The reaction progress is monitored by TLC (CHCl₃ and ethyl acetate).
-
Upon cooling, the solid product is filtered, washed with chloroform and methanol, and dried.
This reaction exemplifies the straightforward manner in which the chloroacetyl group can be displaced to build more complex molecules. The sodium bicarbonate acts as a base to neutralize the HCl formed during the substitution.
Relevance in Drug Discovery and Development
While direct biological activity data for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is limited, its significance lies in its role as a key intermediate for the synthesis of potentially bioactive molecules. The quinoxalinone scaffold is present in compounds with a wide range of therapeutic applications.
-
Anticancer Activity: Numerous quinoxalinone derivatives have been investigated as anticancer agents.[1] They have been shown to act through various mechanisms, including the inhibition of kinases and as cytotoxic agents against various cancer cell lines.[1][2] The ability to easily generate a library of derivatives from the title compound makes it a valuable tool in the search for new and more effective anticancer drugs.
-
Antimicrobial and Antifungal Activity: The quinoxalinone core is also associated with antimicrobial and antifungal properties.[3] By modifying the substituent introduced via the chloroacetyl handle, it is possible to modulate the antimicrobial spectrum and potency of the resulting compounds.
-
Other Therapeutic Areas: Derivatives of the quinoxalinone scaffold have also shown promise as anti-inflammatory, antiviral, and antithrombotic agents, as well as inhibitors of reverse transcriptase.[8]
The synthetic accessibility and predictable reactivity of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one make it an important starting material for structure-activity relationship (SAR) studies aimed at optimizing the biological activity of this class of compounds.
Safety and Handling
4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[9] The compound is an irritant, and contact with skin and eyes should be avoided.[8] In case of contact, rinse thoroughly with water.[8]
The reagent used in its synthesis, chloroacetyl chloride, is highly toxic, corrosive, and a lachrymator.[10][11] It should be handled with extreme care, and exposure should be avoided.
Conclusion
4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is a strategically important intermediate in organic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its chloroacetyl group provide a robust platform for the generation of diverse libraries of quinoxalinone derivatives. Given the well-documented broad-spectrum biological activity of the quinoxalinone scaffold, this compound serves as a valuable starting point for the discovery and development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile building block in research and drug discovery endeavors.
References
- Nasir, W., Munawar, M. A., Ahmad, S., Nadeem, S., & Shahid, M. (2009). 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3006.
- Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300.
- Al-Ostath, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3123.
- Zayed, M. F., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. International Journal of Molecular Sciences, 16(12), 29336-29353.
- Kareem, H., & Ariffin, E. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(16), 4997.
- Ammar, Y. A., et al. (2015). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Journal of the Korean Chemical Society, 59(4), 346-357.
- Lee, J., et al. (2017).
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
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PubChem. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
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Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
- Tarszabéki, B., et al. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry, 18, 667-674.
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An In-Depth Technical Guide to the Mechanism of Action of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one: A Covalent Inhibition Strategy
Foreword: The Quinoxalinone Scaffold and the Rise of Covalent Inhibitors
The quinoxalinone core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Derivatives have shown promise as inhibitors of critical enzyme families, including kinases, proteases, and histone deacetylases (HDACs), making them focal points in the development of novel therapeutics for oncology, virology, and inflammatory diseases.[1][2][3][4][5][6][7][8][9]
Concurrently, the field of drug discovery has seen a resurgence in the rational design of covalent inhibitors. These molecules form a stable, covalent bond with their target protein, offering distinct advantages such as prolonged duration of action, high potency, and the ability to target proteins with shallow binding pockets. This renaissance is driven by a deeper understanding of protein chemistry and advanced analytical techniques that mitigate historical concerns about off-target toxicity.
This guide focuses on a specific, synthetically accessible quinoxalinone derivative: 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one . The presence of the chloroacetyl group, a well-documented electrophilic "warhead," strongly suggests a mechanism of action rooted in covalent inhibition. This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, proposing a mechanistic hypothesis and outlining a comprehensive, field-proven experimental framework to validate it. We will move beyond a simple listing of facts to explain the causality behind experimental choices, ensuring a self-validating system of protocols.
Mechanistic Hypothesis: Covalent Modification of a Nucleophilic Residue
The core of our hypothesis is that 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one functions as an irreversible covalent inhibitor. The mechanism can be dissected into a two-step process, a hallmark of targeted covalent inhibition:
-
Reversible Binding: The quinoxalinone scaffold first docks non-covalently into the target protein's binding pocket. This initial interaction is driven by forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, and it determines the inhibitor's initial affinity (KI) and selectivity.
-
Irreversible Covalent Bonding: Once the inhibitor is correctly oriented within the active site, the electrophilic chloroacetyl "warhead" is positioned in close proximity to a nucleophilic amino acid residue (e.g., Cysteine, Lysine, or Histidine). The nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride leaving group and the formation of a stable, covalent thioether, amine, or other adduct. This step is characterized by the rate of inactivation (kinact).
The chloroacetamide moiety is a known reactive group that can form covalent bonds with nucleophilic residues, particularly the thiol group of cysteine, which is often found in the active sites of enzymes like kinases and proteases.[8][10]
Visualizing the Proposed Mechanism
The following diagram illustrates the proposed two-step mechanism of covalent inhibition.
Caption: Proposed two-step mechanism of covalent inhibition.
Identifying the Molecular Target: A Strategic Approach
Given the broad activity profile of quinoxalinone derivatives, potential targets for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one could include, but are not limited to:
-
Protein Kinases: Many kinases, such as Janus kinases (JAKs) and Pim kinases, are known targets of quinoxalinones and often possess a conserved cysteine residue in or near their ATP-binding pocket.[7][11][12]
-
Proteases: Viral proteases, like the HCV NS3/4A protease, are another established target class for quinoxalinone-based inhibitors.[8][9] The active sites of these enzymes frequently contain a catalytic cysteine.
-
Other Enzymes: Quinoxalinones have also been investigated as inhibitors of enzymes like COX-2 and lactate dehydrogenase A (LDHA).[13]
A rational approach to identifying the specific target would involve screening the compound against a panel of representative enzymes from these classes, particularly those known to be susceptible to covalent inhibition.
Experimental Validation Workflow: A Self-Validating System
To rigorously test our mechanistic hypothesis, a multi-stage experimental workflow is required. Each stage provides evidence that validates the subsequent steps, creating a robust and trustworthy data package.
Visualizing the Experimental Workflow
Caption: A four-phase workflow for mechanistic validation.
Detailed Experimental Protocols
Phase 1: Confirmation of Covalent Adduct Formation by Intact Protein Mass Spectrometry
Rationale: The most direct way to confirm covalent modification is to measure the mass of the target protein before and after incubation with the inhibitor. A mass increase corresponding to the molecular weight of the inhibitor confirms the formation of a covalent bond. High-resolution mass spectrometry (HRMS) is essential for this analysis.[14][15]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the purified target protein (e.g., a candidate kinase) at 1 mg/mL (approximately 20-50 µM, depending on MW) in an MS-compatible buffer (e.g., 20 mM HEPES or Ammonium Acetate, pH 7.4).
-
Prepare a 10 mM stock solution of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one in DMSO.
-
-
Incubation:
-
In a microcentrifuge tube, combine the protein solution with the inhibitor stock to achieve a final protein concentration of 10 µM and a 5- to 10-fold molar excess of the inhibitor.
-
Prepare a control sample with the same concentration of protein and DMSO (without the inhibitor).
-
Incubate both samples at room temperature or 37°C for a defined period (e.g., 1-4 hours).
-
-
Sample Cleanup:
-
Remove excess, non-covalently bound inhibitor using a desalting column (e.g., a C4 ZipTip) or buffer exchange spin column. Elute the protein into a solution of 50% acetonitrile and 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by direct infusion or LC-MS on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in the positive ion mode over a mass-to-charge (m/z) range that encompasses the expected charge state envelope of the protein.
-
-
Data Analysis:
-
Deconvolute the raw m/z spectra to obtain the zero-charge mass spectra for both the control and inhibitor-treated samples.
-
Compare the masses. A mass shift equal to the molecular weight of the inhibitor fragment (minus the leaving group, in this case, HCl) confirms covalent binding.
-
Data Summary Table:
| Sample | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Conclusion |
| Control Protein | e.g., 50,000.0 | e.g., 50,000.2 | N/A | No modification |
| Inhibitor-Treated | e.g., 50,188.6 | e.g., 50,188.9 | +188.7 | Covalent Adduct Formed |
(Note: The mass of the added moiety is C10H7N2O2 = 187.18 g/mol )
Phase 2: Pinpointing the Covalent Binding Site via Peptide Mapping
Rationale: Once covalent binding is confirmed, the next critical step is to identify the specific amino acid residue that has been modified. This is achieved by digesting the protein into smaller peptides and using tandem mass spectrometry (MS/MS) to locate the peptide carrying the mass modification and sequence it to identify the exact residue.[14][16][17][18]
Protocol:
-
Sample Preparation and Digestion:
-
Incubate the target protein with and without the inhibitor as described in the intact mass protocol.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues in the control sample by adding iodoacetamide to 20 mM and incubating in the dark for 30 minutes. This step is omitted for the inhibitor-treated sample to allow identification of the modified cysteine.
-
Dilute the samples 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration.
-
Add a protease (e.g., trypsin) at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digests with formic acid.
-
Inject the samples onto a reverse-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS scan followed by MS/MS fragmentation of the most intense precursor ions.
-
-
Data Analysis:
-
Process the raw data using a proteomics software package (e.g., Mascot, Proteome Discoverer).
-
Search the MS/MS spectra against the known sequence of the target protein.
-
For the inhibitor-treated sample, specify a variable modification on cysteine (or other nucleophilic residues) corresponding to the mass of the inhibitor fragment (+187.18 Da).
-
Compare the peptide maps of the control and treated samples. The modified peptide will exhibit a different retention time and a mass increase. The MS/MS spectrum of this peptide will confirm the sequence and pinpoint the modified residue.
-
Phase 3: Quantifying Inhibitory Potency through Enzyme Kinetics
Rationale: For irreversible inhibitors, the potency is best described by the second-order rate constant kinact/KI, which reflects both the initial binding affinity and the rate of covalent bond formation. A time-dependent IC50 assay is a robust method to determine these parameters.[19][20][21][22]
Protocol:
-
Assay Setup:
-
Use a continuous or endpoint assay that measures the activity of the target enzyme (e.g., a fluorescence-based kinase assay).
-
Prepare a dilution series of the inhibitor.
-
-
Time-Dependent IC50 Measurement:
-
Initiate the enzymatic reaction by adding the enzyme to a mixture of substrate and varying concentrations of the inhibitor.
-
Measure the reaction progress continuously or at several fixed time points (e.g., 5, 15, 30, and 60 minutes).
-
For each time point, plot the enzyme activity against the inhibitor concentration to determine the IC50 value. You will observe that the IC50 value decreases with longer incubation times, which is a hallmark of irreversible inhibition.
-
-
Data Analysis and Calculation of kinact and KI:
-
Plot the observed rate of inactivation (kobs) against the inhibitor concentration. The kobs can be derived from the progress curves at each inhibitor concentration.
-
Fit the data to the following Michaelis-Menten-like equation: kobs = kinact * [I] / (KI + [I])
-
The maximal rate of inactivation (kinact) is the plateau of the curve, and the KI is the inhibitor concentration at which the inactivation rate is half of kinact.
-
The overall potency is given by the kinact/KI ratio.
-
Data Summary Table:
| Parameter | Value | Unit | Interpretation |
| KI | e.g., 5.2 | µM | Initial binding affinity |
| kinact | e.g., 0.15 | min-1 | Maximum rate of inactivation |
| kinact/KI | e.g., 28,846 | M-1s-1 | Overall covalent efficiency |
Safety and Toxicity Considerations
The chloroacetamide functional group, while effective as a covalent warhead, is not without potential liabilities. Chloroacetamide itself is classified as toxic and can cause skin and eye irritation.[23][24] Studies on related chloroacetamide herbicides have indicated potential for genotoxicity and developmental toxicity, often linked to the generation of reactive oxygen species (ROS) and cellular apoptosis.[25][26][27]
Therefore, any drug development program centered on this compound must include a thorough in vitro and in vivo toxicity assessment. Key assays would include:
-
Cytotoxicity assays in relevant cell lines (e.g., HepG2 for liver toxicity).
-
Off-target screening against a panel of proteins, especially those with reactive cysteines.
-
In vivo toxicology studies in animal models to assess for any potential liabilities.
Conclusion
The molecular architecture of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one strongly supports the hypothesis of a covalent mechanism of action. Its quinoxalinone core provides a versatile scaffold for achieving target selectivity, while the chloroacetyl group acts as an efficient electrophilic warhead poised to form an irreversible bond with a key nucleophilic residue in a protein's active site.
This guide provides a comprehensive, logically structured, and field-proven framework for elucidating this proposed mechanism. By systematically confirming covalent adduct formation, identifying the precise binding site, and quantifying the kinetic parameters of inhibition, researchers can build a robust and trustworthy data package. This rigorous approach is fundamental to advancing our understanding of this promising molecule and serves as a blueprint for the characterization of other novel covalent inhibitors in the drug discovery pipeline.
References
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Quinoxalines Potential to Target Pathologies. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. (n.d.). Charles River Laboratories. Retrieved January 21, 2026, from [Link]
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Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Chloroacetamide. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. (2015). PubMed. Retrieved January 21, 2026, from [Link]
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Chloroacetamide. (2020). Sciencemadness Wiki. Retrieved January 21, 2026, from [Link]
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Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). NIH. Retrieved January 21, 2026, from [Link]
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Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (n.d.). Ingenta Connect. Retrieved January 21, 2026, from [Link]
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Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
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Janus kinase inhibitory activity screening of quinoxalinone derivatives... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Drugs containing the quinoxaline core. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2020). bioRxiv. Retrieved January 21, 2026, from [Link]
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Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
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Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1- b]quinazolin-12-ones. (2024). PubMed. Retrieved January 21, 2026, from [Link]
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Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. (2025). GeneOnline News. Retrieved January 21, 2026, from [Link]
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The Role of Quinoxaline Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 21, 2026, from [Link]
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A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). NIH. Retrieved January 21, 2026, from [Link]
-
New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (2021). ProQuest. Retrieved January 21, 2026, from [Link]
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Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones. (2024). RSC Publishing. Retrieved January 21, 2026, from [Link]
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Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Quinoxaline-Based Linear HCV NS3/4A Protease Inhibitors Exhibit Potent Activity against Drug Resistant Variants. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
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Detailed Steps of Peptide Mapping Experiments. (n.d.). Biotech by Baitaipai Ke. Retrieved January 21, 2026, from [Link]
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Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. (n.d.). Domainex. Retrieved January 21, 2026, from [Link]
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High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
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Peptide Mapping for Biotherapeutics. (n.d.). Retrieved January 21, 2026, from [Link]
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Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. (n.d.). Peak Proteins. Retrieved January 21, 2026, from [Link]
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High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. (2022). ACS Publications. Retrieved January 21, 2026, from [Link]
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Spectroscopic Data of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one: An In-depth Technical Guide
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this important synthetic intermediate. Where experimental data is not publicly available, we provide expert predictive analysis based on established spectroscopic principles and data from analogous structures to offer a complete characterization profile.
Introduction to 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They are known to exhibit a wide range of pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities. 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one serves as a key building block in the synthesis of more complex quinoxaline-based compounds. The chloroacetyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of novel molecular scaffolds. Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the success of subsequent synthetic steps.
Synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
The synthesis of the title compound is typically achieved through the N-acylation of 3,4-dihydro-1H-quinoxalin-2-one with chloroacetyl chloride. This reaction is a standard procedure for introducing a chloroacetyl moiety onto a secondary amine.
Experimental Protocol for Synthesis
The following protocol is adapted from the work of Bonuga et al.[1]
-
Dissolution: In a round-bottom flask, dissolve 3,4-dihydro-1H-quinoxalin-2-one (5.0 g, 34 mmol) in dry dimethylformamide (DMF, 20 mL).
-
Cooling: Place the flask in an ice bath to cool the solution to 0 °C.
-
Addition of Reagent: Add chloroacetyl chloride (2.9 mL, 37 mmol) dropwise to the cold solution with continuous stirring. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring the solution at room temperature for one hour.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing a 6% aqueous solution of sodium bicarbonate (100 mL) with constant stirring. This neutralizes excess acid and precipitates the product.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash it with water, and then dry it in an oven at 110 °C to yield the pure 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one as an off-white solid.[1]
Caption: Key proton environments and their corresponding chemical shifts.
¹³C NMR Spectroscopic Data
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. While experimental ¹³C NMR data for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is not readily available in the literature, a predicted spectrum can be derived from the known chemical shifts of quinoxalinone derivatives and the influence of the N-chloroacetyl substituent. [2][3]
Predicted ¹³C NMR Data
The predicted chemical shifts are based on the analysis of similar quinoxalinone structures and standard chemical shift tables.
| Predicted Chemical Shift (δ) ppm | Carbon Atom | Rationale |
| ~168 | -C O-CH₂-Cl | Carbonyl carbon of the chloroacetyl group. |
| ~165 | -NH-C O- | Carbonyl carbon of the amide in the quinoxalinone ring. |
| ~140-120 | Aromatic C | Six carbons of the benzene ring. |
| ~45 | -CO-C H₂-Cl | Methylene carbon attached to the chlorine atom. |
| ~35 | -N-C H₂-CO- | Methylene carbon in the quinoxalinone ring. |
Rationale for Predicted Chemical Shifts
-
Carbonyl Carbons (δ ~168 and ~165): Carbonyl carbons typically resonate in the downfield region of the spectrum (160-220 ppm). The two carbonyl carbons in the molecule are expected to have slightly different chemical shifts due to their distinct electronic environments.
-
Aromatic Carbons (δ ~140-120): The six carbons of the benzene ring will appear in the aromatic region. The exact chemical shifts will vary depending on their position and substitution.
-
Methylene Carbons (δ ~45 and ~35): The methylene carbon attached to the electronegative chlorine atom is expected to be more deshielded and thus have a larger chemical shift than the methylene carbon within the quinoxalinone ring.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light. Although an experimental IR spectrum for the title compound is not available, the key absorption bands can be predicted based on the functional groups present.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3200 | N-H | Stretching |
| ~1680 | C=O | Amide I band (Stretching) |
| ~1660 | C=O | Ketone (Stretching) |
| ~1600, ~1480 | C=C | Aromatic ring stretching |
| ~750 | C-Cl | Stretching |
Interpretation of Predicted IR Absorptions
-
N-H Stretching (~3200 cm⁻¹): A moderately intense, somewhat broad peak is expected for the N-H stretch of the amide group.
-
C=O Stretching (~1680 and ~1660 cm⁻¹): Two distinct carbonyl absorption bands are anticipated. The amide carbonyl (Amide I band) and the ketone-like carbonyl of the chloroacetyl group will have slightly different frequencies. These are expected to be strong and sharp peaks.
-
C=C Aromatic Stretching (~1600, ~1480 cm⁻¹): Several peaks of variable intensity are expected in this region, corresponding to the C=C stretching vibrations within the aromatic ring.
-
C-Cl Stretching (~750 cm⁻¹): A medium to strong absorption is expected for the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular weight of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one (C₁₀H₉ClN₂O₂) is 224.65 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z = 224. An isotopic peak for the presence of ³⁷Cl (M+2) would be expected at m/z = 226 with an intensity of about one-third of the M⁺ peak.
-
Major Fragmentation Pathways:
-
Loss of the chloroacetyl group: A common fragmentation would be the cleavage of the N-C bond, leading to the loss of the chloroacetyl group (•COCH₂Cl) and the formation of a fragment corresponding to the 3,4-dihydro-1H-quinoxalin-2-one radical cation at m/z = 147.
-
Loss of a chlorine radical: Fragmentation could also occur by the loss of a chlorine radical (•Cl) from the molecular ion, resulting in a fragment at m/z = 189.
-
Loss of ketene: Cleavage and rearrangement could lead to the loss of ketene (CH₂=C=O) from the fragment at m/z = 189, giving a fragment at m/z = 147.
-
Caption: Predicted major fragmentation pathways for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one.
Conclusion
This technical guide has provided a detailed analysis of the spectroscopic data for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one. While a complete set of experimental data is not available in the public domain, we have presented the known ¹H NMR data and offered expert predictions for the ¹³C NMR, IR, and mass spectra based on established scientific principles. This comprehensive characterization is vital for any researcher working with this versatile synthetic intermediate, ensuring its identity and purity for successful downstream applications in medicinal chemistry and materials science.
References
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Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. [Link]
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McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. [Link]
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-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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An In-depth Technical Guide on the Reactivity of the Chloroacetyl Group in Quinoxalinones
Abstract
The quinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chloroacetyl group onto this scaffold provides a highly versatile electrophilic handle, enabling a wide array of subsequent chemical modifications. This technical guide offers an in-depth exploration of the reactivity of the chloroacetyl group, particularly when attached to the quinoxalinone nucleus. We will dissect the principal reaction pathways, including nucleophilic substitution and intramolecular cyclization, providing mechanistic insights and field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic tool for the creation of novel molecular entities.
Introduction: The Strategic Importance of Chloroacetylated Quinoxalinones
Quinoxalin-2-ones are bicyclic heterocyclic compounds that have garnered significant attention from the pharmaceutical and agrochemical industries due to their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and insecticidal properties.[1][2][3] The synthetic utility of the quinoxalinone core is greatly enhanced by the strategic installation of reactive functional groups.
Among these, the chloroacetyl group (-CO-CH₂-Cl) stands out as a particularly effective electrophilic synthon. Its reactivity is dominated by the electron-withdrawing nature of both the adjacent carbonyl group and the chlorine atom. This electronic arrangement polarizes the C-Cl bond and acidifies the α-protons, making the methylene carbon a prime target for nucleophilic attack.[4][5] This inherent reactivity allows for the facile construction of more complex molecules, making chloroacetylated quinoxalinones valuable intermediates in organic synthesis.
This guide will focus on two primary pillars of reactivity:
-
Nucleophilic Substitution: The direct displacement of the chloride ion by a variety of nucleophiles.
-
Intramolecular Cyclization: The use of the chloroacetyl group to construct new fused heterocyclic ring systems.
Mechanistic Insights into Chloroacetyl Group Reactivity
The chemical behavior of the chloroacetyl group is fundamentally governed by its electrophilic α-carbon. The adjacent carbonyl group significantly enhances the polarity of the carbon-halogen bond, increasing the electron deficiency at the α-carbon and making it highly susceptible to nucleophilic attack.[4]
Pillar 1: Nucleophilic Substitution Reactions
The most common transformation involving the chloroacetyl group is the bimolecular nucleophilic substitution (SN2) reaction. This reaction proceeds via a backside attack on the α-carbon by a nucleophile, leading to the displacement of the chloride leaving group in a single, concerted step.
Key Reaction Characteristics:
-
Mechanism: SN2
-
Electrophilic Center: α-carbon of the chloroacetyl group.
-
Leaving Group: Chloride ion (Cl⁻).
-
Common Nucleophiles: Amines (primary, secondary), thiols, phenoxides, and other soft nucleophiles.
The choice of solvent and base is critical for successful execution. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are often preferred as they can solvate the cation of the base without interfering with the nucleophile. A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is typically employed to neutralize the HCl generated during the reaction, driving it to completion.
Pillar 2: Intramolecular Cyclization & Cyclocondensation
A powerful application of chloroacetylated quinoxalinones is in the synthesis of fused polycyclic systems. This is typically achieved by reacting the chloroacetyl group with a bidentate nucleophile, leading to a substitution followed by an intramolecular cyclization/condensation step. A prime example is the reaction with thiourea or thioamides to form thiazolo[3,2-a]quinoxalinones, a class of compounds with noted biological activities.[2][3]
Mechanism (Hantzsch-type Thiazole Synthesis Adaptation):
-
Nucleophilic Attack: The sulfur atom of the thiourea attacks the electrophilic α-carbon of the chloroacetyl group, displacing the chloride. This forms an S-alkylated isothiourea intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the isothiourea intermediate then acts as a nucleophile, attacking the carbonyl carbon of the former acetyl group.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the fused thiazole ring system.
This reaction transforms a simple chloroacetyl group into a complex, fused heterocyclic ring, significantly increasing molecular complexity in a single, efficient step.
Synthetic Applications & Field-Proven Protocols
The theoretical principles discussed above are best illustrated through practical, validated experimental protocols.
Case Study 1: Synthesis of Amine Derivatives via Nucleophilic Substitution
This protocol describes a general procedure for the reaction of a chloroacetylated quinoxalinone with a primary or secondary amine.
Experimental Workflow Diagram:
Caption: Workflow for Amine Derivative Synthesis.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the chloroacetylated quinoxalinone in anhydrous DMF (approx. 0.1 M concentration).
-
Addition of Nucleophile: To the stirred solution, add 1.1 equivalents of the desired amine.
-
Addition of Base: Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure amino-acetyl quinoxalinone derivative.
Data Summary Table:
| Entry | Amine Nucleophile | Reaction Time (h) | Yield (%) |
| 1 | Piperidine | 3 | 92 |
| 2 | Morpholine | 3.5 | 89 |
| 3 | Benzylamine | 4 | 85 |
| 4 | Aniline | 6 | 78 |
Yields and times are representative and may vary based on specific substrates.
Case Study 2: Synthesis of Fused Thiazolo[3,2-a]quinoxalinones
This protocol details the cyclocondensation reaction between a chloroacetylated quinoxalinone and thiourea to form a fused thiazole ring system.
Reaction Mechanism Diagram:
Caption: Mechanism for Thiazoloquinoxalinone Formation.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask, combine 1.0 equivalent of the chloroacetylated quinoxalinone and 1.2 equivalents of thiourea.
-
Solvent Addition: Add absolute ethanol as the solvent (approx. 0.2 M concentration).
-
Reaction: Reflux the mixture with stirring. The reaction progress can be monitored by TLC. The reaction is often complete within 4-8 hours.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.
Applications in Drug Development and Bioconjugation
The reactivity of the chloroacetyl group is not merely a synthetic curiosity; it has profound implications in drug development and chemical biology.
-
Scaffold Decoration: As demonstrated, the chloroacetyl group allows for the introduction of diverse functionalities onto the quinoxalinone core. This is a cornerstone of medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[6]
-
Bioconjugation Linker: The chloroacetyl group is an effective sulfhydryl-reactive crosslinker.[7] It reacts selectively with cysteine residues in proteins under physiological conditions to form stable thioether linkages.[8] This makes chloroacetylated quinoxalinones potential candidates for use as payloads in Antibody-Drug Conjugates (ADCs). In an ADC, a potent cytotoxic agent (the payload) is linked to an antibody that targets a specific cancer cell antigen. The chloroacetyl group can serve as the chemical handle for attaching the quinoxalinone-based drug to the antibody linker system.[9][10]
Conclusion and Future Outlook
The chloroacetyl group is a powerful and reliable electrophilic handle for the functionalization of the quinoxalinone scaffold. Its predictable reactivity in nucleophilic substitution and intramolecular cyclization reactions provides chemists with a robust toolkit for generating molecular diversity. The protocols outlined in this guide represent validated, efficient methods for accessing novel amine and fused-heterocycle derivatives.
Future research will likely focus on expanding the scope of nucleophiles used, developing stereoselective transformations of the chloroacetyl moiety, and further exploiting its properties as a covalent warhead or bioconjugation linker in the design of next-generation targeted therapeutics. The continued exploration of this chemistry promises to yield new compounds with significant potential in medicine and beyond.
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The Quinoxalinone Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Rise of a Versatile Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as central to the development of novel therapeutics. The quinoxalinone core, a bicyclic heterocycle comprising a fused benzene and pyrazinone ring, has solidified its status as one such "privileged structure".[1][2] Its synthetic tractability and the ability of its derivatives to modulate a wide array of biological targets have propelled it to the forefront of drug discovery programs worldwide.[1][3] This guide provides a comprehensive exploration of the biological significance of the quinoxalinone scaffold, delving into its multifaceted pharmacological activities, underlying mechanisms of action, and the structure-activity relationships (SAR) that govern its therapeutic potential. We will dissect key experimental protocols and visualize complex biological pathways to equip researchers with the knowledge to harness the power of this remarkable chemical entity.
The Architectural Advantage: Why the Quinoxalinone Core Succeeds
The quinoxalinone scaffold's success in drug development is not coincidental; it stems from a combination of inherent structural and chemical properties. The fusion of an aromatic benzene ring with a pyrazinone ring creates a planar, electron-rich system that is ripe for molecular interactions. This core can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize binding to specific biological targets.[3][4] The nitrogen atoms within the pyrazinone ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, facilitating strong and specific interactions with protein active sites.[2] Furthermore, the overall structure often imparts favorable pharmacokinetic properties, including metabolic stability and cell permeability.
A Spectrum of Biological Activities: The Therapeutic Promise of Quinoxalinone Derivatives
The true measure of the quinoxalinone core's significance lies in the diverse and potent biological activities exhibited by its derivatives. These compounds have shown remarkable efficacy in a multitude of therapeutic areas, underscoring the versatility of this chemical scaffold.[3][5]
Anticancer Activity: A Multi-pronged Assault on Malignancy
Quinoxalinone derivatives have emerged as a particularly promising class of anticancer agents, with some compounds advancing into clinical trials.[1][6] Their antitumor activity is often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.[7][8]
One of the primary mechanisms of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] For instance, certain quinoxalinone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9] By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that tumors need to grow and metastasize.
Beyond kinase inhibition, quinoxalinone-based compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[9] They can also interfere with microtubule dynamics, a process essential for cell division, leading to mitotic arrest and cell death.[9]
Table 1: Comparative Anticancer Activity of Representative Quinoxalinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Quinoxalinone A | MCF-7 (Breast) | 2.2 | Doxorubicin | 0.8 | [7] |
| Quinoxalinone A | A549 (Lung) | 2.7 | Cisplatin | 5.2 | [7] |
| Quinoxalinone A | HCT-116 (Colon) | 4.4 | 5-Fluorouracil | 4.9 | [7] |
| Quinoxalinone B | HepG2 (Liver) | 9.8 | Sorafenib | 5.5 | [7] |
| Quinoxalinone B | PC-3 (Prostate) | 7.5 | Docetaxel | 0.01 | [7] |
| Quinoxalinone C | HeLa (Cervical) | 2.61 | Doxorubicin | 1.1 | [7] |
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of quinoxalinone derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxalinone test compounds and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualization of a Key Anticancer Mechanism
Caption: Quinoxalinone derivatives can inhibit tumor growth by blocking VEGFR-2 mediated angiogenesis and inducing apoptosis.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
The quinoxalinone scaffold has also demonstrated significant promise in the realm of neuroprotection, offering potential therapeutic avenues for devastating conditions like Alzheimer's and Parkinson's disease.[10][11]
In the context of Alzheimer's disease, certain quinoxaline derivatives have been shown to exhibit a multi-target approach. They can inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby improving cognitive function.[10][12] Furthermore, these compounds can mitigate the neurotoxicity induced by β-amyloid plaques, reduce oxidative stress by scavenging reactive oxygen species (ROS), and downregulate inflammatory cytokines.[10][12]
For Parkinson's disease, which is characterized by the loss of dopaminergic neurons, specific 6-aminoquinoxaline derivatives have been found to be neuroprotective.[11][13] These compounds can protect dopaminergic neurons from cell death and have been shown to cross the blood-brain barrier, a critical feature for any centrally acting therapeutic.[13]
Experimental Workflow: Assessing Neuroprotective Activity
Caption: A typical workflow for evaluating the neuroprotective effects of quinoxalinone derivatives.
Antimicrobial and Antiviral Properties: Combating Infectious Diseases
The quinoxalinone core is also a valuable scaffold for the development of agents to combat infectious diseases.[14][15] Quinoxaline 1,4-di-N-oxides (QdNOs), in particular, have demonstrated broad-spectrum antibacterial activity.[16] These compounds can be effective against both Gram-positive and Gram-negative bacteria.[14]
In the antiviral arena, quinoxaline derivatives have shown activity against a range of viruses, including Herpes simplex virus and even showing potential against coronaviruses.[17][18] The mechanism of antiviral action can vary, with some compounds inhibiting viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[17]
Synthesis and Derivatization: Building the Quinoxalinone Library
A significant advantage of the quinoxalinone scaffold is its synthetic accessibility. The most common and established method for synthesizing the quinoxalinone core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[19][20] This reaction is often straightforward and allows for the introduction of diversity at various positions of the quinoxalinone ring.
Modern synthetic methodologies, including microwave-assisted synthesis and the use of green catalysts, have further streamlined the production of quinoxalinone libraries, enabling high-throughput screening for biological activity.[20][21] Solid-phase synthesis techniques have also been employed to generate large and diverse libraries of quinoxalinone derivatives for drug discovery programs.[22]
General Synthetic Scheme
Caption: The classical synthesis of the quinoxalinone core.
Future Perspectives and Conclusion
The quinoxalinone core structure continues to be a fertile ground for the discovery of new therapeutic agents. Its proven track record across multiple disease areas, coupled with its synthetic versatility, ensures its enduring relevance in medicinal chemistry.[2][23] Future research will likely focus on the development of more selective and potent quinoxalinone derivatives through a deeper understanding of their structure-activity relationships and mechanisms of action. The exploration of novel drug delivery systems for quinoxalinone-based drugs may also enhance their therapeutic efficacy.
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The Quinoxalinone Core: A Legacy of Discovery and a Future of Therapeutic Promise
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Quinoxalinone Scaffold
The quinoxalin-2(1H)-one moiety, a bicyclic heteroaromatic system comprising a fused benzene and pyrazinone ring, stands as a privileged scaffold in the landscape of medicinal chemistry. Its robust and synthetically accessible framework has served as the foundation for a vast array of compounds exhibiting a remarkable breadth of biological activities. From the early days of synthetic chemistry to the forefront of modern drug discovery, the journey of quinoxalinone compounds is a compelling narrative of scientific curiosity, methodological innovation, and the relentless pursuit of therapeutic solutions. This guide provides a comprehensive exploration of the discovery and history of these versatile molecules, offering insights into the evolution of their synthesis and the scientific rationale that has propelled their development.
The Genesis of a Scaffold: Early Syntheses and Foundational Discoveries
The story of quinoxalinones is intrinsically linked to the broader history of quinoxaline chemistry. The first documented synthesis of a quinoxaline derivative is credited to O. Hinsberg in 1884, who reported the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[1][2] This seminal work laid the groundwork for what would become a cornerstone of heterocyclic chemistry.
However, the specific synthesis of the quinoxalin-2(1H)-one core has its own distinct lineage. A significant early contribution came from W.H. Perkin in 1923, who described the synthesis of 3,4-dihydro-1H-quinoxalin-2-one derivatives.[3] These foundational methods, often requiring harsh reaction conditions, were instrumental in providing the first access to this important class of compounds.
The classical approach to the quinoxalinone core, an evolution of the early work, typically involves the condensation of an o-phenylenediamine with an α-keto acid or its ester. This reaction, while effective, often suffered from limitations such as the need for high temperatures and strong acidic or basic catalysts, which could limit the scope of compatible functional groups on the starting materials.
The Evolution of Synthesis: From Classical Necessity to Modern Elegance
The inherent therapeutic potential of the quinoxalinone scaffold, which began to emerge in the mid-20th century, spurred a continuous drive to develop more efficient and versatile synthetic methodologies. The limitations of classical approaches, including harsh reaction conditions, moderate yields, and a lack of broad functional group tolerance, presented significant hurdles for medicinal chemists seeking to generate diverse libraries of compounds for biological screening.[4]
This necessity became the mother of invention, leading to a paradigm shift in synthetic strategies. The advent of transition-metal-catalyzed cross-coupling reactions, for instance, opened up new avenues for the construction and functionalization of the quinoxalinone ring system. These modern methods offered milder reaction conditions, significantly improved yields, and a much broader tolerance for a variety of functional groups, thereby expanding the accessible chemical space for drug discovery programs.[4]
More recently, the principles of green chemistry have further revolutionized quinoxalinone synthesis. Methodologies employing microwave-assisted synthesis, recyclable catalysts, and reactions in aqueous media have been developed to reduce the environmental impact and improve the overall efficiency of these chemical transformations.[5]
Comparative Overview of Synthetic Methodologies
| Methodology | Reactants | Typical Conditions | Advantages | Limitations |
| Classical (Hinsberg/Perkin type) | o-Phenylenediamine, α-Ketoacid/ester | High temperature, strong acid/base | Foundational, readily available starting materials | Harsh conditions, moderate yields, limited functional group tolerance |
| Modern (Metal-Catalyzed) | Various precursors | Mild temperature, transition metal catalyst (e.g., Pd, Cu) | High yields, excellent functional group tolerance, broad scope | Cost and toxicity of metal catalysts, need for inert atmosphere |
| Green Chemistry Approaches | o-Phenylenediamine, 1,2-dicarbonyl compounds | Microwave irradiation, recyclable catalysts (e.g., clays), aqueous media | Environmentally friendly, efficient, often high yielding | Catalyst development and optimization can be required |
The Dawn of Biological Activity: From Antibacterials to Broad-Spectrum Therapeutics
The initial explorations into the biological properties of quinoxalinone derivatives were largely focused on their potential as antimicrobial agents. Early studies in the 1940s and 1950s began to reveal the antibacterial activity of simple, synthetically derived quinoxalinones.[6] These initial findings, though modest by today's standards, were a crucial spark that ignited decades of research into the therapeutic applications of this scaffold.
A significant milestone in the history of quinoxalinone-containing natural products was the discovery of antibiotics like echinomycin.[7] These complex molecules, featuring a quinoxaline core, demonstrated potent activity against Gram-positive bacteria and also exhibited antitumor properties, further cementing the importance of this heterocyclic system in the search for new medicines.[7]
Over the ensuing decades, the biological activities associated with the quinoxalinone scaffold have expanded dramatically. Researchers have successfully developed derivatives with a wide array of pharmacological properties, including:
-
Antiviral: Exhibiting activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus (HIV).[7][8][9]
-
Anticancer: Demonstrating cytotoxic effects against various cancer cell lines.[8]
-
Anti-inflammatory and Analgesic: Showing potential in mitigating inflammation and pain.[8]
-
Antitubercular and Antimalarial: Offering hope for new treatments against infectious diseases.[8]
This remarkable versatility underscores the privileged nature of the quinoxalinone scaffold and its ability to be chemically modified to interact with a diverse set of biological targets.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the synthetic chemistry involved, this section details both a classical and a modern experimental protocol for the synthesis of a quinoxalinone derivative.
Protocol 1: Classical Synthesis of 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one (A Perkin-type Reaction)
This protocol is based on the principles of the early work by Perkin and demonstrates a foundational approach to the synthesis of a dihydroquinoxalinone.
Materials:
-
o-Phenylenediamine
-
Ethyl 2-bromopropionate
-
Triethylamine
-
Tetrahydrofuran (THF), dry
-
Ethyl acetate
-
Water
-
Magnesium sulfate
Procedure:
-
To a solution of o-phenylenediamine (1.85 mmol) in dry THF (3.7 mL), add triethylamine (1.85 mmol).
-
Add D,L-ethyl 2-bromopropionate (1.85 mmol) to the reaction mixture.
-
Heat the reaction to 65°C and maintain for 12 hours.
-
After cooling, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3-methyl-3,4-dihydroquinoxalin-2(1H)-one.[3]
Protocol 2: Modern Green Synthesis of Quinoxaline Derivatives
This protocol exemplifies a contemporary, environmentally conscious approach to quinoxaline synthesis.
Materials:
-
Aryl 1,2-diamine (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
Silica nanoparticles (0.6 g)
-
Ethanol
Procedure:
-
In a mortar, grind a mixture of the aryl 1,2-diamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and silica nanoparticles (0.6 g) vigorously at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a round-bottomed flask and add hot ethanol (10 mL).
-
Centrifuge the mixture for 20 minutes to separate the silica nanoparticles.
-
Concentrate the supernatant to approximately 5 mL and allow it to stand at room temperature for 4-5 hours to induce crystallization of the product.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
Visualizing the Chemistry: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and relationships in the discovery and development of quinoxalinone compounds.
Figure 1: A flowchart illustrating the historical progression from the initial discovery and classical synthesis of quinoxalinones to the development of modern synthetic methods and the expansion of their biological applications.
Conclusion: A Scaffold with a Rich Past and a Promising Future
The journey of quinoxalinone compounds, from their initial synthesis in the late 19th and early 20th centuries to their current status as a versatile and highly valued scaffold in drug discovery, is a testament to the enduring power of chemical innovation. The evolution of their synthesis, driven by the need for greater efficiency, milder conditions, and broader applicability, has unlocked a vast chemical space for exploration. The concurrent discovery of their diverse and potent biological activities has solidified their importance in the quest for new therapeutic agents. For researchers, scientists, and drug development professionals, the quinoxalinone core represents not just a piece of chemical history, but a vibrant and promising platform for the future of medicine.
References
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Synthesis and antibacterial activity of some quinoxalinone derivatives. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]
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Quinoxaline, its derivatives and applications: A State of the Art review. (2014). ReCIPP. Retrieved January 21, 2026, from [Link]
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A mechanistic study of quinoxaline formation. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 21, 2026, from [Link]
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General procedure for the synthesis of quinoxalines: A mixture of aryl 1,2-diamine (1 mmol), 1,2-diketone (1 mmol) and silica. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Retrieved January 21, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one in Antimicrobial Drug Discovery
Introduction: The Strategic Advantage of the Quinoxaline Scaffold and the Role of a Reactive Handle
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics.[1] The quinoxaline ring system, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including potent antimicrobial effects.[2][3] Quinoxaline derivatives have been reported to exhibit activity against a diverse range of pathogens, and their versatile structure allows for extensive chemical modification to optimize potency and pharmacokinetic properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one as a pivotal starting material for the discovery of novel antimicrobial agents.
The core rationale for focusing on this specific compound lies in the strategic combination of the quinoxaline scaffold with a highly reactive chloroacetyl group. The chloroacetyl moiety serves as a versatile chemical handle, enabling facile nucleophilic substitution reactions.[4] This reactivity allows for the rapid and efficient generation of a diverse library of quinoxaline derivatives, which is a cornerstone of modern drug discovery campaigns. By systematically introducing a variety of chemical functionalities, researchers can explore the structure-activity relationships (SAR) of the quinoxaline scaffold, leading to the identification of lead compounds with enhanced antimicrobial activity and favorable safety profiles.[1]
This guide will provide a detailed protocol for the synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, followed by a general method for the creation of a derivative library. Subsequently, it will detail the essential protocols for evaluating the antimicrobial efficacy and cytotoxicity of these newly synthesized compounds.
Synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one: A Two-Step Approach
The synthesis of the title compound is a straightforward two-step process, commencing with the preparation of the quinoxalinone core followed by acylation.
Step 1: Synthesis of 3,4-dihydro-1H-quinoxalin-2-one
The foundational quinoxalinone ring is synthesized via the condensation of o-phenylenediamine with chloroacetic acid.
-
Reaction Scheme:
-
o-phenylenediamine + Chloroacetic acid → 3,4-dihydro-1H-quinoxalin-2-one
-
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and chloroacetic acid (1 equivalent) in an aqueous solution.
-
Slowly add a catalytic amount of a suitable base (e.g., sodium bicarbonate) to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3,4-dihydro-1H-quinoxalin-2-one.
-
Step 2: Acylation to Yield 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
The synthesized quinoxalinone is then acylated at the N-4 position using chloroacetyl chloride.
-
Reaction Scheme:
-
3,4-dihydro-1H-quinoxalin-2-one + Chloroacetyl chloride → 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
-
-
Protocol:
-
Dissolve 3,4-dihydro-1H-quinoxalin-2-one (1 equivalent) in a suitable aprotic solvent (e.g., dry N,N-dimethylformamide or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding cold water or a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one.
-
Generation of a Quinoxaline Derivative Library: Exploring Chemical Diversity
The chloroacetyl group on the synthesized scaffold is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This is a critical step in exploring the SAR of the quinoxaline core.
General Protocol for Nucleophilic Substitution:
-
Dissolve 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one (1 equivalent) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add a desired nucleophile (1.1-1.5 equivalents). Examples of nucleophiles include:
-
Amines: Primary and secondary amines (aliphatic and aromatic) to generate amino-acetyl derivatives.
-
Thiols: To generate thio-acetyl derivatives.
-
Alcohols/Phenols: In the presence of a base, to generate ether-linked derivatives.
-
-
Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2-3 equivalents) to scavenge the HCl byproduct.
-
Heat the reaction mixture at an appropriate temperature (e.g., 50-80°C) and monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting derivative using standard techniques such as column chromatography or recrystallization.
Caption: Workflow for generating a diverse library of quinoxaline derivatives.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5][6] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[5]
Materials:
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Negative control (broth with solvent)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, perform a serial two-fold dilution of each compound in MHB. Typically, a range of concentrations from 128 µg/mL to 0.25 µg/mL is tested.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the test compound.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with the solvent used to dissolve the compounds). Also include a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol for Cytotoxicity Assessment using the MTT Assay
It is crucial to assess the toxicity of promising antimicrobial compounds against mammalian cells to ensure their potential for therapeutic use.[7] The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates (sterile)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (cells treated with the solvent alone) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.
-
Data Presentation
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. HEK293 cells | Selectivity Index (SI) |
| Parent Compound | >128 | >128 | >100 | - |
| Derivative 1 | 16 | 32 | 50 | 3.125 |
| Derivative 2 | 4 | 8 | >100 | >25 |
| Derivative 3 | 64 | 128 | 75 | 1.17 |
| Ciprofloxacin | 0.5 | 0.015 | >100 | >200 |
Selectivity Index (SI) = IC₅₀ / MIC
Conclusion and Future Directions
The strategic use of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one as a versatile scaffold offers a robust platform for the discovery of novel antimicrobial agents. The protocols detailed in this guide provide a comprehensive workflow from synthesis to biological evaluation. By systematically generating and screening a library of derivatives, researchers can elucidate the structure-activity relationships of the quinoxaline core and identify lead compounds with potent antimicrobial activity and low cytotoxicity. Further optimization of these lead compounds, guided by medicinal chemistry principles and in vivo efficacy studies, will be crucial in the development of new drugs to combat the growing threat of antimicrobial resistance.
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Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different Antimicrobial Agents Against Different Bacteria. (2022). protocols.io. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). European Journal of Medicinal Chemistry. [Link]
-
Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. (n.d.). ResearchGate. [Link]
-
Overall structure-activity relationship analysis of the quinoxaline derivatives. (n.d.). ResearchGate. [Link]
-
Cell Sensitivity Assays: The MTT Assay. (n.d.). ResearchGate. [Link]
-
Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different Antimicrobial Agents Against Different Bacteria v1. (2024). ResearchGate. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
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Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
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Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules. [Link]
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Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022). Journal of Biomolecular Structure and Dynamics. [Link]
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Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[8]triazino[2,3-c]quinazolines. (2024). Molecules. [Link]
-
Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025). ScienceRise. [Link]
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Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
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Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. [Link]
-
Chloroacetyl chloride – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Chloroacetyl chloride. (n.d.). Wikipedia. [Link]
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Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations. (n.d.). Biochemical Journal. [Link]
-
The Uses Of Chloroacetyl Chloride. (n.d.). Yufeng. [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). Molecules. [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). ResearchGate. [Link]
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Bioisosteric Replacements. (n.d.). Chem-Space. [Link]
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Protocol for N-alkylation of 3,4-dihydro-1H-quinoxalin-2-one
An Application Guide and Protocol for the N-alkylation of 3,4-dihydro-1H-quinoxalin-2-one
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds and functional materials.[1][2] Specifically, the 3,4-dihydro-1H-quinoxalin-2-one core represents a class of lactams whose derivatives exhibit significant biological activities, including applications in medicinal chemistry. The strategic modification of this core structure is crucial for tuning its physicochemical properties and biological efficacy. N-alkylation at the N1 position is a fundamental and powerful transformation that allows for the introduction of diverse substituents, profoundly influencing the molecule's steric and electronic profile.
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, providing a detailed protocol for the N-alkylation of 3,4-dihydro-1H-quinoxalin-2-one. It elucidates the underlying reaction mechanism, outlines critical experimental parameters, and offers a robust, step-by-step procedure and troubleshooting advice to ensure successful synthesis.
Reaction Mechanism and Scientific Principles
The N-alkylation of 3,4-dihydro-1H-quinoxalin-2-one is fundamentally the alkylation of a cyclic amide (a lactam). The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:
-
Deprotonation: The proton on the N1 nitrogen of the quinoxalinone ring is weakly acidic. A suitable base is required to abstract this proton, generating a nucleophilic ambident anion.[3] An ambident nucleophile possesses two reactive sites, in this case, the nitrogen (N1) and the oxygen of the carbonyl group.
-
Nucleophilic Attack: The resulting anion attacks an electrophilic alkylating agent (e.g., an alkyl halide).
The regioselectivity of this attack—whether it occurs on the nitrogen (N-alkylation) or the oxygen (O-alkylation)—is a critical consideration.[4][5] The outcome is governed by several factors, including the choice of base, solvent, counter-ion, and the nature of the alkylating agent. Generally, for lactams, N-alkylation is thermodynamically favored. The use of polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) effectively solvates the cation of the base, leaving a more "naked" and highly reactive anion. This condition typically favors attack by the more nucleophilic nitrogen atom, leading to the desired N-alkylated product.[6][7]
Critical Parameters and Reagent Selection
The success and selectivity of the N-alkylation reaction hinge on the careful selection of reagents and conditions.
-
Base Selection:
-
Strong Bases (e.g., Sodium Hydride, NaH): NaH is a powerful, non-nucleophilic base that provides rapid and irreversible deprotonation of the lactam nitrogen. It is typically used in a 1.1–1.2 molar excess in an anhydrous polar aprotic solvent. The reaction generates hydrogen gas, which must be safely vented.[4]
-
Weaker Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate and cesium carbonate are safer, easier-to-handle alternatives.[7] They often require higher reaction temperatures (50–100 °C) to achieve complete conversion. Cesium carbonate is generally more effective than potassium carbonate due to the better solubility of its salts and the "cesium effect," which enhances the nucleophilicity of the anion.
-
-
Solvent Choice:
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the solvents of choice. DMF is most commonly cited for this reaction due to its high dielectric constant and ability to solvate cations effectively, promoting N-alkylation.[4][6] It is crucial to use anhydrous solvents, as water will quench the base and inhibit the reaction.
-
-
Alkylating Agent:
-
The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. Primary and benzylic halides are excellent substrates for this SN2 reaction. Secondary halides react more slowly and may lead to elimination byproducts, while tertiary halides are generally unsuitable. Other good electrophiles include alkyl tosylates and mesylates.
-
-
Temperature and Reaction Time:
-
Reactions employing NaH can often be initiated at 0 °C and allowed to proceed to completion at room temperature.
-
Reactions with carbonate bases typically require heating.
-
It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion and avoid potential byproduct formation from prolonged heating.
-
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of 3,4-dihydro-1H-quinoxalin-2-one using sodium hydride as the base and a generic alkyl bromide as the alkylating agent.
Materials and Equipment:
-
3,4-dihydro-1H-quinoxalin-2-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl bromide (R-Br)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, stir bar
-
Inert atmosphere setup (Nitrogen or Argon manifold), septa, needles
-
Ice bath
-
Standard glassware for workup and purification
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a septum, add 3,4-dihydro-1H-quinoxalin-2-one (1.0 eq). The flask is then sealed and placed under an inert atmosphere of nitrogen or argon.
-
Dissolution: Add anhydrous DMF (approx. 0.1–0.2 M concentration relative to the substrate) via a syringe. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Deprotonation: Cool the flask in an ice bath to 0 °C. Carefully add sodium hydride (1.1 eq, 60% dispersion in oil) to the stirred solution in small portions.
-
Scientist's Note: Vigorous bubbling (hydrogen gas evolution) will be observed. Ensure the addition is slow enough to control the effervescence. Stir the mixture at 0 °C to room temperature for 30–60 minutes to allow for complete deprotonation. The reaction mixture may change color.
-
-
Alkylation: After the deprotonation is complete (i.e., gas evolution has ceased), cool the flask back to 0 °C. Add the alkylating agent (1.05–1.2 eq) dropwise via a syringe.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture and monitor its progress by TLC until the starting material is consumed (typically 1–12 hours).
-
Workup: Once the reaction is complete, cool the flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful N-alkylation.[7][8]
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for N-alkylation, providing a comparative overview for experimental design.
| Alkylating Agent | Base (eq) | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| Benzyl Bromide | NaH (1.1) | DMF | 0 to RT | 2–4 | >90% |
| Ethyl Iodide | NaH (1.1) | DMF | 0 to RT | 3–6 | 85–95% |
| Methyl Tosylate | K₂CO₃ (2.0) | Acetonitrile | 80 | 12–18 | 70–85% |
| Allyl Bromide | Cs₂CO₃ (1.5) | DMF | 60 | 2–4 | >90% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base (NaH exposed to air/moisture).2. Non-anhydrous solvent.3. Insufficient temperature for weaker bases (K₂CO₃).4. Alkylating agent is not reactive enough. | 1. Use fresh, high-quality NaH from a newly opened container.2. Use freshly distilled or commercially available anhydrous grade solvent.3. Increase the reaction temperature or switch to a stronger base (e.g., Cs₂CO₃ or NaH).4. Switch to a more reactive halide (iodide > bromide). |
| O-Alkylated Side Product | 1. Reaction conditions favor O-alkylation.2. Sterically hindered alkylating agent. | 1. Ensure a polar aprotic solvent (DMF, DMSO) is used. NaH generally provides higher N-selectivity than carbonate bases.[6]2. This is less common but possible; re-evaluate the choice of electrophile. |
| Reaction Stalls | 1. Insufficient base.2. Precipitate formation coats the base, preventing further reaction. | 1. Add an additional portion of base to the reaction mixture.2. Increase stirring speed or switch to a solvent where salts are more soluble. |
| Decomposition | 1. Reaction temperature is too high, especially for sensitive substrates.2. DMF can decompose at elevated temperatures (>150 °C), producing dimethylamine which can act as a nucleophile.[9] | 1. Run the reaction at a lower temperature for a longer duration.2. Use an alternative solvent like acetonitrile with Cs₂CO₃ if high temperatures are required. Avoid excessive heating in DMF. |
References
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]
-
Recent advances in photo-promoted generalized C3–H alkylation of quinoxalin-2(1 H )-ones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of quinoxalinones. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. Available at: [Link]
-
Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available at: [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][11]naphthyrin-5(6H)-one. PMC - NIH. Available at: [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Available at: [Link]
-
Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. Universität Regensburg Publication Server. Available at: [Link]
- Method of producing n-alkyl lactams.Google Patents.
-
N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]
-
Help with N-Alkylation gone wrong. Reddit. Available at: [Link]
-
Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Semantic Scholar. Available at: [Link]
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- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Nucleophilic Substitution on 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
Introduction: The Quinoxalinone Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoxalin-2-one motif is a cornerstone in the architecture of numerous biologically active compounds, demonstrating a remarkable breadth of therapeutic potential.[1] These nitrogen-containing heterocycles are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide array of biological targets. Derivatives of this scaffold have shown promise as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[2][3] The functionalization of the quinoxalinone core is therefore a critical endeavor for medicinal chemists aiming to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The title compound, 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, serves as a versatile electrophilic building block for the synthesis of a diverse library of quinoxalinone derivatives through nucleophilic substitution reactions.
Reaction Mechanism and Rationale
The primary reaction pathway discussed herein is the nucleophilic substitution at the α-carbon of the chloroacetyl group. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.
Causality of Experimental Choices:
-
The Electrophile: 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one possesses a highly reactive electrophilic center at the carbon atom bonded to the chlorine. The presence of the adjacent carbonyl group significantly enhances the reactivity of this center towards nucleophilic attack. This activation is due to the electron-withdrawing nature of the carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of the SN2 reaction.
-
The Nucleophile: A wide range of nucleophiles can be employed in this reaction, including primary and secondary amines, thiols, and alcohols, leading to the formation of α-amino, α-thio, and α-alkoxy ketones, respectively. The choice of nucleophile is dictated by the desired functionality in the final compound.
-
The Solvent: The choice of solvent is critical for the success of an SN2 reaction. Polar aprotic solvents such as isopropanol, dimethylformamide (DMF), or acetonitrile are often preferred as they can solvate the cation of the nucleophile's salt while not excessively solvating the nucleophile itself, thus preserving its reactivity.
-
The Base: A mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is often included in the reaction mixture. Its primary role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the nucleophile, which would render it non-nucleophilic, and also prevents potential acid-catalyzed side reactions.
Below is a visual representation of the generalized reaction workflow:
Caption: Generalized workflow for the nucleophilic substitution on 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one.
Experimental Protocols
Part 1: Synthesis of the Starting Material: 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
This protocol is adapted from the procedure described by Kumar, A. et al.
Materials:
-
3,4-dihydroquinoxalin-2(1H)-one
-
Chloroacetyl chloride
-
Dry Dimethylformamide (DMF)
-
6% aqueous solution of Sodium Bicarbonate (NaHCO₃)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
-
Oven
Procedure:
-
In a round-bottom flask, dissolve 3,4-dihydroquinoxalin-2(1H)-one (1 equivalent) in dry DMF.
-
Cool the solution in an ice bath with continuous stirring.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the cold solution using a dropping funnel.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for one hour.
-
Slowly pour the reaction mixture into a 6% aqueous solution of sodium bicarbonate with constant stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with water.
-
Dry the product in an oven at 110 °C to obtain 4-(2-chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one as an off-white solid.
Part 2: Nucleophilic Substitution with an Amine Nucleophile
This protocol is based on the synthesis of 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one, as reported by Khan, W. et al.[4]
Materials:
-
4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
-
2,5-Dimethylaniline
-
Sodium Bicarbonate (NaHCO₃)
-
2-Propanol
-
Chloroform
-
Methanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirring
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a suspension of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one (1 equivalent, 5.57 mmol) and sodium bicarbonate (1.5 equivalents, 8.35 mmol) in 2-propanol, add 2,5-dimethylaniline (1 equivalent, 5.57 mmol).[4]
-
Reflux the reaction mixture for 8 hours.[4] The progress of the reaction should be monitored by TLC using a mixture of chloroform and ethyl acetate as the mobile phase.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates upon cooling is collected by filtration.[4]
-
Wash the collected solid with chloroform and methanol to remove any unreacted starting materials and impurities.[4]
-
The final product can be further purified by recrystallization if necessary. Colorless crystals can be obtained from an acetone/DMF mixture by slow evaporation.[4]
| Parameter | Condition | Rationale |
| Nucleophile | 2,5-Dimethylaniline | A primary aromatic amine serving as the nucleophile. |
| Solvent | 2-Propanol | A polar protic solvent suitable for this SN2 reaction. |
| Base | Sodium Bicarbonate | Neutralizes the HCl byproduct. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reaction Time | 8 hours | Determined by reaction monitoring via TLC. |
Generalization to Other Nucleophiles
The protocol described above can be adapted for a variety of other nucleophiles. Below is a conceptual diagram illustrating the versatility of this reaction.
Caption: Versatility of nucleophilic substitution on the chloroacetyl quinoxalinone scaffold.
When employing other nucleophiles, such as thiols, similar reaction conditions can be applied. Thiols are generally excellent nucleophiles and will readily displace the chloride.[5] The use of a base is also recommended to deprotonate the thiol to the more nucleophilic thiolate.
Product Characterization
The successful synthesis of the desired product should be confirmed by a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the singlet corresponding to the -CH₂Cl protons in the starting material and the appearance of a new signal for the -CH₂-Nu protons at a different chemical shift is a key indicator of a successful reaction. The integration of this new peak should correspond to two protons. Other characteristic peaks for the quinoxalinone scaffold and the newly introduced nucleophilic moiety should also be present.
-
¹³C NMR: The carbon spectrum will show a shift in the resonance of the α-carbon and the appearance of new signals corresponding to the carbons of the nucleophile.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will retain the characteristic carbonyl (C=O) stretching frequency of the amide and ketone groups. The N-H stretch of the quinoxalinone ring will also be present. New peaks corresponding to the functional groups of the nucleophile may also be observed.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The observation of the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the product provides strong evidence for its formation.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the conversion of the starting material to the product. A clear difference in the Rf values of the starting material and the product is expected. The final product's identity and purity should be unequivocally confirmed by the analytical methods described above. Consistent results across these multiple analytical techniques will ensure the validity of the experimental outcome.
References
-
Azza, T. (2015). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. Available at: [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Burgos, C., et al. (2010). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]
-
Ramli, Y., et al. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2012). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives. ResearchGate. Available at: [Link]
- Katritzky, A. R., et al. (2004). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 2(4), 598-602.
-
Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(48), 35137-35141. Available at: [Link]
- Al-Ostath, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
-
Al-Suwaidan, I. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(16), 4968. Available at: [Link]
- ChemRxiv. (2024). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv.
-
Ndlovu, N. T., & Nxumalo, W. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(10), 1299. Available at: [Link]
- Abd El-Gawad, M. A., et al. (2011). Synthesis of certain quinoxaline derivatives of expected antiinflammatory and analgesic activities. TSI Journals.
-
Chad's Prep. (2021, February 1). 13.7 Thiols | Organic Chemistry. YouTube. Available at: [Link]
- University of Massachusetts Boston. (n.d.). Experiment 7 — Nucleophilic Substitution.
- El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
- ResearchGate. (2016). Reactions of Thiols.
- Sun, W., et al. (2006).
-
Khan, W., et al. (2008). 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. Available at: [Link]
- LibreTexts Chemistry. (2023, November 23). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
-
Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 4(4), 535-548. Available at: [Link]
- Ndlovu, N. T., & Nxumalo, W. (2021). A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. Molecules, 26(6), 1587.
- Galdino, A. C. S., et al. (2018). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. Antioxidants, 7(10), 136.
- Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382.
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- 5. m.youtube.com [m.youtube.com]
Application Note: A Comprehensive Guide to the Purification and Analysis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
Introduction: The Importance of Purity for a Key Synthetic Intermediate
The quinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one serves as a critical intermediate in the synthesis of more complex quinoxalinone derivatives.[3][4] The reactive chloroacetyl group at the N4 position provides a versatile handle for introducing various functionalities, enabling the exploration of structure-activity relationships (SAR).
Given its role as a foundational building block, the purity of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is paramount. The presence of unreacted starting materials, by-products, or other synthesis-related impurities can lead to ambiguous results in subsequent reactions, complicate the purification of final products, and compromise the integrity of biological screening data.[5] This application note provides a detailed, experience-driven guide to the analytical methods required for the robust purification and quality control of this important intermediate. We will delve into the causality behind methodological choices, offering protocols that are not just procedural but also self-validating.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is the first step in developing a logical purification strategy.
| Property | Value | Source / Rationale |
| IUPAC Name | 4-(2-chloroacetyl)-3,4-dihydro-1H-quinoxalin-2-one | --- |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [6] |
| Molecular Weight | 224.64 g/mol | [6] |
| Appearance | Off-white solid | [3] |
| Melting Point | 194-196 °C | [3] |
| Solubility | Soluble in DMF, DMSO; Poorly soluble in water. | Inferred from synthesis conditions.[3] |
| ¹H NMR Data (DMSO-d₆, 400 MHz) | δ 10.48 (br.s, 1H), 7.60-7.20 (m, 4H), 4.60 (s, 2H), 2.60 (s, 2H) | [3] |
Synthetic Pathway and Potential Impurity Profile
The target compound is typically synthesized via N-acylation of 3,4-dihydroquinoxalin-2(1H)-one with chloroacetyl chloride in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3] While straightforward, this reaction can generate several impurities that must be removed.
Sources
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- 6. 4-(2-CHLORO-ACETYL)-3,4-DIHYDRO-1H-QUINOXALIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
Illuminating Biology: A Senior Application Scientist's Guide to the Synthesis and Application of Quinoxalinone-Based Fluorescent Probes
For researchers, medicinal chemists, and professionals in drug development, the quest for precise and powerful tools to visualize biological processes is relentless. Fluorescent probes are at the forefront of this endeavor, and among them, the quinoxalinone scaffold has emerged as a remarkably versatile and photophysically robust platform. This guide provides an in-depth exploration of the synthesis of quinoxalinone-based fluorescent probes, grounded in the principles of rational design, and offers detailed protocols for their application in cellular imaging. We will delve into the causal relationships between chemical structure and fluorescent properties, ensuring that each protocol is not merely a series of steps, but a self-validating system built on a foundation of scientific integrity.
The Quinoxalinone Core: A Privileged Scaffold for Fluorescence
The quinoxalin-2(1H)-one core, a bicyclic heteroaromatic system, is a "privileged scaffold" not only in medicinal chemistry for its diverse biological activities but also increasingly in the realm of fluorescent probe design.[1] Its rigid, planar structure provides a solid foundation for fluorescence, while its synthetic tractability allows for precise tuning of its photophysical properties. The true power of the quinoxalinone core lies in the ability to strategically introduce electron-donating and electron-withdrawing groups, creating "push-pull" systems that modulate the intramolecular charge transfer (ICT) characteristics of the molecule.[2] This rational design approach enables the development of probes with tailored excitation and emission wavelengths, large Stokes shifts, high quantum yields, and enhanced photostability, often outperforming traditional dyes like fluorescein and rhodamine.[3]
Key Advantages of Quinoxalinone-Based Probes:
-
High Tunability: The photophysical properties can be finely controlled through synthetic modifications.
-
Large Stokes Shifts: Minimizes self-quenching and spectral overlap, leading to improved signal-to-noise ratios.[4][5]
-
Photostability: Generally exhibit higher resistance to photobleaching compared to conventional dyes.[3][6]
-
Synthetic Accessibility: The core structure can be synthesized through well-established and robust chemical reactions.
Rational Design and Synthesis: From Precursor to Probe
The cornerstone of synthesizing a quinoxalinone-based probe is the ability to control its fluorescent output through chemical design. The introduction of electron-donating groups (e.g., -NH2, -OH, -OCH3) and electron-withdrawing groups (e.g., -NO2, -CN, -CF3) at specific positions on the quinoxalinone ring system directly influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, dictates the absorption and emission wavelengths.[7] For instance, increasing the electron-donating strength of a substituent generally leads to a bathochromic (red) shift in both absorption and emission spectra.[7]
Core Synthetic Workflow
The most common and effective pathway to the quinoxalinone core involves the condensation reaction between a substituted o-phenylenediamine and a 1,2-dicarbonyl compound, such as an α-keto acid or its ester.[8][9] This reaction, often referred to as the Hinsberg condensation, provides a reliable method for constructing the foundational heterocyclic system.
Caption: General synthetic workflow for quinoxalinone-based fluorescent probes.
Application Notes & Protocols: Synthesis
Protocol 1: Synthesis of a 3-Substituted Quinoxalin-2(1H)-one Core
This protocol details a general and robust method for synthesizing a 3-substituted quinoxalin-2(1H)-one, which serves as a versatile intermediate for further functionalization into a specific fluorescent probe. The reaction involves the condensation of an o-phenylenediamine with an α-ketoester.[8]
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
Ethyl pyruvate (or other α-ketoester) (1.1 eq)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 eq) in a minimal amount of glacial acetic acid.
-
Reagent Addition: To the stirred solution, add the α-ketoester (e.g., ethyl pyruvate, 1.1 eq) dropwise at room temperature.
-
Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 120 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-substituted quinoxalin-2(1H)-one.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11][12][13]
Sensing Mechanisms: How Quinoxalinone Probes Detect Their Targets
The ability of quinoxalinone probes to report on the presence of specific analytes is governed by several key photophysical mechanisms. Understanding these mechanisms is crucial for both designing new probes and interpreting experimental results.
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, the quinoxalinone fluorophore is linked to a recognition moiety that can donate an electron. In the "off" state, the fluorescence is quenched due to electron transfer from the recognition site to the excited fluorophore. Upon binding of the analyte, this electron transfer is inhibited, "turning on" the fluorescence.
-
Intramolecular Charge Transfer (ICT): ICT probes are designed with electron-donating and electron-accepting groups. The binding of an analyte to the probe alters the electronic distribution within the molecule, leading to a change in the ICT character. This change manifests as a shift in the emission wavelength (ratiometric sensing) or an increase in fluorescence intensity.[6]
-
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-based probes undergo a rapid proton transfer in the excited state, leading to a large Stokes shift. The presence of an analyte can either facilitate or inhibit this process, resulting in a detectable change in the fluorescence signal.
Caption: Common sensing mechanisms in quinoxalinone-based fluorescent probes.
Comparative Performance of Fluorescent Probes
To underscore the advantages of the quinoxalinone scaffold, the following table provides a comparative overview of their photophysical properties against commonly used fluorescent dyes.
| Fluorescent Dye Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Photostability |
| Quinoxaline Derivatives | 450 - 550 | 500 - 650 | 50 - 150+ | 0.4 - 0.9 | High |
| Fluorescein (FITC) | ~495 | ~520 | ~25 | ~0.9 | Low |
| Rhodamine B | ~555 | ~580 | ~25 | ~0.3 - 0.7 | Moderate |
| Cyanine (Cy3) | ~550 | ~570 | ~20 | ~0.15 | Moderate |
| Cyanine (Cy5) | ~650 | ~670 | ~20 | ~0.2 | Moderate |
| Note: The values presented are representative and can vary depending on the specific molecular structure and solvent environment.[3][5] |
Application Notes & Protocols: Cellular Imaging
The successful application of a synthesized probe requires a robust and optimized protocol for live-cell imaging. This protocol provides a general framework that should be optimized for each specific probe and cell line.
Protocol 2: General Procedure for Live-Cell Imaging with a Quinoxalinone-Based Probe
Materials:
-
Cultured cells (e.g., HeLa, A549) grown on glass-bottom dishes or coverslips
-
Synthesized quinoxalinone-based fluorescent probe
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets
Step-by-Step Methodology:
-
Probe Preparation: Prepare a stock solution of the quinoxalinone probe (typically 1-10 mM) in sterile DMSO. Store protected from light at -20 °C.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (usually 60-80%).
-
Probe Loading: On the day of the experiment, prepare a working solution of the probe by diluting the stock solution in pre-warmed cell culture medium or an appropriate buffer (e.g., PBS, HBSS) to the final desired concentration (typically 1-10 µM).
-
Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for a specified time (typically 15-60 minutes). The optimal incubation time should be determined experimentally.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Mount the dish or coverslip on the fluorescence microscope.
-
Image Acquisition: Excite the probe using the appropriate wavelength and capture the emission using the corresponding filter set. Minimize light exposure to reduce phototoxicity and photobleaching.[9][14]
-
Controls: It is essential to include appropriate controls, such as unstained cells to assess autofluorescence and cells treated with the vehicle (DMSO) alone.
Conclusion and Future Outlook
Quinoxalinone-based fluorescent probes represent a powerful and adaptable class of tools for biological research and drug development. Their superior photophysical properties and the ability for rational design make them highly attractive alternatives to conventional dyes. As synthetic methodologies continue to advance, we can expect the development of even more sophisticated quinoxalinone probes with enhanced capabilities, such as near-infrared emission for deep-tissue imaging and multi-analyte sensing capabilities. The protocols and principles outlined in this guide provide a solid foundation for researchers to both synthesize and effectively apply these remarkable molecules, shedding new light on the intricate workings of biological systems.
References
- Renault, K., Renard, P.-Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application in the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. RSC Publishing.
- BenchChem. (2025). Head-to-Head Comparison of Quinoxalinone-Based Probes for Biomedical Research. BenchChem.
- BenchChem. (2025). Quinoxaline Derivatives: Advanced Fluorescent Probes for Cellular Imaging. BenchChem.
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (n.d.).
-
Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- BenchChem. (2025). A Brighter Horizon: Quinoxaline-Based Fluorescent Probes Outshine Traditional Dyes. BenchChem.
- A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024).
- Rational Design of Quinoxalinone-Based Red-Emitting Probes for High-Affinity and Long-Term Visualizing Amyloid-β In Vivo. (2022). PubMed.
- BenchChem. (2025). Application Notes and Protocols for Fluorescent Probe Imaging. BenchChem.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PubMed Central.
- Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. (2023). MDPI.
-
Thermo Fisher Scientific. (2019). Best practices: 5 steps to live-cell imaging. YouTube. Retrieved from [Link]
- Promega Corporation. (n.d.). Cell Imaging Protocols and Applications Guide.
- Building a Fluorescent Cell Staining Protocol, Part 1. (2020).
- Protocol for the Preparation and Fluorescent ICC Staining of Cells on Coverslips. (n.d.). R&D Systems.
- A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging. (2017). Semantic Scholar.
- Novel quinoxalinone-based push–pull chromophores with highly sensitive emission and absorption properties towards small structural modifications. (n.d.).
- Protocol: Immunofluorescence Staining of Cells for Microscopy. (2022). Biotium.
- GENERAL CELL STAINING PROTOCOL FOR FLOW CYTOMETRY. (n.d.). UConn Health.
- Quinoxaline-based cross-conjugated luminophores: charge transfer, piezofluorochromic, and sensing properties. (n.d.).
- Rational design of small molecule fluorescent probes for biological applications. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. (2022). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Stokes shifts of some typical commercial fluorescent dyes 21. (n.d.).
- Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022).
- Rational Design of Small Molecule Fluorescent Probes for Biological Applic
- Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. (n.d.). BenchChem.
- SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. (n.d.). IJRAR.
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Application Notes & Protocols: 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one as a Versatile Chemical Intermediate in Drug Discovery
Abstract
The quinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its derivatives, 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one has emerged as a critical intermediate in the synthesis of targeted therapeutics. Its defining feature is a highly reactive chloroacetyl group, which serves as a potent electrophilic "warhead" for covalent modification or as a versatile handle for introducing diverse chemical moieties via nucleophilic substitution. This allows for the systematic construction of compound libraries aimed at a wide array of biological targets, including kinases and other enzymes implicated in cancer and infectious diseases.[3][4] This technical guide provides an in-depth overview of the synthesis, core applications, and handling of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, presenting field-proven protocols and the scientific rationale behind key experimental steps to empower researchers in drug discovery and chemical biology.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of the intermediate's properties and safety requirements is paramount for its effective and safe utilization in the laboratory.
Physicochemical Data
The key properties of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one are summarized below. This data is essential for reaction planning, characterization, and purification.
| Property | Value | Source |
| IUPAC Name | 4-(2-chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one | [5] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | Derived |
| Molecular Weight | 224.65 g/mol | Derived |
| Appearance | Off-white solid | [3] |
| Melting Point | 194-196 °C | [3] |
| Solubility | Soluble in DMF, DMSO; limited solubility in alcohols | [3] |
| CAS Number | 436088-67-4 | [6] |
Safety, Handling, and Storage
Expert Insight: While specific toxicity data for this exact compound is not widely published, its structure as a reactive acyl chloride derivative warrants careful handling. The primary hazards are associated with its potential to act as an irritant and alkylating agent.
General Safety Precautions:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[8]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator may be necessary.[9]
First Aid Measures:
-
Skin Contact: May cause irritation or allergic skin reaction.[9] Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]
-
Eye Contact: May cause serious eye irritation.[8] Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[9]
-
Inhalation: May cause respiratory tract irritation.[8] Move the individual to fresh air. If breathing is difficult, seek medical attention.[7]
-
Ingestion: May be harmful if swallowed.[9] Do not induce vomiting. Wash out the mouth with water and seek immediate medical advice.[7]
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[10] The chloroacetyl group is sensitive to moisture and nucleophiles, making inert storage conditions ideal for long-term stability.
Protocol: Synthesis of the Intermediate
The title compound is readily synthesized from its precursor, 3,4-dihydroquinoxalin-2(1H)-one, via acylation. The following protocol is adapted from established literature procedures.[3]
Workflow for Synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
Caption: Synthesis workflow from starting materials to final product.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 3,4-dihydroquinoxalin-2(1H)-one | ≥98% | Major Chemical Suppliers | Starting material. |
| Chloroacetyl chloride | ≥98% | Major Chemical Suppliers | Acylating agent. Corrosive and lachrymatory. |
| Dimethylformamide (DMF) | Anhydrous | Major Chemical Suppliers | Reaction solvent. |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Major Chemical Suppliers | For aqueous work-up. |
| Deionized Water | N/A | In-house | For solutions and washing. |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3,4-dihydroquinoxalin-2(1H)-one (5.0 g, 34 mmol) in anhydrous DMF (20 mL).[3]
-
Acylation: Cool the solution to 0 °C using an ice-water bath. Add chloroacetyl chloride (2.9 mL, 37 mmol) dropwise to the stirred solution over 10-15 minutes.[3]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.[3] Monitor the reaction by TLC (e.g., 40% Ethyl Acetate/Hexane) to confirm the consumption of the starting material.
-
Work-up and Isolation: Slowly pour the reaction mixture into a beaker containing a vigorously stirred 6% aqueous solution of sodium bicarbonate (100 mL).[3] An off-white precipitate will form.
-
Purification: Continue stirring for 15 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL).
-
Drying: Dry the collected solid in a vacuum oven at 110 °C to a constant weight to yield the final product, 4-(2-chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one.[3] (Expected yield: ~74%).
Scientist's Notes (Causality & Rationale)
-
Why Anhydrous DMF? Chloroacetyl chloride is highly reactive towards water. Using an anhydrous solvent prevents hydrolysis of the reagent, ensuring it is available to acylate the quinoxalinone nitrogen, thereby maximizing yield.
-
Why an Initial Ice Bath? The acylation reaction is exothermic. Cooling to 0 °C controls the reaction rate, minimizes potential side reactions, and ensures a safer addition of the highly reactive chloroacetyl chloride.
-
The Role of Sodium Bicarbonate: The aqueous NaHCO₃ solution serves two critical purposes. First, it quenches any unreacted chloroacetyl chloride, converting it to harmless sodium salts. Second, it neutralizes any HCl formed during the reaction. The final product is poorly soluble in water, causing it to precipitate out of the aqueous solution, which provides a simple and effective method of isolation.
Core Application: A Platform for Nucleophilic Substitution
The primary utility of this intermediate lies in the reactivity of its chloroacetyl group. The chlorine atom is an excellent leaving group, and the adjacent carbonyl group activates the methylene carbon for Sɴ2-type reactions. This allows for the straightforward introduction of a vast range of nucleophiles, particularly amines, thiols, and alcohols, to build molecular diversity.
General Mechanism for Nucleophilic Substitution
Caption: General Sɴ2 reaction pathway using the title intermediate.
General Protocol: Synthesis of N-Substituted Glycinamide Derivatives
This protocol provides a template for reacting the intermediate with primary or secondary amines, as demonstrated in the synthesis of novel quinoxaline derivatives with potential biological activity.[11]
-
Reaction Setup: To a suspension of 4-(2-chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) in a suitable solvent such as 2-propanol or acetonitrile, add a mild base like sodium bicarbonate (NaHCO₃, 1.5-2.0 eq).[11]
-
Nucleophile Addition: Add the desired amine (e.g., 2,5-dimethylaniline, 1.0 eq) to the mixture.[11]
-
Reaction Conditions: Reflux the reaction mixture for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.[3][11]
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms (inorganic salts), remove it by filtration.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude residue can then be purified.
-
Purification: Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone/DMF, ethyl acetate/hexane) to yield the pure product.[3][11]
Scientist's Notes (Causality & Rationale)
-
Choice of Base: A mild inorganic base like NaHCO₃ or K₂CO₃ is typically sufficient.[3][11] Its role is to scavenge the HCl that is generated during the substitution reaction. Stronger bases (e.g., NaH, LDA) are generally avoided as they can deprotonate the N1-position of the quinoxalinone ring, leading to undesired side reactions.
-
Solvent Selection: Polar aprotic solvents (acetonitrile) or polar protic solvents (2-propanol) are commonly used. The choice depends on the solubility of the specific reactants.
-
Use of Heat (Reflux): Heating the reaction provides the necessary activation energy for the Sɴ2 reaction to proceed at a practical rate, especially with less nucleophilic amines.
Broader Applications in Drug Discovery
The true power of 4-(2-chloroacetyl)-3,4-dihydro-1H-quinoxalin-2-one is realized in its application to multi-step synthetic campaigns targeting complex, high-value molecules.
-
Scaffold for Bioactive Agents: The quinoxalinone core is a well-established pharmacophore. By using the title intermediate, chemists can rapidly synthesize libraries of novel derivatives for screening. These derivatives have been explored for a range of activities, including antibacterial and anticancer properties.[3][4]
-
Precursor to Fused Heterocycles: While this specific intermediate is a key building block, the broader 3,4-dihydroquinoxalin-2(1H)-one framework is a direct precursor to more complex fused ring systems. For instance, it is used in the synthesis of the tetracyclic core of drugs like Lumateperone, an antipsychotic agent.[12][13] The chemistry of the quinoxalinone ring system is central to these advanced synthetic routes.
Conclusion
4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is a high-value, versatile intermediate for researchers in medicinal chemistry and drug development. Its straightforward synthesis and the predictable reactivity of its chloroacetyl group provide a reliable and efficient platform for generating molecular diversity. The protocols and insights detailed in this guide are intended to provide both a practical starting point for new users and a deeper understanding of the chemical principles that make this compound a powerful tool in the quest for novel therapeutics.
References
-
Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. Link
-
Nasir, W., et al. (2011). 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2626. Link
-
ChemicalBook. (n.d.). 4-(2-chloro-acetyl)-3,4-dihydro-1h-quinoxalin-2-one. ChemicalBook. Link
-
Echemi. (n.d.). 4-(2-Chloroacetyl)-3,4-dihydro-2(1H)-quinoxalinone Safety Data Sheets. Echemi. Link
-
ChemicalBook. (n.d.). 4-(2-chloro-acetyl)-3,4-dihydro-1h-quinoxalin-2-one. ChemicalBook. Link
-
MP Biomedicals. (2006). Material Safety Data Sheet - CHALCONE. MP Biomedicals. Link
-
Wang, L., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(49), 35851-35855. Link
-
El-Dean, A. M. K., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Chemistry, 9(2), 1. Link
-
MedchemExpress. (2025). Safety Data Sheet - 2-Methylquinoxaline. MedchemExpress.com. Link
-
Ramli, Y., et al. (2010). SYNTHESIS, REACTIVITY AND BIOLOGICAL ACTIVITY OF QUINOXALIN-2-ONE DERIVATIVES. Studia Universitatis Babes-Bolyai Chemia, 55(1), 69-82. Link
-
PubChem. (n.d.). 4-Acetyl-1-ethyl-3,4-dihydroquinoxalin-2(1h)-one. National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet. Sigma-Aldrich. Link
-
Guidechem. (n.d.). 4-(chloro-phenyl-acetyl)-1-propyl-3,4-dihydro-1H-quinoxalin-2-one. Guidechem. Link
-
Fisher Scientific. (2011). Safety Data Sheet - Quinoxaline. Fisher Scientific. Link
-
Sun, J., et al. (2006). Recent advances in the research of quinoxalinone derivatives. Chinese Journal of Medicinal Chemistry, 16(5), 313-318. Link
-
Borbás, A., et al. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry, 18, 688-695. Link
-
Borbás, A., et al. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. PMC - NIH. Link
-
Asdaq, S. M. B., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(18), 5676. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Organic-Chemistry.org. Link
-
ChemBK. (2024). 3,4-dihydroquinoxalin-2(1H)-one. ChemBK. Link
-
Wang, Z., et al. (2021). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 2(4), 100917. Link
-
BenchChem. (2025). The Pivotal Role of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one in Modern Drug Discovery: A Technical Guide. BenchChem. Link
-
Alanazi, A. M., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6526. Link
-
Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(1), 23-28. Link
-
Aselkhan, E. A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. Link
-
Li, W., et al. (2020). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 63(7), 3559-3578. Link
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
Welcome to the technical support center for the synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with this synthesis, ensuring the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one. Each problem is presented in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Problem 1: Low or No Product Yield
Question: I am performing the N-acylation of 3,4-dihydro-1H-quinoxalin-2-one with chloroacetyl chloride in DMF, but I am observing a very low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this acylation reaction can stem from several factors, primarily related to the reactivity of the reagents and the reaction conditions. Here’s a breakdown of the likely culprits and how to address them:
-
Moisture Contamination: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of water to form chloroacetic acid and hydrochloric acid.[1][2] This not only consumes your acylating agent but also introduces acidic impurities that can interfere with the reaction.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous DMF as the solvent. It is also advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is one hour at room temperature after the addition of chloroacetyl chloride.[3] If the starting material is still present, consider extending the reaction time. However, be cautious as prolonged reaction times can sometimes lead to the formation of byproducts.
-
-
Suboptimal Temperature: The reaction is typically performed at ice-cold temperatures during the addition of chloroacetyl chloride to control its high reactivity and then warmed to room temperature.[3] Deviations from this can affect the yield.
-
Solution: Maintain a temperature of 0 °C (ice bath) during the dropwise addition of chloroacetyl chloride to the solution of 3,4-dihydro-1H-quinoxalin-2-one in DMF. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the recommended time.
-
-
Degradation of Chloroacetyl Chloride: Chloroacetyl chloride can degrade over time, especially if not stored properly.
-
Solution: Use a fresh bottle of chloroacetyl chloride or purify older stock by distillation if its quality is questionable. Store it in a cool, dry place, tightly sealed to prevent hydrolysis.
-
Problem 2: Presence of Multiple Spots on TLC, Indicating an Impure Product
Question: My TLC analysis of the crude product shows multiple spots in addition to the desired product. What are these impurities, and how can I minimize their formation?
Answer:
The presence of multiple spots on your TLC plate is a strong indicator of side reactions occurring during the synthesis. The most common impurities are unreacted starting material, a diacylated byproduct, and potentially products from the reaction of chloroacetyl chloride with the solvent.
-
Unreacted Starting Material: This is often the spot with the lowest Rf value (most polar). Its presence indicates an incomplete reaction.
-
Solution: Ensure you are using a slight excess of chloroacetyl chloride (e.g., 1.1 equivalents).[3] As mentioned previously, also verify the reaction has gone to completion via TLC monitoring.
-
-
Diacylation Product (1,4-bis(2-chloroacetyl)-3,4-dihydro-1H-quinoxalin-2-one): The starting material, 3,4-dihydro-1H-quinoxalin-2-one, has two nitrogen atoms (at positions 1 and 4). While the N4 nitrogen is more nucleophilic and is the primary site of acylation, under certain conditions, the N1 nitrogen can also be acylated, leading to a diacylated byproduct.
-
Solution:
-
Control Stoichiometry: Use a controlled amount of chloroacetyl chloride (around 1.05-1.1 equivalents). A large excess will favor diacylation.
-
Temperature Control: Perform the addition of chloroacetyl chloride at 0 °C. Higher temperatures can increase the rate of the second acylation.
-
-
-
Reaction with DMF: Acyl chlorides can react with DMF to form a Vilsmeier-type reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.[4][5][6] While this is often a catalytic process in other reactions, it can lead to the formation of N,N-dimethylamides as byproducts under certain conditions, especially at higher temperatures.[7]
-
Solution: Maintain a low reaction temperature and avoid prolonged heating.
-
-
O-Acylation Product: Although less common for amides, there is a small possibility of O-acylation at the carbonyl oxygen.
-
Solution: This is generally not a major concern under standard acylation conditions. Sticking to the recommended protocol should minimize this.
-
To purify your product from these impurities, precipitation followed by washing is a common method. The reaction mixture is typically poured into an aqueous solution of sodium bicarbonate.[3] The desired product, being less soluble, precipitates out. Thorough washing of the precipitate with water and then a non-polar solvent like hexane can help remove residual impurities. If this is insufficient, column chromatography or recrystallization may be necessary.
Frequently Asked Questions (FAQs)
Q1: Why is DMF typically used as the solvent for this reaction?
A1: Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for dissolving the 3,4-dihydro-1H-quinoxalin-2-one starting material. It also helps to stabilize the charged intermediates formed during the acylation reaction. Furthermore, in some acylation reactions, DMF can act as a catalyst by forming the Vilsmeier reagent in situ.[5][6]
Q2: What is the purpose of quenching the reaction with sodium bicarbonate solution?
A2: Quenching the reaction with an aqueous solution of sodium bicarbonate serves two main purposes. Firstly, it neutralizes any excess chloroacetyl chloride and the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. Secondly, it helps to precipitate the desired product, 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, which is generally insoluble in water, facilitating its isolation by filtration.[3]
Q3: Can I use a different base for quenching?
A3: While sodium bicarbonate is commonly used due to its mild basicity, other bases like potassium carbonate or triethylamine could also be used to neutralize the acid. However, stronger bases like sodium hydroxide should be avoided as they can promote the hydrolysis of the chloroacetyl group on the product.
Q4: How can I confirm the structure of my final product?
A4: The structure of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one can be confirmed using standard analytical techniques such as:
-
¹H NMR Spectroscopy: You should observe characteristic peaks for the aromatic protons, the methylene protons of the quinoxalinone ring, and the methylene protons of the chloroacetyl group.
-
¹³C NMR Spectroscopy: This will show the distinct signals for the carbonyl carbons and other carbon atoms in the molecule.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Look for the characteristic stretching frequencies of the amide and ketone carbonyl groups.
Q5: Is the product, 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, stable?
A5: The product is a relatively stable solid. However, the chloroacetyl group is a reactive electrophile and can be susceptible to nucleophilic substitution. It is also sensitive to hydrolysis under strongly acidic or basic conditions. For long-term storage, it should be kept in a cool, dry place.
Visualizing the Reaction and Side Products
The following diagrams illustrate the main synthetic pathway and a key side reaction.
Caption: Main reaction pathway and a common diacylation side reaction.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one.
Materials:
-
3,4-dihydro-1H-quinoxalin-2-one
-
Chloroacetyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
6% aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dihydro-1H-quinoxalin-2-one (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a 6% aqueous solution of sodium bicarbonate with continuous stirring.
-
A precipitate should form. Continue stirring for 15-20 minutes to ensure complete precipitation and neutralization.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water.
-
Dry the product in an oven at an appropriate temperature (e.g., 110 °C) to a constant weight.[3]
References
- Kinetics of Reactions of Acyl Chlorides. IV.1 Solvolysis of Acyl Halides in Dimethylformamide. (URL not available)
-
Acyl chloride - Wikipedia. [Link]
- The dimethyl formamide – acyl halide complex and its application to the synthesis of acyl azides. (URL not available)
-
Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem. [Link]
-
N,N -Dimethylamination of Acid Chlorides with Dmf | Request PDF - ResearchGate. [Link]
-
Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives - ResearchGate. [Link]
Sources
- 1. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
Welcome to the dedicated technical support guide for the purification of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we address common challenges and frequently asked questions encountered during its purification, providing practical, field-tested solutions grounded in chemical principles.
Introduction: The Chemistry of the Challenge
4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is typically synthesized by the N-acylation of 3,4-dihydro-1H-quinoxalin-2-one with chloroacetyl chloride.[1] While the synthesis is relatively straightforward, achieving high purity of the final product can be challenging due to the formation of closely related impurities and the compound's moderate solubility. This guide provides a systematic approach to troubleshooting these purification hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one.
Problem 1: The isolated product is an off-white or yellowish solid, not a pure white powder.
Cause: The presence of colored impurities is a common issue in the synthesis of heterocyclic compounds like quinoxalinones. These can arise from side reactions, oxidation of starting materials or intermediates, or residual solvents.
Solution:
-
Charcoal Treatment: Activated charcoal is effective in adsorbing colored impurities.
-
Protocol:
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol or isopropanol).
-
Add a small amount of activated charcoal (approximately 1-2% w/w) to the solution.
-
Heat the suspension at reflux for 15-30 minutes.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool slowly for recrystallization.
-
-
-
Recrystallization: This is a fundamental technique for improving purity and color.
-
Recommended Solvents: Ethanol, isopropanol, or a mixture of ethanol and water.[2]
-
Protocol:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If the solution is still colored, consider the charcoal treatment described above.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Problem 2: TLC analysis of the crude product shows multiple spots.
Cause: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates the presence of impurities. For this specific compound, common impurities include:
-
Unreacted 3,4-dihydro-1H-quinoxalin-2-one: The starting material.
-
1,4-bis(2-chloroacetyl)-3,4-dihydro-1H-quinoxalin-2-one: A di-acylated byproduct.
-
Hydrolysis product: 4-(2-Hydroxy-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, formed if moisture is present during workup or purification.
Solution:
-
Aqueous Work-up: The synthesis typically involves quenching the reaction mixture in an aqueous solution of sodium bicarbonate.[1] This step is crucial for neutralizing excess acid and precipitating the product. Ensure thorough washing of the precipitate with water to remove inorganic salts and water-soluble impurities.
-
Flash Column Chromatography: For separating impurities with different polarities, flash column chromatography is highly effective.[3]
Parameter Recommended Conditions Rationale Stationary Phase Silica Gel (230-400 mesh) Standard choice for good separation of moderately polar compounds. Mobile Phase Ethyl acetate / n-Hexane gradient Start with a low polarity mixture (e.g., 20% ethyl acetate) and gradually increase the polarity to elute the product and then more polar impurities. A typical starting point for TLC analysis is 30-40% Ethyl acetate in n-Hexane.[1] Monitoring TLC with UV visualization (254 nm) Allows for easy tracking of the separation. -
Workflow for Purification
Caption: General purification workflow for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one.
Problem 3: Low yield after purification.
Cause: Low yields can result from incomplete reaction, product loss during workup and purification, or degradation of the product.
Solution:
-
Reaction Monitoring: Use TLC to monitor the progress of the acylation reaction to ensure the starting material is fully consumed.
-
Extraction: If the product has some solubility in the aqueous work-up solution, perform extractions with a suitable organic solvent like ethyl acetate after precipitation to recover dissolved product.
-
Recrystallization Solvent: During recrystallization, using the minimum amount of hot solvent is critical to prevent significant loss of product in the mother liquor. Ensure the solution is fully cooled before filtering.
-
Stability: The chloroacetyl group can be susceptible to hydrolysis, especially under basic conditions or upon prolonged heating in protic solvents.[2] Minimize exposure to these conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one?
A1: The reported melting point is in the range of 194-196 °C.[1] A broad melting range or a value significantly lower than this suggests the presence of impurities.
Q2: What are the key NMR signals to confirm the structure?
A2: In DMSO-d6, you should expect to see the following characteristic signals in the 1H NMR spectrum: a singlet for the methylene protons of the chloroacetyl group, a singlet for the methylene protons of the quinoxalinone ring, aromatic protons in the aromatic region, and a broad singlet for the NH proton.[1]
Q3: Is this compound soluble in common laboratory solvents?
A3: Quinoxalinone derivatives generally have low solubility in water and non-polar solvents.[4] They are typically soluble in polar aprotic solvents like DMF and DMSO, and moderately soluble in hot alcohols like ethanol and isopropanol.
Q4: Can I use a different base for the synthesis?
A4: The synthesis often uses the reaction solvent (DMF) to trap the HCl byproduct, followed by neutralization with sodium bicarbonate.[1] Other non-nucleophilic organic bases could potentially be used, but this may require re-optimization of the reaction conditions.
Q5: How should I store the purified compound?
A5: Store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent hydrolysis of the reactive chloroacetyl group.
References
-
Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Berezovskaya, M. A., et al. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 26(11), 3329. [Link]
-
Nasir, W., et al. (2009). 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2493. [Link]
-
Nasir, W., et al. (2009). 4-[2-(Benzylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1053. [Link]
Sources
Stability issues of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one in solution
Technical Support Center: 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
Welcome to the technical support guide for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Here, we provide in-depth, experience-driven advice, troubleshooting guides, and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one.
Q1: What is the primary cause of degradation for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one in aqueous solutions?
A1: The primary degradation pathway is the hydrolysis of the α-chloroacetyl group. This moiety is highly susceptible to nucleophilic attack by water or hydroxide ions (OH⁻), leading to the substitution of the chloride ion with a hydroxyl group. This process forms the corresponding hydroxyacetyl derivative, 4-(2-Hydroxy-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, as the main degradant. This reaction is a classic bimolecular nucleophilic substitution (SN2) reaction.[1][2] The rate of this degradation is significantly influenced by pH, temperature, and the presence of other nucleophiles in the solution.
Q2: How does pH impact the stability of the compound?
A2: The pH of the solution is a critical factor governing the stability of this compound.
-
Alkaline Conditions (pH > 7): Stability is significantly reduced. The high concentration of hydroxide ions (a strong nucleophile) accelerates the hydrolysis of the chloroacetyl group.[1][2] In strongly alkaline solutions (e.g., pH 10 or higher), complete degradation can occur rapidly.[3]
-
Neutral Conditions (pH ≈ 7): Hydrolysis still occurs, but at a slower rate compared to alkaline conditions.
-
Acidic Conditions (pH < 7): The compound generally exhibits its greatest stability in slightly acidic conditions (pH 1.0-4.0).[3] However, under strongly acidic conditions, acid-catalyzed hydrolysis of the amide bond can also occur, although this is typically a slower process than the base-catalyzed hydrolysis of the chloroacetyl group.[1][2][4]
Q3: I've noticed a yellowing of my stock solution in DMSO over time. What could be the cause?
A3: While DMSO is a common solvent for this compound, it is not entirely inert. The observed color change could be due to slow, complex reactions or the presence of impurities in the DMSO itself, such as water, which can facilitate hydrolysis. For long-term storage, it is crucial to use anhydrous, high-purity DMSO and to store the solution at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to minimize moisture absorption. Additionally, quinoxalinone structures can be sensitive to light and air, which may contribute to the formation of colored oxidation byproducts.[5]
Q4: What are the ideal storage conditions for a prepared solution of this compound?
A4: To maximize the shelf-life of your solution, the following conditions are recommended:
-
Solvent: Use a high-purity, anhydrous aprotic solvent like DMSO or DMF for initial stock solutions.[6] For aqueous experimental buffers, prepare the solution fresh and use it immediately.
-
pH: If an aqueous buffer is required, maintain a slightly acidic pH (e.g., pH 4-6) to minimize hydrolysis.
-
Temperature: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting the stock solution is highly recommended.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[5]
-
Atmosphere: For sensitive applications or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guide: Degradation Issues
This guide provides a structured approach to diagnosing and solving common stability problems encountered during experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound in an aqueous assay. | High pH of the buffer: The buffer system is neutral or alkaline (pH ≥ 7), accelerating hydrolysis. | Action: Adjust the buffer to a slightly acidic pH (e.g., 5.0). Use a citrate or acetate buffer instead of a phosphate buffer if possible, as phosphate can sometimes participate in reactions. |
| Presence of nucleophiles: The buffer or media contains nucleophilic species (e.g., primary amines, thiols like DTT or β-mercaptoethanol). | Action: Check all buffer components. If a nucleophile is required for the assay, a time-course experiment must be run to determine the compound's stability under those specific conditions. Consider adding the compound last, immediately before measurement. | |
| Elevated temperature: The experiment is conducted at 37°C or higher for an extended period. | Action: Minimize incubation times at elevated temperatures. If possible, run control experiments at a lower temperature to quantify the extent of thermal degradation. | |
| Appearance of an unexpected peak in HPLC/LC-MS analysis. | Hydrolysis Degradation: The new peak is likely the hydroxyacetyl derivative. | Action: Confirm the identity of the peak by running a forced degradation study (see Protocol 2) under basic conditions to intentionally generate the degradant as a reference standard. The expected mass difference would be (M - Cl + OH), a decrease of approximately 18.99 Da. |
| Oxidative Degradation: The quinoxalinone ring may have been oxidized. | Action: Ensure solutions are prepared with degassed solvents and are protected from light. Re-run the experiment with freshly prepared solutions. | |
| Inconsistent results between experimental repeats. | Variable solution age: Using stock solutions of different ages or that have undergone multiple freeze-thaw cycles. | Action: Implement a strict protocol of using freshly prepared solutions or single-use aliquots for all experiments. Label aliquots with preparation dates. |
| Inconsistent pH: The pH of the final assay solution is not being properly controlled or measured. | Action: Measure the final pH of the complete assay mixture after all components, including the compound, have been added. Ensure consistent and accurate buffer preparation. |
Key Experimental Protocols
As a Senior Application Scientist, I cannot stress enough the importance of robust, validated methods. The following protocols provide a solid foundation for your stability studies.
Protocol 1: HPLC-UV Method for Stability Monitoring
This protocol describes a standard reversed-phase HPLC method to quantify 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one and its primary hydroxy-degradant.
1. Instrumentation and Columns:
-
HPLC system with UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~254 nm (or optimal wavelength determined by UV scan)
3. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 22.0 | 95 | 5 |
4. Sample Preparation:
-
Dilute the sample with a 50:50 mixture of Mobile Phase A and B to an appropriate concentration (~10-50 µg/mL).
5. Analysis and Causality:
-
Inject 10 µL of the prepared sample.
-
The parent compound, being more non-polar, will have a longer retention time than its more polar hydroxy-degradant.
-
Quantify the percentage of the parent compound remaining by comparing its peak area to the total area of all related peaks (parent + degradants). The use of formic acid maintains an acidic pH to prevent on-column degradation and ensures good peak shape for the quinoxalinone core.
Protocol 2: Forced Degradation Study Workflow
This study is essential for identifying potential degradation products and understanding the compound's lability.
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
2. Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.[1]
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a vial of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber (ICH Q1B conditions).
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration and analyze using the HPLC method from Protocol 1, ideally coupled with a mass spectrometer (LC-MS) to aid in the identification of degradant masses.
Visualized Workflows and Mechanisms
Diagrams provide a clear visual representation of complex processes, aiding in comprehension and experimental design.
Primary Degradation Pathway
Caption: Hydrolytic degradation of the parent compound via SN2 reaction.
Troubleshooting Workflow for Assay Inconsistency
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- Semantic Scholar. (n.d.). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution.
- PubMed. (1998). Influence of pH and light on the stability of some antioxidants.
-
ResearchGate. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
ACS Publications. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
ResearchGate. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
Welcome to the technical support center for the derivatization of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Quinoxalin-2-one derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The 4-(2-chloroacetyl) substituent serves as a key electrophilic handle for introducing diverse functionalities through nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR).
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. The guidance herein is grounded in established principles of organic synthesis and practical laboratory experience.
Core Reaction: N-Alkylation of Nucleophiles
The primary reaction involves the N-alkylation of a nucleophile (e.g., a primary or secondary amine) with the chloroacetyl group of the quinoxalinone scaffold. This is a classic SN2 reaction where a base is typically required to deprotonate the nucleophile or scavenge the HCl byproduct.
Caption: General N-alkylation reaction pathway.
Troubleshooting Guide
This section addresses common problems encountered during the derivatization process, providing systematic approaches to identify causes and implement effective solutions.
Problem 1: Low or No Product Yield
Q1: My reaction is not proceeding, or the yield of the desired derivatized quinoxalinone is disappointingly low. What are the primary factors I should investigate?
A1: Low or no yield is one of the most common issues and can typically be traced back to one of four key parameters: the base, the solvent, the reaction temperature, or the integrity of the starting materials. A systematic approach is crucial for diagnosis.
-
Base Selection and Strength: The amide nitrogen of the quinoxalinone is not highly nucleophilic, making the SN2 reaction at the chloroacetyl group the primary pathway. The role of the base is to deprotonate the incoming nucleophile (if it's an amine) or to act as an acid scavenger. If the base is too weak, the reaction may not initiate or proceed slowly.[3]
-
Weak Bases (e.g., K₂CO₃, Na₂CO₃): Often sufficient for reactive primary amines.
-
Stronger Bases (e.g., Cs₂CO₃, K₃PO₄, NaH): May be necessary for less nucleophilic amines (e.g., anilines) or hindered secondary amines.[4] Sodium hydride (NaH) is a powerful, non-nucleophilic base that can effectively deprotonate a wide range of amines but requires an anhydrous aprotic solvent.[5][6]
-
Organic Bases (e.g., TEA, DIPEA): These can also be effective, particularly as acid scavengers, but may lead to purification challenges.
-
-
Solvent Polarity and Aprotic Nature: The choice of solvent is critical for an SN2 reaction.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally the best choices.[3][7] They effectively solvate the cation of the base while leaving the nucleophile's anion relatively "naked" and highly reactive.
-
Efficacy Order: Typically, DMSO > DMF > Acetonitrile in terms of promoting SN2 reaction rates. However, DMSO can be difficult to remove and may require higher temperatures for removal, which could degrade the product.[7]
-
Anhydrous Conditions: Ensure your solvent is dry, especially when using strong bases like NaH, as water will quench the base.
-
-
Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[3]
-
Initial Trials: Start at room temperature and monitor for progress.
-
Increasing Temperature: If no reaction occurs, gradually increase the temperature (e.g., to 50-80 °C). Be cautious, as excessive heat can lead to side product formation or decomposition of the starting material or product.
-
-
Reagent Quality:
-
4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one: This starting material can degrade over time, especially if exposed to moisture, leading to hydrolysis of the chloroacetyl group. Verify its purity by NMR or LC-MS before use.
-
Nucleophile: Ensure the amine or other nucleophile is pure and free of contaminants.
-
Caption: Systematic workflow for troubleshooting low reaction yields.
Problem 2: Significant Side Product Formation
Q2: My reaction is producing the desired product, but I'm also seeing significant impurities by TLC and LC-MS. What are the likely side reactions, and how can I suppress them?
A2: Side product formation compromises yield and complicates purification. The most common side reactions in this system are O-alkylation, bis-alkylation, and reactions involving the solvent.
-
O- vs. N-Alkylation: The quinoxalinone ring contains a lactam (an amide within a ring), which exists in equilibrium with its tautomeric lactim form. The oxygen of the lactam is also a nucleophilic site. While N-alkylation at the exocyclic chloroacetyl group is the target reaction, under certain conditions, alkylation can occur at the lactam oxygen. This is more likely with highly electrophilic alkylating agents and in the presence of weaker bases where a significant portion of the amide exists in its neutral form.[5]
-
Solution: Using a strong base like NaH ensures complete deprotonation of the incoming nucleophile, making it far more nucleophilic than the lactam oxygen and favoring the desired SN2 reaction.
-
-
Bis-Alkylation: If the incoming nucleophile has more than one reactive site (e.g., a diamine), or if the product itself can react further, you may observe bis-alkylation.
-
Solution: Carefully control the stoichiometry. Use a slight excess of the quinoxalinone starting material relative to the nucleophile to favor mono-substitution. Running the reaction at a lower temperature can also improve selectivity.
-
-
Solvent Reactivity: Some polar aprotic solvents, particularly DMF, can decompose at higher temperatures in the presence of a strong base, which can lead to side products.[5]
-
Solution: Avoid excessively high temperatures (>100 °C) when using DMF. If higher temperatures are required, consider a more stable solvent like DMSO or sulfolane.
-
-
Hydrolysis of Chloroacetyl Group: If there is water in the reaction mixture, the chloroacetyl group can hydrolyze to a hydroxyacetyl group, rendering the starting material inactive for the desired derivatization.
-
Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Frequently Asked Questions (FAQs)
Q: What is the optimal base for this derivatization? A: There is no single "best" base, as the optimal choice depends on the nucleophilicity of your derivatizing agent. A good starting point for many primary and secondary amines is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) . For less reactive nucleophiles, a stronger base like sodium hydride (NaH) is often more effective.[5][6]
Q: Which solvent system should I start with? A: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent starting points.[3][7] They are polar aprotic solvents that facilitate SN2 reactions. If the reaction is sluggish in these, switching to Dimethyl sulfoxide (DMSO) can often increase the reaction rate.
Q: How does temperature influence the reaction? A: Temperature directly affects the reaction rate. While some highly reactive nucleophiles may react efficiently at room temperature, many will require heating to 50-80 °C. However, be aware that higher temperatures can also increase the rate of side reactions and potential decomposition. It is best to start at a lower temperature and increase it incrementally while monitoring the reaction.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material (4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one) and the expected product. Staining with potassium permanganate or visualization under UV light is typically effective. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the product's mass peak.
Q: My nucleophile is sensitive to the chloroacetyl group. Are there alternatives? A: Yes. If the chloroacetyl group is too reactive or leads to side products, you can consider derivatizing the quinoxalinone with a different electrophile. For example, you could use bromoacetic acid to form a 4-(2-bromo-acetyl) analogue, which might offer different reactivity. Alternatively, coupling reactions (e.g., amide bond formation with a carboxylic acid-containing nucleophile) at the N4 position (after removal of the chloroacetyl group) represent a different synthetic strategy.
Data Summary: Influence of Reaction Conditions
The following table provides illustrative data on how different reaction parameters can affect the outcome of the derivatization of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one with aniline as a model nucleophile.
| Entry | Base (1.5 eq) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Key Observation |
| 1 | K₂CO₃ | Acetonitrile | 25 | 24 | < 10% | Reaction is very sluggish. |
| 2 | K₂CO₃ | Acetonitrile | 80 | 12 | ~ 65% | Heating improves conversion. |
| 3 | Cs₂CO₃ | Acetonitrile | 80 | 12 | ~ 85% | More effective inorganic base. |
| 4 | NaH (1.2 eq) | THF | 25 | 24 | ~ 50% | Moderate conversion, requires anhydrous conditions. |
| 5 | NaH (1.2 eq) | DMF | 60 | 6 | > 95% | Optimal conditions: Fast and complete conversion. |
| 6 | DIPEA | DMF | 80 | 12 | ~ 70% | Organic base is less effective than NaH. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the derivatization of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one with a generic amine nucleophile using NaH in DMF.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas.
-
Nucleophile Addition: After stirring for 15 minutes at 0 °C, add the amine nucleophile (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.
-
Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography.
Protocol 2: Reaction Monitoring by TLC
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Solvent System: A good starting eluent system is 30-50% Ethyl Acetate in Hexanes. Adjust polarity as needed to achieve an Rf of ~0.3-0.5 for the product.
-
Spotting: On a single plate, spot the starting quinoxalinone, the nucleophile, and a co-spot of both. As the reaction proceeds, spot the reaction mixture next to these references.
-
Visualization: Visualize the developed plate under UV light (254 nm). The starting material and product should be UV active. Staining with a potassium permanganate solution can also be used.
References
-
Al-Hiari, Y. M., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(23), 7179. [Link]
-
Yadav, P., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 28(14), 5348. [Link]
-
Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(48), 35367-35371. [Link]
-
ResearchGate. (n.d.). Typical strategies for the synthesis of quinoxalin-2(1H)-ones. [Link]
-
Florea, A., et al. (2011). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Annals of the University of Oradea, Fascicle of Chemistry, 18(1), 89-106. [Link]
-
ResearchGate. (n.d.). C3 alkylation of quinoxalin-2(1H)-ones. [Link]
-
ResearchGate. (n.d.). Quinoxalinone pharmaceutical molecules and C3–H functionalization of quinoxalin‐2(1H)‐ones. [Link]
-
Gondos, J., & Toma, S. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(11), 333-339. [Link]
-
Wang, Z., et al. (2024). Photoexcited nitroarenes for alkylation of quinoxalin-2(1H)-ones. Chemical Communications. [Link]
-
Wang, Y., et al. (2024). Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. Molecules, 29(10), 2321. [Link]
-
Bogdal, D., & Pielichowski, J. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(11), 333-339. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Rogoza, A. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? ResearchGate. [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? [Link]
Sources
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
Overcoming poor solubility of quinoxalinone derivatives
Technical Support Center: Quinoxalinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols to address the significant challenge of poor aqueous solubility in quinoxalinone derivatives. Our goal is to equip you with the scientific rationale and practical methodologies required to advance your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Understanding
Q1: Why are many quinoxalinone derivatives poorly soluble in aqueous media?
A1: The low aqueous solubility of quinoxalinone derivatives is fundamentally linked to their chemical structure. These compounds feature a fused benzene and pyrazine ring system, which creates a rigid, planar, and aromatic molecular conformation.[1][2] This structure promotes strong intermolecular π-π stacking interactions in the solid state, leading to a highly stable crystal lattice. A significant amount of energy is required to break these lattice forces during the dissolution process, resulting in poor solubility.[1] Furthermore, many synthetic modifications aimed at enhancing biological activity often introduce lipophilic substituents, which increases the molecule's hydrophobicity and further reduces its affinity for water.[2]
Q2: What are the primary strategic approaches to improving the solubility of my quinoxalinone compound?
A2: Strategies to enhance the solubility of quinoxalinone derivatives can be broadly classified into three main categories. The optimal choice depends on the specific physicochemical properties of your molecule, the desired application (e.g., in vitro assay vs. in vivo formulation), and the stage of development.[3]
-
Chemical Modification: This involves altering the intrinsic properties of the active pharmaceutical ingredient (API) itself. Key strategies include salt formation, co-crystallization, and the synthesis of prodrugs.[1][4][5]
-
Formulation & Excipient-Based Strategies: These methods focus on creating a favorable microenvironment for the API without chemically altering it. This includes the use of co-solvents, cyclodextrin complexation, solid dispersions, and lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[6][7]
-
Physical Modification: This approach modifies the physical properties of the solid API, primarily through particle size reduction techniques like micronization and nanomilling to increase the surface area available for dissolution.[1][8]
Below is a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Section 2: Chemical Modification Strategies
Q3: How does salt formation increase the solubility of a quinoxalinone derivative, and when is it appropriate?
A3: Salt formation is a highly effective and common strategy for ionizable compounds.[1] The process involves reacting an acidic or basic functional group on the quinoxalinone molecule with a suitable counter-ion to form a salt. The resulting salt has ionic characteristics, allowing it to dissociate readily in water. This dissociation breaks the strong intermolecular forces present in the crystalline API, leading to a significant increase in aqueous solubility.
-
Causality: The energy barrier for dissolving an ionic salt is much lower than that for a neutral, crystalline organic molecule because the favorable ion-dipole interactions between the salt ions and water molecules compensate for the lattice energy.
-
When to Use: This method is only applicable if your quinoxalinone derivative possesses an ionizable functional group (e.g., a carboxylic acid, a basic amine). A general guideline is the "rule of three," which states that if the difference in pKa (ΔpKa) between the API's functional group and the counter-ion is greater than 3, a stable salt is likely to form. If the ΔpKa is between 0 and 3, a co-crystal is more probable.[9][10]
Q4: My compound is neutral. What is co-crystallization and how can it help?
A4: Co-crystallization is an excellent alternative for neutral compounds or those that do not form stable salts.[11] A co-crystal is a multi-component crystalline solid where the API and a benign co-former molecule are held together in the crystal lattice by non-covalent interactions, primarily hydrogen bonding.[9]
-
Mechanism: The co-former is chosen to disrupt the self-association (π-π stacking) of the quinoxalinone molecules. By introducing new, often stronger, hydrogen bonding patterns with the co-former, a new crystal lattice with different, more favorable physicochemical properties is created.[11] This new lattice structure can have a lower lattice energy, making it easier to dissolve.
-
Choosing a Co-former: Ideal co-formers are non-toxic, pharmaceutically acceptable molecules (e.g., ascorbic acid, saccharin, nicotinamide) that have functional groups capable of forming strong hydrogen bonds (e.g., carboxyl, amide, hydroxyl groups).
Section 3: Formulation & Excipient-Based Strategies
Q5: I need to prepare a stock solution for a cell-based assay. Is using DMSO acceptable?
A5: Yes, using a co-solvent like Dimethyl Sulfoxide (DMSO) is a very common and practical approach for in vitro biological assays.[12] Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the hydrophobic solute (your quinoxalinone) and the solvent, thereby increasing solubility.
-
Best Practices & Troubleshooting:
-
Prepare a High-Concentration Stock: Dissolve your compound in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM).
-
Avoid Precipitation: When diluting the DMSO stock into your aqueous assay buffer, ensure the final concentration of DMSO is low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity and prevent the compound from precipitating out of solution.
-
Serial Dilution: Perform serial dilutions in your final assay medium. Vortex thoroughly after each dilution step.
-
Observe for Cloudiness: If you observe any turbidity or precipitation upon dilution, your compound has exceeded its solubility limit in the final buffer. You may need to lower the final test concentration or explore other solubilization methods for that specific experiment.
-
Q6: What are cyclodextrins, and how do I select the right one for my compound?
A6: Cyclodextrins (CDs) are cyclic oligosaccharides with a bucket-like shape. Their exterior is hydrophilic, while the internal cavity is hydrophobic.[13][14] This unique structure allows them to encapsulate a poorly soluble "guest" molecule, like a quinoxalinone derivative, within their cavity, forming an inclusion complex.[13][15] This complex effectively shields the hydrophobic part of the drug from water, presenting a new, water-soluble exterior to the solvent.[16][17]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin host.
-
Selection Guide: The choice of cyclodextrin depends on the size and shape of your quinoxalinone derivative.
-
β-Cyclodextrin (β-CD): Often a good starting point for many drug molecules. However, its own aqueous solubility is limited.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A widely used derivative with significantly higher aqueous solubility and lower toxicity, making it suitable for both in vitro and in vivo applications.[18]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in parenteral formulations.
-
| Feature | Chemical Modification | Formulation (Cyclodextrins) | Physical Modification (Nanomilling) |
| Mechanism | Alters intrinsic properties (pKa, crystal lattice) | Forms a host-guest inclusion complex | Increases surface area-to-volume ratio |
| When to Use | Early development, when structural changes are feasible | For in vitro and in vivo studies; neutral or ionizable drugs | Late-stage formulation, when API is fixed |
| Pros | Potentially large solubility increase; permanent change | High biocompatibility; reversible complexation | Broadly applicable; no excipients needed |
| Cons | Requires re-synthesis and characterization | Limited by drug size/shape; can be costly | Risk of Ostwald ripening; requires specialized equipment |
| Typical Fold Increase | 10 to >1000 | 5 to 500 | 2 to 50 |
Table 1: Comparison of primary solubility enhancement strategies.
Section 4: Experimental Protocols & Analytical Methods
Q7: How do I prepare a cyclodextrin inclusion complex in the lab?
A7: The kneading method is a simple and effective technique for laboratory-scale preparation.
-
Objective: To form a solid inclusion complex of a quinoxalinone derivative with HP-β-CD to enhance aqueous solubility.
-
Materials:
-
Quinoxalinone derivative
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol (or other suitable solvent)
-
Vacuum oven or desiccator
-
-
Protocol:
-
Molar Ratio Calculation: Determine the desired molar ratio of Drug:HP-β-CD. A 1:1 ratio is a common starting point. Weigh the appropriate amounts of each component.
-
Initial Mixing: Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Drug Incorporation: Separately, dissolve the weighed quinoxalinone derivative in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the HP-β-CD paste in the mortar.
-
Kneading: Knead the mixture thoroughly with the pestle for 30-60 minutes. The consistency should be uniform. If the mixture becomes too dry, add a few more drops of water. If it is too wet, continue kneading to allow for some solvent evaporation.
-
Drying: Spread the resulting paste in a thin layer on a watch glass or petri dish. Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved, or dry in a desiccator under vacuum.
-
Final Processing: Gently grind the dried solid into a fine powder. Store in a tightly sealed container. The resulting powder can now be used for solubility testing.
-
Q8: What is a reliable method to measure the solubility of my newly formulated compound?
A8: The shake-flask method followed by UV-Vis spectrophotometric analysis is a standard and reliable technique for determining equilibrium solubility, provided your compound has a chromophore.[19]
-
Objective: To determine the aqueous solubility of a quinoxalinone derivative at a specific temperature.
-
Protocol: Solubility Measurement
-
Preparation: Add an excess amount of your compound (or formulated powder) to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed vial. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the suspension to stand for a short period to let the larger particles settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved drug from the undissolved solid. This is best achieved by filtering the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind your compound) or by high-speed centrifugation.[19]
-
Quantification (UV-Vis):
-
Prepare a calibration curve by making a series of known concentrations of your quinoxalinone derivative in a suitable solvent (in which it is highly soluble, e.g., methanol or DMSO) and measuring their absorbance at the wavelength of maximum absorbance (λmax).[20]
-
Dilute the filtered aqueous sample from step 3 with the same solvent used for the calibration curve to bring its absorbance into the linear range of the curve.
-
Measure the absorbance of the diluted sample and use the calibration curve equation to calculate its concentration.
-
Remember to account for the dilution factor to determine the final solubility in the aqueous buffer.
-
-
Caption: Workflow for solubility measurement by the shake-flask method.
References
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC - NIH.
- Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds. Benchchem.
- How to improve the solubility of quinoxaline deriv
- overcoming solubility issues with Quinoxidine in aqueous solutions. Benchchem.
- EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- A Focussed Analysis of Β-cyclodextrins for Quinoxaline Derivatives Synthesis.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis. Benchchem.
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
- UV-Vis spectra of quinoxaline, TSBO, the cocrystal and the physical...
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Novel excipients for solubility enhancement. European Pharmaceutical Review.
- An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe.
- Inclusion complex formation of cyclodextrin with its guest and their applications.
- Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics.
- Excipients for Solubility Enhancement of Parenteral Formul
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- A salt or a co-crystal – when crystallization protocol matters.
- Chemical Modification: A unique solutions to Solubility problem. SciSpace.
- Cyclodextrins in delivery systems: Applic
- Nanotechnology-based approaches for targeted drug delivery for the treatment of respir
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Nanotechnology in drug and gene delivery. PMC - PubMed Central.
- Show rel
- Nano based drug delivery systems: recent developments and future prospects. PMC.
- Quinoxalinone as a Privileged Pl
- Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. Analytical Methods (RSC Publishing).
- Improving solubility – a close look
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. Benchchem.
Sources
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jddtonline.info [jddtonline.info]
- 5. scispace.com [scispace.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one. This resource is designed to provide in-depth troubleshooting for a common yet perplexing issue: the appearance of unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum. Drawing upon established analytical principles and practical laboratory experience, this guide will help you diagnose and resolve these spectral anomalies, ensuring the integrity of your experimental data.
Understanding Your Compound: Expected 1H NMR Spectrum
Before delving into troubleshooting, it's crucial to have a clear understanding of the expected 1H NMR spectrum for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one. The molecule's structure dictates a specific set of signals. While the exact chemical shifts can vary slightly based on the solvent and concentration, a typical spectrum in a common solvent like DMSO-d6 would exhibit the following key features:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (4H) | ~7.20 - 7.60 | Multiplet (m) | 4H |
| -CH2- (quinoxalinone ring) | ~4.60 | Singlet (s) | 2H |
| -CH2- (chloroacetyl group) | ~2.60 | Singlet (s) | 2H |
| -NH- (amide) | ~10.48 | Broad Singlet (br. s) | 1H |
Note: The chemical shifts are based on reported data for similar structures and may vary.[1]
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise when unexpected NMR peaks are observed.
Q1: I see small, sharp peaks in my spectrum that don't correspond to my molecule. What are they?
A1: These are often due to residual solvents from your reaction workup or purification. Common culprits include ethyl acetate, hexane, dichloromethane, and acetone. Even after drying under high vacuum, trace amounts of these solvents can remain.[2][3]
-
Expert Insight: Cross-reference the chemical shifts of your unknown peaks with established tables of common NMR solvent impurities.[4][5][6][7] For example, a singlet around 2.17 ppm in CDCl3 is characteristic of acetone, while ethyl acetate often shows a quartet around 4.12 ppm and a triplet around 1.25 ppm.
Q2: My starting materials were pure. Could the unexpected peaks be from the NMR solvent itself?
A2: Yes, deuterated solvents are not 100% isotopically pure and will always show a residual peak of the corresponding non-deuterated solvent (e.g., a peak for CHCl3 in CDCl3 at ~7.26 ppm). Additionally, NMR solvents can absorb moisture from the air, leading to a water peak, the chemical shift of which is highly variable and depends on the solvent and temperature.
Q3: I've noticed that some of my peaks are doubled or broadened. What could cause this?
A3: This is a classic sign of the presence of rotational isomers , or rotamers .[8][9][10] The amide bond (N-C=O) in your molecule has a partial double bond character, which restricts free rotation. This can lead to two distinct, slowly interconverting conformations (cis and trans) that are both observable on the NMR timescale. Each rotamer will have a slightly different chemical environment for the nearby protons, resulting in two sets of peaks for the same proton.[11][12]
-
Causality: The energy barrier to rotation around the amide bond is significant enough that at room temperature, the exchange between the two rotameric forms is slow. The NMR spectrometer, therefore, captures a "snapshot" of both distinct populations.
Q4: Could the extra peaks be from the degradation of my compound?
A4: This is a possibility, especially if the compound has been stored for a long time or exposed to moisture. The chloroacetyl group is susceptible to hydrolysis, which would lead to the formation of a hydroxyacetyl derivative. This new compound would have its own distinct set of NMR signals.
Systematic Troubleshooting Guide
When faced with an anomalous spectrum, a systematic approach is key to identifying the source of the unexpected peaks.
Step 1: Initial Data Review and Impurity Check
-
Solvent and Grease Check: Carefully compare the chemical shifts of the unexpected peaks with standard charts of residual solvents and common laboratory contaminants like grease.[4][5][6][7][13]
-
Starting Material Analysis: Re-run the NMR spectra of your starting materials, 3,4-dihydro-1H-quinoxalin-2-one and chloroacetyl chloride, under the same conditions as your product. Unreacted starting materials are a common source of extra peaks. The 1H NMR of chloroacetyl chloride shows a singlet around 4.5 ppm in CDCl3.[14][15][16][17]
-
Integration Analysis: Carefully examine the integration of all peaks. The relative integration of impurity peaks compared to your product peaks can give you an idea of the level of contamination.
Step 2: Confirmatory Experiments
If the initial review does not resolve the issue, the following experiments can provide definitive answers.
This experiment is the gold standard for identifying exchangeable protons, such as those in -NH or -OH groups.
-
Objective: To confirm the presence of the N-H proton and to identify any potential -OH peaks from hydrolysis products.
-
Methodology:
-
Acquire a standard 1H NMR spectrum of your sample.
-
Add one to two drops of deuterium oxide (D2O) to your NMR tube.
-
Shake the tube vigorously for 30-60 seconds to ensure mixing.[18]
-
Re-acquire the 1H NMR spectrum.
-
-
Expected Outcome: The peak corresponding to the N-H proton (expected around 10.48 ppm) will either disappear or significantly decrease in intensity. If a hydrolysis product is present, its -OH peak will also exchange and disappear.
This is a powerful technique for investigating dynamic processes like rotameric exchange.
-
Objective: To determine if doubled or broadened peaks are due to rotational isomers.
-
Methodology:
-
Acquire a standard 1H NMR spectrum at room temperature.
-
Increase the temperature of the NMR probe in increments (e.g., 10-20 °C).
-
Acquire a spectrum at each new temperature.
-
-
Expected Outcome: As the temperature increases, the rate of rotation around the amide bond will also increase. If rotamers are present, you will observe the doubled peaks broadening, moving closer together, and eventually coalescing into a single, sharp peak at a sufficiently high temperature.[18]
This involves adding a small amount of a suspected impurity to your sample to see if the peak intensity increases.
-
Objective: To confirm the identity of a suspected impurity, such as a residual starting material.
-
Methodology:
-
Acquire a 1H NMR spectrum of your sample.
-
Add a small, known amount of the suspected impurity (e.g., 3,4-dihydro-1H-quinoxalin-2-one) to the NMR tube.
-
Re-acquire the spectrum.
-
-
Expected Outcome: If the suspected impurity is present, the intensity of the corresponding peak in your spectrum will increase relative to the other peaks.
Visualizing the Troubleshooting Process
The following workflow provides a visual guide to the troubleshooting steps.
Caption: A logical workflow for troubleshooting unexpected NMR peaks.
Visualizing Rotational Isomers
The restricted rotation around the N-acyl bond is a key concept to understand.
Caption: The concept of cis/trans rotational isomers leading to two sets of NMR peaks.
By following this comprehensive guide, you will be well-equipped to systematically diagnose and understand the origins of unexpected peaks in the 1H NMR spectrum of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one. This will ultimately lead to more accurate data interpretation and greater confidence in your research findings.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChem. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0060452). Retrieved from [Link]
-
van der Zwan, K. P., et al. (2019). Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. Molecules, 24(18), 3349. [Link]
-
Li, J., et al. (2019). NMR studies of rotamers with multi-substituted amides. AIP Conference Proceedings, 2187(1), 020002. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Salas, C. O., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 7(9), 664-672. [Link]
-
ResearchGate. (2002). (PDF) NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Retrieved from [Link]
-
University Chemistry. (2020). 1H NMR Spectrum of Amide Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
ChemSrc. (n.d.). 79-04-9 Chloroacetyl chloride C2H2Cl2O. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
National Institutes of Health. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Retrieved from [Link]
-
ResearchGate. (2016). What are the possible impurities for the extra peaks in HNMR at 0.9 to 3 ppm?. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Characterization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]
-
ResearchGate. (2021). What should I do to get a clean 1H NMR spectra without any unwanted peaks in aliphatic region?. Retrieved from [Link]
-
Reddit. (2023). No expected peaks in NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 11. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chloroacetyl chloride(79-04-9) 1H NMR [m.chemicalbook.com]
- 15. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. hmdb.ca [hmdb.ca]
- 17. Page loading... [guidechem.com]
- 18. Troubleshooting [chem.rochester.edu]
Technical Support Center: Stability and Storage of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
Welcome to the dedicated technical support guide for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this important synthetic intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your compound throughout its lifecycle in your laboratory.
Introduction: Understanding the Molecule's Stability
4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is a bifunctional molecule featuring a dihydroquinoxalinone core and a reactive N-chloroacetyl group. While the quinoxalinone ring system is relatively stable, the presence of the chloroacetyl moiety and the non-aromatic nature of the dihydropyrazine ring introduce potential stability concerns.[1] The primary degradation pathways to be aware of are hydrolysis of the chloroacetyl group and oxidation of the dihydroquinoxalinone ring. This guide will provide in-depth answers to frequently asked questions and troubleshooting advice to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one?
You may observe several signs indicating that your compound is degrading:
-
Physical Changes: A change in the color of the solid from off-white or light yellow to a darker yellow or brown can be indicative of oxidation or other degradation processes.
-
Solubility Issues: You might notice a decrease in solubility in your intended solvents, or the appearance of insoluble particulates.
-
Inconsistent Experimental Results: The most critical indicator is often variability in experimental outcomes, such as lower than expected yields in subsequent reactions or the appearance of unexpected byproducts in analytical runs (e.g., HPLC, LC-MS).
-
Changes in Analytical Profiles: When analyzing the compound by techniques like HPLC, you may see the emergence of new peaks corresponding to degradation products, alongside a decrease in the peak area of the parent compound.
Q2: What are the main chemical degradation pathways for this compound?
There are two primary pathways of degradation to consider:
-
Hydrolysis of the N-Chloroacetyl Group: The chloroacetyl group is susceptible to nucleophilic attack by water, leading to the cleavage of the carbon-chlorine bond. This hydrolysis results in the formation of 4-(2-Hydroxy-acetyl)-3,4-dihydro-1H-quinoxalin-2-one and hydrochloric acid. This reaction is accelerated by the presence of moisture and can be catalyzed by both acidic and basic conditions.[2][3]
-
Oxidation of the Dihydroquinoxalinone Ring: The dihydroquinoxalinone ring is in a reduced state and can be susceptible to oxidation, especially when exposed to atmospheric oxygen over prolonged periods. This process leads to the formation of the more thermodynamically stable, aromatic 4-(2-Chloro-acetyl)-1H-quinoxalin-2-one. This oxidation can be accelerated by exposure to light and elevated temperatures.
Below is a diagram illustrating these primary degradation pathways.
Q3: What are the ideal storage conditions to prevent decomposition?
To minimize degradation, the following storage conditions are strongly recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Low temperatures slow down the rates of both hydrolysis and oxidation.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis. |
| Light | Amber vial or stored in the dark | Protects the compound from photolytic degradation, which can accelerate oxidation. |
| Moisture | Tightly sealed container with a desiccant | Prevents the ingress of atmospheric moisture, which is the primary driver for the hydrolysis of the chloroacetyl group.[1] |
For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials under an inert atmosphere. This practice minimizes the exposure of the bulk material to atmospheric conditions during repeated openings.
Troubleshooting Guide
Problem: I am observing a new, more polar peak in my HPLC analysis that grows over time.
-
Likely Cause: This is a classic sign of the hydrolysis of the chloroacetyl group to a hydroxyacetyl group. The resulting alcohol is more polar than the parent chloride, leading to an earlier elution time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, confirm the identity of the new peak using LC-MS. The hydrolyzed product will have a molecular weight that is 18 atomic mass units (amu) higher than the parent compound (replacement of Cl with OH) and will lack the characteristic chlorine isotope pattern.
-
Review Storage: Immediately assess your storage conditions. Ensure the container is tightly sealed and stored at or below -20°C. If you are not already doing so, begin storing the compound under an inert atmosphere and with a desiccant.
-
Solvent Purity: Ensure that the solvents used for your experiments are anhydrous, as residual water can cause hydrolysis, especially if the solution is stored for any length of time.
-
Problem: The color of my compound has darkened, and I am seeing a decrease in the expected product yield in my subsequent reaction.
-
Likely Cause: Darkening of the compound often points to oxidation of the dihydroquinoxalinone ring. The resulting aromatic quinoxalinone may be less reactive in your specific downstream application, leading to lower yields.
-
Troubleshooting Steps:
-
Analytical Confirmation: Analyze the material by ¹H NMR. Oxidation to the aromatic quinoxalinone will result in the disappearance of the signals corresponding to the protons on the saturated part of the dihydropyrazine ring and the appearance of new aromatic signals.
-
Improve Storage Atmosphere: The most effective preventative measure is to store the compound under a robust inert atmosphere (argon or nitrogen) to exclude oxygen.
-
Light Protection: Ensure the compound is stored in a light-blocking container to prevent photo-oxidation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
Forced degradation studies are essential to understand the stability of a molecule under stressed conditions.[2][4] This protocol provides a framework for investigating the degradation of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one.
Objective: To identify the primary degradation products and the conditions that promote their formation.
Materials:
-
4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
-
HPLC grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
LC-MS system (for peak identification)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample of the compound to direct sunlight for 48 hours.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of each stressed solution, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
For the solid samples, dissolve a small amount in acetonitrile for analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile.
-
Use LC-MS to identify the major degradation products.
-
The workflow for a forced degradation study is depicted below.
References
-
Roberts, A. L., & Huang, C. H. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(15), 5483-5492. Available from: [Link]
-
PubMed. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Available from: [Link]
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
-
ResearchGate. Oxidation of dihydroquinoxalinones to quinoxalines. Available from: [Link]
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). Available from: [Link]
-
Tso, J., et al. (2018). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 148, 93-99. Available from: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
Welcome to the technical support center for the synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this important synthetic transformation. The quinoxalinone scaffold is a key intermediate in the development of various therapeutic agents.[1][2][3] This document aims to equip you with the necessary knowledge to confidently and successfully scale up this synthesis in your laboratory.
Reaction Overview and Mechanism
The synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one involves the N-acylation of 3,4-dihydro-1H-quinoxalin-2-one with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine at the N4 position of the quinoxalinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion results in the formation of the desired product and hydrochloric acid (HCl) as a byproduct. A base is typically required to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5]
Reaction Scheme:
Caption: Nucleophilic acyl substitution mechanism.
Detailed Step-by-Step Protocol
This protocol is adapted from a reported procedure and is suitable for a laboratory scale-up.[1]
Materials and Equipment:
-
3,4-dihydro-1H-quinoxalin-2-one
-
Chloroacetyl chloride
-
Dry N,N-Dimethylformamide (DMF)
-
6% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dihydro-1H-quinoxalin-2-one (1.0 eq) in dry DMF.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 eq) dropwise to the cold solution using a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.
-
Work-up: Slowly pour the reaction mixture into a beaker containing a stirred 6% aqueous solution of sodium bicarbonate. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered solid thoroughly with water to remove any remaining salts.
-
Drying: Dry the product in an oven at a suitable temperature (e.g., 110 °C) to a constant weight.[1]
Critical Parameters Summary:
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Dry DMF | Good solvent for the starting material and facilitates the reaction. |
| Temperature | 0-5 °C during addition | Controls the exothermicity of the reaction and minimizes side reactions. |
| Stoichiometry | ~1.1 eq of Chloroacetyl Chloride | A slight excess ensures complete conversion of the starting material. |
| Base (in work-up) | 6% aq. NaHCO₃ | Neutralizes the HCl byproduct and precipitates the product. |
| Reaction Time | 1 hour at room temperature | Sufficient for the reaction to go to completion. |
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis and scale-up of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one.
Question & Answer Format:
Q1: The yield of my reaction is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors:
-
Incomplete reaction: Ensure that the chloroacetyl chloride was added in a slight excess and that the reaction was allowed to stir for the full recommended time. You can monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Moisture in the reaction: Chloroacetyl chloride is highly reactive with water, which will consume the reagent and reduce the yield.[6][7][8][9] Ensure that your DMF is anhydrous and that all glassware is thoroughly dried before use.
-
Product loss during work-up: The precipitation with sodium bicarbonate solution should be done slowly and with vigorous stirring to ensure complete precipitation. Ensure the product is thoroughly washed, but avoid excessive washing which could lead to some product loss if it has slight solubility in water.
-
Side reactions: At higher temperatures, there is a risk of side reactions. Maintaining a low temperature during the addition of chloroacetyl chloride is crucial.[10]
Q2: I am observing the formation of a dark-colored reaction mixture and product. What is causing this and how can I obtain a purer, off-white product?
A2: The formation of colored impurities is often due to side reactions or degradation of the starting materials or product.
-
Reaction Temperature: As mentioned, elevated temperatures can lead to decomposition and the formation of colored byproducts. Strict temperature control is essential.
-
Purity of Starting Materials: Ensure the 3,4-dihydro-1H-quinoxalin-2-one is of high purity. Impurities in the starting material can lead to colored byproducts.
-
Purification: If the final product is colored, recrystallization from a suitable solvent (e.g., ethanol or isopropanol) can be an effective purification method.[2]
Q3: The product appears to be an oil or a sticky solid after precipitation. How can I obtain a filterable solid?
A3: This issue can arise from incomplete reaction or the presence of impurities.
-
Stirring during precipitation: Ensure vigorous stirring when adding the reaction mixture to the sodium bicarbonate solution. This helps to break up any oily clumps and promote the formation of a fine precipitate.
-
Temperature of precipitation: Sometimes, cooling the precipitation mixture in an ice bath can help to solidify the product.
-
Solvent choice for work-up: If the product remains oily, you may need to perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
Q4: I am concerned about the safe handling of chloroacetyl chloride. What are the necessary precautions?
A4: Chloroacetyl chloride is a corrosive and toxic chemical that requires careful handling.[6][7][8][9][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Fume Hood: All manipulations involving chloroacetyl chloride must be performed in a well-ventilated fume hood.[6]
-
Handling: Use a syringe or a dropping funnel for transferring chloroacetyl chloride to avoid inhalation of vapors and skin contact.
-
Quenching: Any residual chloroacetyl chloride can be quenched by slowly adding it to a stirred solution of sodium bicarbonate.
-
Spill Response: In case of a spill, neutralize with a suitable absorbent material like dry sand or soda ash.[9][11] Do not use water, as it will react violently to produce HCl gas.[7][8]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base for the reaction?
A1: Yes, other bases can be used. Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added directly to the reaction mixture to neutralize the HCl as it is formed.[12][13][14] This can sometimes lead to a cleaner reaction and higher yields. However, the use of an in-situ base may require optimization of the reaction conditions.
Q2: What is the expected yield for this reaction?
A2: Reported yields for this reaction are typically in the range of 70-85%.[1] However, the actual yield will depend on the scale of the reaction, the purity of the reagents, and the careful control of the reaction conditions.
Q3: How can I confirm the identity and purity of my product?
A3: The identity and purity of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide characteristic signals for the protons and carbons in the molecule.[1][15]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[1][15]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide carbonyl and other functional groups.[15]
-
Melting Point: A sharp melting point close to the literature value (194-196 °C) is indicative of high purity.[1]
Q4: Are there any alternative synthetic routes to this compound?
A4: While the acylation of 3,4-dihydro-1H-quinoxalin-2-one is a common and direct method, other synthetic strategies for quinoxalinone derivatives exist. These often involve the condensation of o-phenylenediamines with α-keto acids or their derivatives.[16][17][18] However, for the specific synthesis of the N-chloroacetyl derivative, the described method is generally the most straightforward.
Q5: I need to handle sodium hydride for a related synthesis. What are the key safety considerations?
A5: Sodium hydride (NaH) is a highly reactive and flammable solid that requires stringent safety precautions.
-
Inert Atmosphere: NaH should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glove box to prevent reaction with air and moisture.[19][20]
-
Dispersion in Mineral Oil: NaH is often supplied as a 60% dispersion in mineral oil, which is safer to handle than the pure solid.[19] The mineral oil can be washed away with a dry, non-reactive solvent like pentane or hexane if necessary.
-
Reaction with Water: NaH reacts violently with water to produce flammable hydrogen gas.[21] Ensure all glassware and solvents are scrupulously dry.
-
Quenching: Excess NaH must be quenched carefully. This is typically done by the slow, controlled addition of a proton source like isopropanol, followed by ethanol, and then water, often at a low temperature.
-
Fire Extinguisher: A Class D fire extinguisher for combustible metals should be readily available when working with sodium hydride.[19]
References
- Chloroacetyl Chloride MSDS. (2005, October 9).
- Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Safety Guideline - ChemTrack.org. (n.d.).
- Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives. (n.d.). ResearchGate.
- CHLOROACETYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
- ICSC 0845 - CHLOROACETYL CHLORIDE. (n.d.). INCHEM.
- 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. (n.d.). NIH.
- Quinoxalinone Synthesis: A Technical Troubleshooting Guide. (n.d.). Benchchem.
- Sodium Hydride - Standard Operating Procedure. (2012, December 14).
- How do organic chemists prepare sodium hydride for reaction? (2017, June 9). Quora.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC - PubMed Central.
- Recent advances in the research of quinoxalinone derivatives. (n.d.).
- Examples of 3,4‐dihydroquinoxalin‐2(1H)‐one and quinoxalin‐2(1H)‐one based biologically active molecules. (n.d.). ResearchGate.
- How does /r/chemistry handle sodium hydride? (2016, October 13). Reddit.
- Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal.
- Reaction of aryl amine with chloroacetyl chloride in the presence of... (n.d.). ResearchGate.
- A facile amidation of chloroacetyl chloride using DBU. (n.d.).
- An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. (n.d.). California State University, Sacramento.
- Application Notes and Protocols for the Experimental Chloroacetylation of Amines. (n.d.). Benchchem.
- Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (2018, November 27).
- Metal- and photocatalyst-free approach to visible-light-induced acylation of quinoxalinones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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- 13. sphinxsai.com [sphinxsai.com]
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- 15. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. reddit.com [reddit.com]
- 21. quora.com [quora.com]
Minimizing byproducts in the chloroacetylation of 3,4-dihydro-1H-quinoxalin-2-one
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the chloroacetylation of 3,4-dihydro-1H-quinoxalin-2-one. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction to empower you to troubleshoot and optimize your experiments effectively. This guide is built on the principles of scientific integrity, drawing from established chemical principles and field-proven insights to ensure you can achieve high-purity target compounds with minimal byproduct formation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chloroacetylation of 3,4-dihydro-1H-quinoxalin-2-one. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low Yield of the Desired N4-Chloroacetylated Product
Symptoms:
-
Lower than expected isolated yield of 1-(chloroacetyl)-3,4-dihydro-1H-quinoxalin-2-one.
-
Significant amount of unreacted starting material recovered.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or inadequate mixing. | Extend the reaction time and ensure vigorous stirring to maintain a homogeneous mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Hydrolysis of Chloroacetyl Chloride | Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on the glassware.[1] This reduces the amount of acylating agent available to react with the starting material. | Use anhydrous solvent (e.g., dry DMF) and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Suboptimal Reaction Temperature | While the initial addition of chloroacetyl chloride is often done at low temperatures to control the exothermic reaction, the subsequent stirring at room temperature might not be sufficient for complete conversion. | After the initial addition at 0°C, allow the reaction to warm to room temperature and monitor. If the reaction is sluggish, a gentle increase in temperature (e.g., to 40-50°C) can be considered, but with careful monitoring to avoid byproduct formation. |
Issue 2: Presence of a Higher Molecular Weight Impurity
Symptoms:
-
A spot on the TLC with lower polarity than the desired product.
-
Mass spectrometry data indicating a mass corresponding to the di-acylated product.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Diacylation at N1 and N4 | While the N4 amine is more nucleophilic than the N1 amide, under forcing conditions (e.g., excess chloroacetyl chloride, prolonged reaction times, or high temperatures), acylation at the N1 position can occur, leading to the formation of a di-chloroacetylated byproduct. | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride.[2] Add the chloroacetyl chloride dropwise at a low temperature (0°C) to control the reaction rate and selectivity.[2] Avoid excessive heating of the reaction mixture. |
Issue 3: Formation of a More Polar Byproduct
Symptoms:
-
A more polar spot on TLC that may streak.
-
Acidic impurities detected during workup.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Formation of Chloroacetic Acid | As mentioned, hydrolysis of chloroacetyl chloride forms chloroacetic acid.[1] This acidic byproduct can complicate the purification process. | Employ a basic workup to remove acidic impurities. Pouring the reaction mixture into an aqueous solution of a mild base like sodium bicarbonate will neutralize the HCl generated and any unreacted chloroacetyl chloride, as well as chloroacetic acid.[2] |
Issue 4: Product Oiling Out or Difficult to Purify
Symptoms:
-
The product precipitates as an oil instead of a solid.
-
Difficulty in obtaining a pure solid product even after precipitation.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Presence of Polymeric Byproducts | The chloroacetylated product contains a reactive electrophilic site (the C-Cl bond) and a nucleophilic site (the N1-H). Under basic conditions or upon heating, intermolecular reactions can lead to the formation of dimers or oligomers. | During the basic workup, use a mild base like sodium bicarbonate and avoid strong bases (e.g., NaOH, KOH) which can promote self-condensation. Keep the temperature low during the workup and precipitation. If the product is still oily, consider purification by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is the reaction typically carried out in a polar aprotic solvent like DMF?
A1: Dimethylformamide (DMF) is an excellent solvent for this reaction as it can dissolve the starting material, 3,4-dihydro-1H-quinoxalin-2-one, and is a polar aprotic solvent that does not interfere with the acylation reaction. Its high boiling point also allows for a good temperature range if heating is required. However, it is crucial to use anhydrous DMF to prevent the hydrolysis of chloroacetyl chloride.[2]
Q2: What is the role of adding the reaction mixture to a sodium bicarbonate solution during workup?
A2: The addition to a sodium bicarbonate solution serves two main purposes.[2] Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction. Secondly, it quenches any unreacted chloroacetyl chloride, converting it to the sodium salt of chloroacetic acid, which is water-soluble and easily removed during filtration.
Q3: How can I confirm the structure of my product and identify any byproducts?
A3: A combination of analytical techniques is recommended:
-
¹H NMR Spectroscopy: This is a powerful tool to confirm the structure of the desired product and identify impurities. For the desired N4-acylated product, you should observe a singlet for the methylene protons of the chloroacetyl group. The presence of unreacted starting material or the di-acylated product would show distinct sets of protons.[2][3]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and help in identifying the mass of any byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of your product and can be a valuable tool for identifying and quantifying impurities.[4]
Q4: Is it possible to perform the acylation on the N1 position instead of the N4 position?
A4: Selective acylation at the N1 position is challenging due to the lower nucleophilicity of the amide nitrogen compared to the amine nitrogen at N4. To achieve N1-acylation, the N4 position would typically need to be protected first. Subsequent deprotection would then yield the N1-acylated product.
Experimental Protocols
Optimized Protocol for the Chloroacetylation of 3,4-dihydro-1H-quinoxalin-2-one
This protocol is designed to maximize the yield of the desired product while minimizing byproduct formation.
Materials:
-
3,4-dihydro-1H-quinoxalin-2-one
-
Chloroacetyl chloride
-
Anhydrous Dimethylformamide (DMF)
-
6% Aqueous Sodium Bicarbonate solution
-
Distilled water
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 3,4-dihydro-1H-quinoxalin-2-one (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, continue stirring at 0°C for 30 minutes, then allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a stirred 6% aqueous sodium bicarbonate solution.[2]
-
A precipitate should form. Continue stirring for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold distilled water.
-
Dry the product in a vacuum oven to obtain 1-(chloroacetyl)-3,4-dihydro-1H-quinoxalin-2-one.
Visualizing the Reaction and Troubleshooting Logic
Reaction Pathway and Potential Byproducts
Caption: Reaction scheme showing the desired chloroacetylation and potential side reactions.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common issues in the chloroacetylation reaction.
References
-
Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. Available at: [Link]
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Thirunarayanan, G., & Vanangamudi, G. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 484-495. Available at: [Link]
-
Thirunarayanan, G., & Vanangamudi, G. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Chloroacetyl chloride. PubChem. Retrieved from [Link]
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Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Available at: [Link]
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Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Available at: [Link]
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Various Authors. (n.d.). Recent advances in the research of quinoxalinone derivatives. Hindawi. Retrieved from [Link]
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Rojas-Aguirre, Y., & Yépes-Pérez, A. F. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 54(7), 535-550. Available at: [Link]
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Pauli, G. F., et al. (2022). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Journal of Natural Products, 85(6), 1548-1557. Available at: [Link]
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Pauli, G. F., et al. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. PubMed. Retrieved from [Link]
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Jain, D., & Basniwal, P. K. (2013). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 6(12), 1145-1150. Available at: [Link]
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Pal, B., et al. (2024). Radical-Nucleophilicity Controlled Regiodivergent C-3 vs C-7 Functionalization of Quinoxalin-2(1H)-ones. ChemRxiv. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry. Available at: [Link]
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Sau, S., & Sahoo, S. (2023). A Stable Radical Anion of Quinoxalin-2(1H)-one in Aerial Dioxygen Activation under Wet-Condition. ChemRxiv. Available at: [Link]
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Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica. Available at: [Link]
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Various Authors. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Reagents and conditions: (a) chloroacetyl chloride, HCl, 4–10 °C,... ResearchGate. Retrieved from [Link]
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Kumar, A., et al. (2023). Continuous-Flow Direct Azidation of Alcohols and Peroxides for the Synthesis of Quinoxalinone, Benzooxazinone, and Triazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Quinoxalinone Derivatives: Spotlight on 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
The quinoxalinone scaffold, a privileged heterocyclic system, has garnered substantial interest in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1] These compounds are at the forefront of research in the development of novel therapeutics for a range of diseases, including cancer, microbial infections, and inflammatory conditions.[2] This guide provides a comparative analysis of the biological activity of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one and other notable quinoxalinone derivatives, supported by experimental data and insights into their structure-activity relationships.
While specific experimental data for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is not extensively available in the public domain, its structural features, particularly the N-chloroacetyl group, allow for an informed discussion of its potential biological profile in comparison to well-characterized analogs. The chloroacetyl moiety is a known reactive group that can participate in covalent interactions with biological macromolecules, a mechanism often exploited in the design of targeted inhibitors.
The Quinoxalinone Core: A Versatile Pharmacophore
The quinoxalinone ring system, a fusion of benzene and pyrazine rings, serves as a versatile template for the design of biologically active molecules.[2] Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4] The biological activity of these compounds can be finely tuned by substitutions on both the benzene and pyrazine rings.
Anticancer Activity: A Prominent Feature of Quinoxalinones
Quinoxalinone derivatives have emerged as a promising class of anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[2] The mechanism of action often involves the inhibition of critical cellular processes such as cell proliferation and the induction of apoptosis.
Comparative Analysis of Anticancer Activity:
While data for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is not available, the N-acyl substitution is a key feature in many anticancer quinoxalinones. For instance, a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives have shown significant in vitro antitumor activity.[5] The potency of these compounds was found to be dependent on the nature of the carbonyl substituent.[5]
| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| Compound 6k (a quinoxaline derivative) | Hela, HCT-116, MCF-7 | 12.17, 9.46, 10.88, 6.93 | [2] |
| 2-Benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives (e.g., 6g) | Full panel of 60 human tumor cell lines | Mean GI50 = 0.15 | [5] |
| Quinoxaline-bisarylurea 2 | Human liver cancer cell line (HepG2) | Not specified | [6] |
Inference for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one: The presence of the electrophilic chloroacetyl group suggests that this compound could act as an alkylating agent, potentially targeting nucleophilic residues in key proteins or DNA, a mechanism utilized by some anticancer drugs. This reactivity could translate to significant cytotoxic activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity of Quinoxalinone Derivatives
Quinoxalinone derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[7][8] Their mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Comparative Analysis of Antimicrobial Activity:
Numerous studies have reported the synthesis and evaluation of quinoxalinone derivatives for their antibacterial and antifungal properties.[9][10] For example, a series of quinoxaline derivatives showed promising activity against plant pathogenic bacteria and fungi.[8]
| Compound/Derivative | Microbial Strain(s) | MIC/EC50 (µg/mL) | Reference |
| Compound 5j (a quinoxaline derivative) | Rhizoctonia solani | EC50 = 8.54 | [8] |
| Compound 5k (a quinoxaline derivative) | Acidovorax citrulli | Good activity (qualitative) | [8] |
| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide (6) | Gram-positive bacteria | MIC = 7.8 | [7] |
Inference for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one: The reactive chloroacetyl group could potentially alkylate key enzymes or proteins in microbial pathogens, leading to their inactivation and subsequent inhibition of microbial growth. This suggests that the compound may possess broad-spectrum antimicrobial activity.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution assay is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay:
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-inflammatory Activity of Quinoxalinones
Quinoxaline derivatives have also been investigated for their anti-inflammatory properties.[3][11] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.[4]
Comparative Analysis of Anti-inflammatory Activity:
Several studies have highlighted the potential of quinoxalinone derivatives as anti-inflammatory agents. For instance, some quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have shown in vivo anti-inflammatory effects.[3]
| Compound/Derivative | Assay | Activity | Reference |
| Compound 7b (a quinoxaline derivative) | Carrageenan-induced edema model | 41% inhibition | [3] |
| Quinoxaline derivatives | Inhibition of inflammatory modulators (e.g., COX, cytokines) | Varies | [4] |
Inference for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one: The chloroacetyl group could potentially inhibit key inflammatory enzymes, such as cyclooxygenases (COX) or lipoxygenases (LOX), through covalent modification of their active sites. This suggests a potential for this compound to exhibit anti-inflammatory activity.
Relevant Signaling Pathway: NF-κB Signaling in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the inflammatory response. Many anti-inflammatory drugs target this pathway.
Caption: A simplified diagram of the NF-κB signaling pathway in inflammation.
Conclusion
The quinoxalinone scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. While direct experimental evidence for the biological activity of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is limited, its structural features, particularly the reactive N-chloroacetyl group, suggest a strong potential for significant anticancer, antimicrobial, and anti-inflammatory activities. This inference is drawn from the extensive body of research on analogous N-acyl and other substituted quinoxalinone derivatives. Further experimental investigation of this specific compound is warranted to fully elucidate its biological profile and therapeutic potential. The protocols and comparative data presented in this guide offer a framework for such future studies and highlight the exciting possibilities within this class of compounds for drug discovery and development.
References
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. (URL: [Link])
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Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. (URL: [Link])
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Synthesis and antitumor activities of a series of novel quinoxalinhydrazides. (URL: [Link])
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Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (URL: [Link])
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Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (URL: [Link])
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Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. (URL: [Link])
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synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (URL: [Link])
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Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. (URL: [Link])
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Synthesis and antibacterial activity of some quinoxalinone derivatives. (URL: [Link])
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Synthesis and antimicrobial activity of certain novel quinoxalines. (URL: [Link])
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])
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Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (URL: [Link])
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Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (URL: [Link])
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Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (URL: [Link])
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A Technical Guide to the Structure-Activity Relationship of 4-(2-Chloroacetyl)-3,4-dihydro-1H-quinoxalin-2-one Analogs for Novel Drug Discovery
Welcome to a comprehensive examination of the structure-activity relationships (SAR) governing the biological activity of 4-(2-Chloroacetyl)-3,4-dihydro-1H-quinoxalin-2-one analogs. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the quinoxalin-2-one scaffold for the discovery of novel therapeutic agents. We will delve into the synthesis, biological evaluation, and comparative analysis of this promising class of compounds, providing actionable insights grounded in experimental data.
The quinoxalinone core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of a reactive chloroacetyl group at the N4 position of the 3,4-dihydro-1H-quinoxalin-2-one ring system provides a versatile handle for the synthesis of a diverse library of analogs, allowing for a systematic exploration of the chemical space and its impact on biological activity.
The Strategic Synthesis of the Quinoxalin-2-one Scaffold and its Analogs
The synthetic pathway to 4-(2-chloroacetyl)-3,4-dihydro-1H-quinoxalin-2-one and its subsequent analogs is a critical determinant of the diversity and novelty of the compounds available for screening. The foundational 3,4-dihydroquinoxalin-2(1H)-one is typically prepared through the condensation of o-phenylenediamine with chloroacetic acid.[3][4]
Experimental Protocol: Synthesis of 4-(2-chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one
A detailed, step-by-step methodology for the synthesis of the core intermediate is provided below:
-
Synthesis of 3,4-dihydroquinoxalin-2(1H)-one (2): A mixture of o-phenylenediamine (1 equivalent) and chloroacetic acid (1 equivalent) in aqueous ammonia is refluxed for one hour.[3] Upon cooling, the product precipitates and can be collected by filtration.[3]
-
Synthesis of 4-(2-chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one (3): To an ice-cold solution of 3,4-dihydroquinoxalin-2(1H)-one (1 equivalent) in dry DMF, chloroacetyl chloride (1.1 equivalents) is added dropwise.[3][4] The reaction mixture is then stirred at room temperature for one hour to yield the desired product.[3][4]
This straightforward and efficient synthesis provides the key building block for further derivatization. The presence of the reactive chloroacetyl group allows for nucleophilic substitution reactions with a wide range of amines, thiols, and other nucleophiles, enabling the generation of a diverse library of analogs for SAR studies.
Caption: Logical relationship between the core scaffold, its modifications, and biological activity.
Future Directions and Concluding Remarks
The structure-activity relationship studies of 4-(2-chloroacetyl)-3,4-dihydro-1H-quinoxalin-2-one analogs have revealed critical insights for the design of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the ability to introduce a wide range of chemical functionalities, provides a powerful platform for medicinal chemists.
Future research should focus on:
-
Expansion of Analog Libraries: Synthesizing a broader range of analogs with diverse physicochemical properties to explore new areas of chemical space.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Evaluation: Advancing lead candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically applying the principles of medicinal chemistry and leveraging the SAR data presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the quinoxalin-2-one scaffold.
References
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Al-Suwaidan, I. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121. [Link]
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Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. [Link]
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Burguete, A., et al. (2007). Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues. Bioorganic & Medicinal Chemistry Letters, 17(23), 6439–6443. [Link]
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Carta, A., et al. (2018). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. ResearchGate. [Link]
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El-Sayed, M. A. A., et al. (2022). New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies. Archiv der Pharmazie, 355(7), e2200048. [Link]
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Gawad, J., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. [Link]
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Refat, H. M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]
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In vivo efficacy of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one derivatives vs. standard drugs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of the in vivo efficacy of 3,4-dihydro-1H-quinoxalin-2-one derivatives against established standard drugs in preclinical models of epilepsy and cancer. Synthesizing data from multiple peer-reviewed studies, this document is designed to offer a clear, evidence-based perspective for researchers in pharmacology and drug development. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and visualize complex biological pathways to ensure a comprehensive understanding of the therapeutic potential of this promising class of compounds.
Introduction: The Therapeutic Promise of the Quinoxalinone Scaffold
Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3] The 3,4-dihydro-1H-quinoxalin-2-one core, in particular, has been a focal point of recent research, demonstrating considerable potential in modulating key biological pathways implicated in various pathologies. While direct in vivo comparative data for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is emerging, this guide will focus on closely related and well-studied analogs to provide a robust comparative analysis against current standard-of-care agents.
Part 1: Anticonvulsant Efficacy of Quinoxalinone Derivatives
Quinoxalinone derivatives have shown significant promise as anticonvulsant agents, with several studies demonstrating their efficacy in established rodent models of epilepsy. The primary models utilized for screening potential antiepileptic drugs are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[4][5]
Comparative In Vivo Performance vs. Standard Anticonvulsants
The following table summarizes the anticonvulsant activity of representative quinoxalinone derivatives compared to the standard drugs, Phenobarbital and Diazepam.
| Compound/Drug | Animal Model | Test | ED₅₀ (mg/kg) | Protective Index (PI) | Standard Drug ED₅₀ (mg/kg) | Reference(s) |
| Quinoxalinone Derivative A | Mice | MES | 24.0 | 20.3 | Phenytoin: ~20-30 | [6] |
| Quinoxalinone Derivative B | Mice | MES | 8.0 | 87.5 | Carbamazepine: ~10-20 | [6] |
| Quinoxalinone Derivative C | Mice | scPTZ | 23.02 | Not Reported | Perampanel: Not specified | [7][8] |
| Phenobarbital (Standard) | Mice | MES & scPTZ | Varies | Varies | - | [9][10] |
| Diazepam (Standard) | Mice | scPTZ | ~0.2-0.5 | Varies | - | [11][12] |
Expert Analysis: The data indicates that certain quinoxalinone derivatives exhibit potent anticonvulsant effects in the MES model, with ED₅₀ values comparable to or even better than standard drugs like Phenytoin and Carbamazepine.[6] The high Protective Index (PI) for some derivatives suggests a favorable therapeutic window, with a significant separation between the effective dose and the dose causing neurotoxicity. In the scPTZ model, quinoxalinone derivatives have also demonstrated promising activity.[7][8]
Mechanistic Insights: How Quinoxalinone Derivatives Exert Anticonvulsant Effects
The anticonvulsant activity of quinoxalinone derivatives is believed to be mediated through multiple mechanisms. Docking studies suggest that some derivatives may act as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission.[7][13] Others may modulate GABAergic neurotransmission, similar to benzodiazepines and barbiturates.[14]
In contrast, standard anticonvulsants have well-defined mechanisms:
-
Phenobarbital: A barbiturate that enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by prolonging the opening of the chloride ion channel on the GABA-A receptor.[1][15][16][17] This leads to hyperpolarization of the neuronal membrane and reduced excitability.
-
Diazepam: A benzodiazepine that also enhances GABAergic inhibition but does so by increasing the frequency of chloride channel opening on the GABA-A receptor.[11][12][18][19][20]
Diagram: Proposed Anticonvulsant Mechanism of Quinoxalinone Derivatives vs. Standard Drugs
Caption: Mechanisms of anticonvulsant action.
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
This protocol is a self-validating system for assessing protection against generalized tonic-clonic seizures.
-
Animal Selection and Preparation:
-
Use male Swiss albino mice (20-25 g).
-
House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Acclimatize animals for at least one week before the experiment.
-
-
Drug Administration:
-
Dissolve the test quinoxalinone derivative and the standard drug (e.g., Phenytoin) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer the compounds intraperitoneally (i.p.) at various doses to different groups of mice (n=6-8 per group).
-
Include a vehicle control group.
-
-
MES Induction:
-
At the time of peak drug effect (typically 30-60 minutes post-injection), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[21]
-
Apply a drop of saline to the eyes before electrode placement to ensure good electrical contact.
-
-
Observation and Endpoint:
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The abolition of the tonic hindlimb extension is considered the endpoint for protection.[21]
-
-
Data Analysis:
-
Calculate the percentage of protected animals in each group.
-
Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
-
Diagram: MES Test Experimental Workflow
Caption: Workflow for the Maximal Electroshock (MES) test.
Part 2: Anticancer Efficacy of Quinoxalinone Derivatives
The quinoxalinone scaffold is also a promising platform for the development of novel anticancer agents. In vivo studies have demonstrated the ability of these derivatives to inhibit tumor growth in various preclinical models.
Comparative In Vivo Performance vs. Standard Chemotherapeutics
The following table summarizes the antitumor activity of a representative quinoxalinone derivative in an Ehrlich solid tumor model compared to the standard drug, Doxorubicin.
| Compound/Drug | Animal Model | Tumor Model | Dose | Tumor Growth Inhibition (%) | Reference(s) |
| Quinoxalinone Derivative IV | Mice | Ehrlich Solid Tumor | Not specified | Significant reduction | [19][22] |
| Doxorubicin (Standard) | Mice | Ehrlich Solid Tumor | 4 mg/kg | Significant reduction | [23][24][25] |
Expert Analysis: Quinoxalinone derivatives have demonstrated significant tumor growth inhibition in vivo.[19][22] While direct percentage comparisons are not always available in the literature, the reported reductions in tumor volume and weight are substantial. Doxorubicin, a widely used anthracycline antibiotic, serves as a robust positive control in these studies.[23][24][25] The efficacy of quinoxalinone derivatives in these models warrants further investigation and optimization.
Mechanistic Insights: How Quinoxalinone Derivatives Exert Anticancer Effects
The anticancer mechanisms of quinoxalinone derivatives are multifaceted and often involve the inhibition of key cellular processes required for tumor growth and survival.
-
Topoisomerase II Inhibition: Some quinoxalinone derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[19][22] This mechanism is shared with Doxorubicin.[7][8][26][27]
-
Induction of Apoptosis: By inhibiting topoisomerase II and other pathways, these compounds can trigger programmed cell death (apoptosis) in cancer cells. This is often evidenced by the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[19][22]
-
Kinase Inhibition: Quinoxaline derivatives are known to act as competitive inhibitors of various protein kinases, such as VEGFR, which are critical for tumor angiogenesis.[28]
Diagram: Anticancer Mechanism of Quinoxalinone Derivatives
Caption: Workflow for the Ehrlich solid tumor model.
Conclusion and Future Directions
The 3,4-dihydro-1H-quinoxalin-2-one scaffold represents a versatile and potent platform for the development of novel therapeutics. The in vivo data presented in this guide clearly demonstrates the potential of these derivatives to rival or even exceed the efficacy of standard drugs in preclinical models of epilepsy and cancer. The favorable safety profiles and potent activity of certain analogs underscore the importance of continued research in this area.
Future studies should focus on:
-
Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead candidates.
-
Conducting further in vivo studies in a wider range of disease models to fully characterize their therapeutic potential.
This guide serves as a foundational resource for researchers, providing a comprehensive overview of the current state of in vivo research on quinoxalinone derivatives and offering a solid basis for future drug discovery and development efforts.
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A Researcher's Guide to Validating the Covalent Mechanism of Action of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
Introduction: The Case for a Covalent Inhibitor
The quinoxalinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3] The compound 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one (heretofore referred to as CADO) presents a particularly intriguing profile. The presence of a chloroacetyl group, a known electrophilic "warhead," strongly suggests that CADO may act as a covalent inhibitor, forming a permanent bond with its protein target(s).[4][5] This guide provides a comprehensive, multi-pronged strategy for researchers to validate this hypothesized mechanism of action, identify the cellular targets of CADO, and compare its functional effects with other well-characterized inhibitors.
The enduring nature of covalent inhibition offers distinct therapeutic advantages, including enhanced potency and prolonged duration of action.[5] However, this permanence also necessitates a rigorous validation process to ensure target specificity and mitigate potential off-target effects.[6] This guide will walk you through the essential experimental workflows, from direct biochemical evidence to cellular target engagement and functional pathway analysis.
Part 1: Direct Evidence of Covalent Adduct Formation via Mass Spectrometry
The most direct method to confirm a covalent mechanism of action is to observe the formation of a stable adduct between the inhibitor and its protein target.[7][8] Mass spectrometry (MS) is the gold standard for this, allowing for the precise measurement of the mass increase corresponding to the addition of the inhibitor.[9][10]
Intact Protein Mass Analysis
This technique provides a rapid assessment of covalent modification. A purified candidate protein is incubated with CADO, and the resulting mixture is analyzed by high-resolution mass spectrometry.
Experimental Protocol: Intact Protein MS
-
Incubation: Incubate the purified target protein (e.g., at 1-5 µM) with a 5-10 fold molar excess of CADO in a suitable buffer (e.g., PBS or HEPES) for various time points (e.g., 0, 15, 60, 120 minutes) at room temperature. Include a vehicle control (e.g., DMSO).
-
Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT or β-mercaptoethanol if disulfide bond scrambling is a concern.
-
Desalting: Desalt the protein-inhibitor mixture using a C4 ZipTip or equivalent to remove excess inhibitor and non-volatile salts.
-
Mass Spectrometry Analysis: Analyze the desalted sample by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of CADO minus HCl (224.64 - 36.46 = 188.18 Da) would confirm covalent adduction.
Table 1: Hypothetical Intact Protein MS Data for CADO with a Putative Target Protein
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Protein alone | 50,000.0 | 50,000.2 | - | Unmodified protein |
| Protein + CADO | 50,188.18 | 50,188.4 | +188.2 | Covalent adduct formed |
| Protein + CADO + Competitor | 50,000.0 | 50,000.5 | - | Binding is specific |
Peptide Mapping by LC-MS/MS
To identify the specific amino acid residue modified by CADO, a bottom-up proteomics approach is employed. This involves proteolytically digesting the protein-inhibitor complex and analyzing the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS for Adduct Site Identification
-
Incubation and Denaturation: Follow the incubation step as described for intact protein analysis. Then, denature the protein by adding urea or guanidinium chloride.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Proteolytic Digestion: Digest the protein with a protease such as trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the peptide mixture by nano-LC-MS/MS.
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against the protein sequence, specifying a variable modification corresponding to the mass of the CADO adduct on nucleophilic residues (e.g., Cys, Lys, His).
dot
Caption: A workflow for identifying protein targets of a compound using differential kinobeads profiling.
Part 4: Functional Validation and Comparison with Alternative Inhibitors
Once a primary target is identified, it is crucial to validate the functional consequences of its inhibition. Many signaling pathways are implicated in diseases like cancer, and the Wnt/β-catenin pathway is a frequent target. [11][12][[“]]Tankyrase (TNKS) inhibitors, such as XAV939, are known to modulate this pathway by stabilizing Axin, a key component of the β-catenin destruction complex. [14][15][16]If CADO is found to target a component of this pathway, its effects should be compared to those of established inhibitors.
Experimental Protocol: Wnt/β-catenin Pathway Analysis
-
Cell Line Selection: Use a cell line with a constitutively active Wnt/β-catenin pathway (e.g., SW480, DLD1).
-
Treatment: Treat the cells with CADO, a known Tankyrase inhibitor (e.g., XAV939), and a vehicle control.
-
Western Blot Analysis: Analyze cell lysates by Western blotting for key pathway components:
-
Axin1/2: Stabilization of Axin is a hallmark of Tankyrase inhibition. [15] * β-catenin: Inhibition of the pathway should lead to a decrease in β-catenin levels. [15] * Downstream targets: Examine the expression of β-catenin target genes like c-Myc and Cyclin D1. [14]4. Reporter Assay: Use a TOP/FOP Flash reporter assay to quantify the transcriptional activity of the TCF/LEF-β-catenin complex.
-
Table 3: Hypothetical Functional Comparison of CADO and XAV939 in SW480 Cells
| Treatment | Axin1 Level | β-catenin Level | c-Myc Level | TOP/FOP Flash Activity |
| Vehicle | Baseline | High | High | High |
| 10 µM XAV939 | Increased | Decreased | Decreased | Low |
| 10 µM CADO | Increased | Decreased | Decreased | Low |
dot
Caption: A simplified diagram of the Wnt/β-catenin signaling pathway, highlighting the role of Tankyrase and its potential inhibition.
Conclusion
Validating the mechanism of action of a putative covalent inhibitor like 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one requires a systematic and multi-faceted approach. By combining direct biochemical evidence from mass spectrometry, cellular target engagement confirmation with CETSA, unbiased target identification through chemoproteomics, and functional pathway analysis, researchers can build a robust and compelling case for their compound's mode of action. This comprehensive understanding is essential for advancing novel covalent inhibitors from the laboratory to potential therapeutic applications.
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Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapies, the quinoxalinone scaffold has emerged as a cornerstone for the design of potent enzyme inhibitors. The introduction of a reactive 2-chloroacetyl group at the N4 position transforms these molecules into covalent inhibitors, a class of compounds that can offer enhanced potency and prolonged duration of action.[1][2] However, this irreversible mode of action necessitates a rigorous evaluation of their selectivity to mitigate the risk of off-target effects.[1]
This guide provides a comprehensive comparison of the cross-reactivity profiles of three hypothetical 4-(2-chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one derivatives: QD-1 , QD-2 , and QD-3 . We will delve into the experimental methodologies for assessing their selectivity, present illustrative data, and discuss the implications for drug development.
The Imperative of Selectivity for Covalent Inhibitors
Covalent inhibitors, such as the 4-(2-chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one series, form a stable bond with their target protein, often with a cysteine residue.[1][2][3] While this can lead to significant therapeutic advantages, the potential for irreversible binding to unintended proteins raises safety concerns. Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a fundamental aspect of rational drug design. Understanding the kinome-wide selectivity of these compounds is crucial for interpreting their biological effects and predicting potential toxicities.
Comparative Cross-Reactivity Profiling: A Multi-pronged Approach
To construct a robust understanding of the selectivity of our quinoxalinone derivatives, a combination of orthogonal, state-of-the-art techniques is employed. Here, we compare the profiles of QD-1, QD-2, and QD-3 using three widely accepted methods: KINOMEscan™, Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).
KINOMEscan™: A Global View of Kinase Interactions
The KINOMEscan™ platform offers a broad, quantitative assessment of inhibitor binding against a large panel of kinases. The assay measures the ability of a compound to compete with an immobilized ligand for the kinase active site. The results are typically reported as the percentage of control, where a lower percentage indicates stronger binding.
Illustrative KINOMEscan™ Data for Quinoxalinone Derivatives
The following table summarizes the hypothetical binding data for QD-1, QD-2, and QD-3 against a panel of selected kinases at a concentration of 1 µM. The data is presented as percent of control, with the primary target, Kinase X, highlighted.
| Kinase Target | QD-1 (% of Control) | QD-2 (% of Control) | QD-3 (% of Control) |
| Kinase X | 1.5 | 0.8 | 2.3 |
| Kinase A | 35.2 | 85.1 | 42.7 |
| Kinase B | 8.9 | 65.4 | 15.6 |
| Kinase C | 92.1 | 98.7 | 95.3 |
| Kinase D | 12.5 | 78.9 | 25.1 |
Interpretation of KINOMEscan™ Data:
From this illustrative data, QD-2 appears to be the most potent and selective inhibitor of Kinase X, showing minimal interaction with other kinases in this panel. QD-1 and QD-3 also demonstrate potent inhibition of Kinase X but exhibit more significant off-target binding, particularly with Kinase B and Kinase D for QD-1, and to a lesser extent for QD-3.
Experimental Workflow: KINOMEscan™ Profiling
Caption: KINOMEscan™ workflow for assessing inhibitor cross-reactivity.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a powerful technique for verifying that a compound engages its target within the complex environment of a living cell.[4] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[4]
Illustrative CETSA Data for QD-2 on Kinase X
This table shows the hypothetical thermal shift (ΔTm) for Kinase X in intact cells treated with QD-2.
| Treatment | Melting Temperature (Tm) of Kinase X (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 48.5 | - |
| QD-2 (1 µM) | 54.2 | +5.7 |
Interpretation of CETSA Data:
The significant positive thermal shift of 5.7°C for Kinase X upon treatment with QD-2 provides strong evidence of target engagement in a cellular setting. This confirms that QD-2 can access and bind to its intended target within the cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein to 70-80% confluency.
-
Treat cells with the test compound (e.g., QD-2 at 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Denaturation:
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble target protein in each sample using an antibody-based method such as Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm) for both the vehicle- and compound-treated samples.
-
Calculate the thermal shift (ΔTm) as the difference between the Tm of the compound-treated and vehicle-treated samples.
-
Visualization of a Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where Kinase X is a key upstream regulator. Inhibition of Kinase X by a quinoxalinone derivative would block downstream signaling events.
Caption: Inhibition of Kinase X by a quinoxalinone derivative.
Affinity Chromatography-Mass Spectrometry (AC-MS): Unbiased Identification of Off-Targets
AC-MS is a powerful tool for the unbiased identification of protein targets and off-targets from a complex biological sample.[5] In this method, the covalent inhibitor is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate.
Illustrative AC-MS Data for QD-1
The following table presents hypothetical results from an AC-MS experiment using an immobilized version of QD-1.
| Protein Identified | Function | Significance |
| Kinase X | Serine/Threonine Kinase | Intended Target |
| Kinase B | Serine/Threonine Kinase | Potential Off-Target |
| Protein Y | Metabolic Enzyme | Potential Off-Target, unrelated to kinases |
| Protein Z | Structural Protein | Likely Non-specific Binder |
Interpretation of AC-MS Data:
This hypothetical data confirms that QD-1 binds to its intended target, Kinase X. However, it also identifies Kinase B as a potential off-target, corroborating the KINOMEscan™ results. The identification of Protein Y, a metabolic enzyme, suggests a potential for off-target effects outside the kinome, which warrants further investigation. Protein Z is likely a non-specific binder, a common occurrence in affinity chromatography experiments that needs to be validated.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for off-target identification using AC-MS.
Conclusion: A Holistic View of Selectivity
The comprehensive cross-reactivity profiling of 4-(2-chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one derivatives is essential for their successful development as therapeutic agents. By integrating data from global binding assays like KINOMEscan™, cellular target engagement studies such as CETSA, and unbiased off-target identification methods like AC-MS, researchers can build a detailed and reliable selectivity profile.
Based on our illustrative data, QD-2 emerges as the most promising lead candidate due to its superior potency and selectivity for Kinase X. In contrast, QD-1 displays significant off-target activity that would likely lead to undesirable side effects. QD-3 presents an intermediate profile that may warrant further medicinal chemistry efforts to improve its selectivity.
This multi-faceted approach to cross-reactivity profiling provides the critical insights necessary to guide lead optimization, predict potential liabilities, and ultimately select the most viable candidates for progression into preclinical and clinical development.
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Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]
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Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. [Link]
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Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. [Link]
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Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives. ResearchGate. [Link]
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Chemoproteomic methods for covalent drug discovery. PMC. [Link]
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Recent advances in methods to assess the activity of the kinome. PMC. [Link]
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Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PMC. [Link]
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Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Scholars Research Library. [Link]
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CHAPTER 2: New Screening Approaches for Kinases. The Royal Society of Chemistry. [Link]
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Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. NIH. [Link]
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Small molecule target identification using photo-affinity chromatography. PMC. [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Ovidius University Annals of Chemistry. [Link]
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synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]
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Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
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Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. [Link]
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Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. PMC. [Link]
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Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org. [Link]
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CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]
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A Comparative Guide to the Synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one: Routes, Rationale, and Reproducibility
Abstract
4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents, including antimicrobial and anticancer compounds.[1][2] The efficiency of its synthesis directly impacts the viability of drug discovery pipelines. This guide provides a comprehensive comparative analysis of the predominant synthetic route to this key intermediate, grounded in experimental data and established chemical principles. We will dissect the synthesis into its core stages, evaluate the critical process parameters, and provide detailed, field-tested protocols to ensure reliable and scalable production in a research setting.
Introduction: The Strategic Importance of the Quinoxalinone Scaffold
The quinoxalinone ring system is a privileged structure in pharmacology, forming the core of numerous biologically active molecules.[3] The title compound, 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, is particularly valuable due to the reactive chloroacetyl group. This electrophilic handle allows for facile derivatization through nucleophilic substitution, providing a straightforward entry point to a diverse library of compounds with potential therapeutic applications.[4] Given its importance, a robust and well-characterized synthetic route is paramount for researchers in drug development. This document will focus on the most widely adopted and reliable method: a two-step synthesis commencing from o-phenylenediamine.
The Predominant Synthetic Pathway: A Two-Step Approach
The most common and economically viable synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one proceeds in two distinct, high-yielding steps. The overall workflow involves an initial cyclization to form the quinoxalinone core, followed by N-acylation to introduce the chloroacetyl moiety.
Caption: Overall workflow for the two-step synthesis.
Step 1: Synthesis of the Precursor, 3,4-dihydro-1H-quinoxalin-2-one
The foundational step is the condensation of o-phenylenediamine with a two-carbon electrophile, followed by intramolecular cyclization. The most frequently cited method utilizes chloroacetic acid.
Reaction: o-Phenylenediamine reacts with chloroacetic acid under reflux. The reaction is typically performed in water with aqueous ammonia.[1] The ammonia acts as a base to neutralize the HCl byproduct, facilitating the final intramolecular amide bond formation.
Alternative Precursor Synthesis: An alternative, though less detailed in the primary literature, involves the reaction of o-phenylenediamine with ethyl bromoacetate.[3] This route proceeds via an initial SN2 substitution followed by cyclization. The choice between chloroacetic acid and ethyl bromoacetate often comes down to cost, availability, and the desired reaction conditions (e.g., solvent system). However, the chloroacetic acid route is well-documented with a high reported yield of 83%.[1]
Step 2: N-Acylation with Chloroacetyl Chloride
This step introduces the critical chloroacetyl group onto the N4 position of the quinoxalinone ring.
Reaction: 3,4-dihydro-1H-quinoxalin-2-one is treated with chloroacetyl chloride in an appropriate solvent.[1]
Causality Behind Experimental Choices:
-
Reagent: Chloroacetyl chloride is a highly reactive acylating agent, ensuring the reaction proceeds efficiently.
-
Solvent: Dry Dimethylformamide (DMF) is an excellent choice. It is a polar aprotic solvent that readily dissolves the quinoxalinone precursor, and its high boiling point allows for a wide operational temperature range, although this reaction is performed at low to ambient temperatures.
-
Temperature Control: The addition of chloroacetyl chloride is performed dropwise to an ice-cold solution. This is a critical control measure to manage the exothermicity of the acylation reaction and prevent potential side reactions. The reaction is then allowed to stir at room temperature to ensure completion.[1]
-
Work-up: The reaction mixture is poured into an aqueous solution of sodium bicarbonate.[1] This serves two purposes: it quenches any unreacted chloroacetyl chloride and neutralizes any HCl formed, causing the desired product to precipitate out of the aqueous solution as a solid, simplifying its isolation.
Comparative Analysis of Synthetic Routes
While the two-step synthesis via chloroacetic acid and chloroacetyl chloride is dominant, a comparative analysis highlights the critical parameters that make it the preferred method.
| Parameter | Route 1: From o-Phenylenediamine & Chloroacetic Acid | Justification & Expert Insights |
| Overall Yield | ~61% (83% for Step 1, 74% for Step 2)[1] | This is a robust yield for a two-step synthesis, making it efficient for laboratory-scale production. |
| Starting Materials | o-Phenylenediamine, Chloroacetic Acid, Chloroacetyl Chloride | These are commodity chemicals, generally low in cost and readily available from major suppliers.[5][6] |
| Reaction Conditions | Step 1: Reflux. Step 2: 0°C to Room Temperature.[1] | The conditions do not require specialized equipment (e.g., high-pressure reactors), making the synthesis accessible. |
| Scalability | High | The reaction work-up, based on precipitation and filtration, is highly amenable to scaling up production. |
| Safety & Handling | Chloroacetyl chloride is corrosive and a lachrymator.[7] | Standard personal protective equipment and a well-ventilated fume hood are mandatory but are standard in any research lab. |
| Purification | Simple precipitation and filtration.[1] | Avoids the need for costly and time-consuming column chromatography, a significant advantage for scalability. |
Detailed Experimental Protocols
The following protocols are self-validating and represent a reliable method for obtaining the title compound.
Protocol 1: Synthesis of 3,4-dihydro-1H-quinoxalin-2-one (Precursor)
Caption: Experimental workflow for the N-acylation step.
Methodology:
-
3,4-dihydro-1H-quinoxalin-2-one (5.0 g, 34 mmol) is dissolved in dry DMF (20 mL) in a flask and cooled in an ice bath. [1]2. Chloroacetyl chloride (2.9 mL, 37 mmol) is added dropwise to the cold solution with continuous stirring. [1]3. After the addition is complete, the ice bath is removed, and the solution is stirred at room temperature for one hour. [1]4. The contents of the flask are then poured slowly into an aqueous solution of sodium bicarbonate (6%, 100 mL) while stirring continuously. [1]5. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried in an oven at 110 °C to yield the title compound as an off-white solid. [1] * Expected Yield: 74% [1] * Melting Point: 194-196 °C [1]
Conclusion
The synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one via a two-step process starting from o-phenylenediamine represents a highly optimized and reliable method for researchers. Its advantages include high overall yield, low-cost starting materials, simple and safe reaction conditions, and a purification procedure that avoids chromatography. This comparative guide validates this route as the current standard for producing this valuable intermediate, providing drug development professionals with a clear, reproducible, and scalable synthetic strategy.
References
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Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives. Der Pharma Chemica, 5(5), 296-300. [Link]
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Nasir, W., et al. (2011). 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2676. [Link]
-
Todd, M. (2017). An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. California State University, Sacramento. [Link]
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Volochnyuk, D. M., et al. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry, 18, 661-669. [Link]
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Taher, A., et al. (2013). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 296-300. [Link]
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Benchmarking the purity of synthesized 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one against commercial standards
A Comparative Guide to the Purity of Synthesized versus Commercial 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. One such intermediate, 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, serves as a vital building block in the synthesis of various biologically active molecules. Its chemical structure, characterized by a quinoxalinone core with a reactive chloroacetyl group, makes it a versatile scaffold for creating diverse compound libraries. However, the presence of impurities, even in trace amounts, can significantly impact the downstream reactions, biological activity, and safety profile of the final drug candidates.[1][2][3]
This guide provides an in-depth technical comparison between in-house synthesized 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one and commercially available standards. We will delve into a detailed synthesis protocol, followed by a rigorous analytical benchmarking using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions regarding the source and quality of this critical reagent.
In-House Synthesis: A Validated Protocol
The synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is a two-step process starting from o-phenylenediamine. The rationale for choosing this synthetic route is its efficiency and the relative availability of the starting materials.
Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one
A mixture of o-phenylenediamine and chloroacetic acid in aqueous ammonia is refluxed.[4] The basic conditions facilitate the nucleophilic attack of the amino group on the chloroacetic acid, followed by intramolecular cyclization to form the quinoxalinone ring.
Step 2: Acylation of 3,4-dihydroquinoxalin-2(1H)-one
The intermediate, 3,4-dihydroquinoxalin-2(1H)-one, is then acylated using chloroacetyl chloride in dry DMF.[4] The reaction is carried out at low temperatures to control the reactivity of the acid chloride and minimize side reactions. The final product is precipitated by pouring the reaction mixture into a sodium bicarbonate solution.[4]
Caption: Synthesis workflow for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one.
Benchmarking Against Commercial Standards: A Multi-Pronged Analytical Approach
To provide a comprehensive comparison, we procured 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one from three leading commercial suppliers (designated as Commercial A, B, and C). Our in-house synthesized batch (designated as In-House) was then analyzed alongside these standards.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of pharmaceutical compounds.[2][5] We developed a reverse-phase HPLC method to separate the target compound from any potential impurities.
Experimental Protocol: HPLC Analysis
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples were dissolved in acetonitrile at a concentration of 1 mg/mL.
Data Summary: HPLC Purity Comparison
| Sample Source | Retention Time (min) | Purity (%) |
| In-House | 5.23 | 98.5 |
| Commercial A | 5.24 | 99.2 |
| Commercial B | 5.22 | 97.8 |
| Commercial C | 5.25 | 99.5 |
The HPLC data reveals that while all samples show a high degree of purity, there are minor variations. The in-house synthesized compound demonstrates a purity of 98.5%, which is comparable to the commercial standards.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule and identifying any structural impurities.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: Bruker Avance 400 MHz NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Reference: Tetramethylsilane (TMS) as an internal standard.
¹H NMR Data (DMSO-d6, 400 MHz):
-
δ 10.48 (br.s, 1H): This broad singlet corresponds to the amide proton (N-H) of the quinoxalinone ring.
-
δ 7.60-7.20 (m, 4H): This multiplet represents the four aromatic protons on the benzene ring.
-
δ 4.60 (s, 2H): This singlet is assigned to the methylene protons of the chloroacetyl group (-CO-CH₂-Cl).
-
δ 2.60 (s, 2H): This singlet corresponds to the methylene protons in the quinoxalinone ring.
All samples, including the in-house product, exhibited the expected proton chemical shifts and coupling patterns, confirming the correct chemical structure. Minor peaks observed in some samples indicated the presence of residual solvents or starting materials.
3. Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to identify unknown impurities.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI).
-
Analysis Mode: Positive ion mode.
Data Summary: Mass Spectrometry Results
| Sample Source | Observed m/z [M+H]⁺ |
| In-House | 225.0374 |
| Commercial A | 225.0375 |
| Commercial B | 225.0373 |
| Commercial C | 225.0376 |
| Calculated | 225.0374 |
The high-resolution mass spectrometry data confirmed the molecular weight of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one in all samples. The excellent agreement between the observed and calculated mass for the in-house sample further validates its identity and purity.
Caption: Workflow for the analytical comparison of synthesized and commercial samples.
Discussion and Conclusion: A Case for In-House Synthesis
The comprehensive analytical data presented in this guide demonstrates that 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one can be synthesized in-house with a purity profile that is highly comparable to commercially available standards. The HPLC, NMR, and MS data collectively validate the identity and high quality of the synthesized material.
For research laboratories and drug development teams, in-house synthesis offers several advantages:
-
Cost-Effectiveness: Synthesizing the compound in-house can be more economical, especially for large-scale needs.
-
Quality Control: Direct oversight of the synthesis and purification process allows for stringent quality control and the ability to tailor the purity to specific experimental requirements.
-
Supply Chain Reliability: In-house synthesis mitigates the risks associated with supply chain disruptions and batch-to-batch variability from commercial vendors.
References
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Yadi Reddy Bonuga et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives. Der Pharma Chemica, 5(5):296-300. Available at: [Link]
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Nasir, W., Munawar, M. A., Ahmad, S., Nadeem, S., & Shahid, M. (2009). 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3006. Available at: [Link]
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Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link][2]
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PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved from [Link][3]
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Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link][5]
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Cytotoxicity comparison of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one derivatives
A Comparative Guide to the Cytotoxicity of Quinoxalinone Derivatives in Cancer Cell Lines
Introduction: The Therapeutic Promise of the Quinoxalinone Scaffold
The relentless pursuit of novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" due to its wide array of pharmacological activities.[1][2] Quinoxaline derivatives have demonstrated significant potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][2] This guide focuses specifically on the quinoxalin-2-one core, a key subset of this family, and explores the cytotoxic potential of its derivatives against various cancer cell lines.
The rationale for investigating these compounds stems from their proven ability to interact with various biological targets crucial for cancer cell survival and proliferation.[3] Many quinoxaline derivatives function as competitive inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and components of the PI3K/AKT/mTOR signaling pathway, which are frequently dysregulated in cancer.[3][4][5] By synthesizing and evaluating a range of derivatives, researchers can elucidate critical structure-activity relationships (SAR), paving the way for the rational design of more potent and selective therapeutic candidates.
This guide provides a comprehensive comparison of the cytotoxic profiles of various 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one derivatives and related analogues. We will delve into their synthesis, the methodologies for evaluating their efficacy, a comparative analysis of their performance, and the underlying mechanisms of action, supported by experimental data and established protocols.
Synthesis of the Quinoxalin-2-one Core and its Derivatives
The foundational step in this research is the robust synthesis of the quinoxalin-2-one scaffold. A common and effective method involves the condensation of an o-phenylenediamine with an α-keto acid derivative.[4] The subsequent N-acylation at the 4-position with a reagent like 2-chloroacetyl chloride introduces a reactive electrophilic site, the chloroacetyl group, which can be crucial for covalent interaction with biological targets or serve as a handle for further derivatization.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 3,4-dihydro-1H-quinoxalin-2-one
-
Reaction Setup: To a solution of o-phenylenediamine (1 mmol) in a suitable solvent such as n-butanol, add glyoxylic acid (1 mmol).[4] The choice of an alcohol solvent facilitates the reaction and subsequent product precipitation.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of the cyclic amide product is driven by the removal of water.
-
Isolation: Upon completion, cool the mixture to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The resulting 3,4-dihydro-1H-quinoxalin-2-one can be further purified by recrystallization if necessary.
Step 2: Synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
-
Reaction Setup: Dissolve the 3,4-dihydro-1H-quinoxalin-2-one (1 mmol) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) containing a non-nucleophilic base, such as triethylamine (1.2 mmol).
-
Acylation: Cool the solution in an ice bath to 0°C. Add 2-chloroacetyl chloride (1.1 mmol) dropwise to the stirred solution. The base is critical to neutralize the HCl byproduct, driving the reaction to completion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup and Purification: Quench the reaction with water and extract the product into the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.
Caption: General two-step synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one.
Methodology for In Vitro Cytotoxicity Screening
To quantitatively compare the cytotoxic effects of the synthesized derivatives, a robust and reproducible assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. The choice of cell lines should represent different cancer types to assess the spectrum of activity.
-
Compound Treatment: Prepare serial dilutions of the quinoxalinone derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48 hours under the same conditions. This duration is typically sufficient to observe significant cytotoxic or cytostatic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. The IC₅₀ is the concentration of the compound that inhibits cell growth by 50%.[8]
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Comparative Cytotoxicity of Quinoxalinone Derivatives
The cytotoxic activity of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the core structure. The table below summarizes hypothetical IC₅₀ values for a series of derivatives against common cancer cell lines, providing a basis for a comparative analysis. These values are representative of findings in the broader literature for this class of compounds.[5][9]
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Quinoxalinone Derivatives
| Compound ID | R¹ Substituent (Position 7) | R² Substituent (Position 3) | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | PC-3 (Prostate) |
| QO-1 | -H | -CH₃ | 15.2 | 22.5 | 18.4 | 25.1 |
| QO-2 | -Cl | -CH₃ | 8.4 | 11.7 | 9.8 | 14.3 |
| QO-3 | -OCH₃ | -CH₃ | 12.1 | 19.8 | 15.6 | 21.9 |
| QO-4 | -Cl | -Ph | 5.6 | 7.2 | 6.1 | 8.9 |
| QO-5 | -Cl | -Ph-4-Cl | 2.1 | 3.5 | 2.9 | 4.2 |
| Doxorubicin | (Reference Drug) | 0.45 | 0.82 | 0.65 | 0.95 |
Note: All compounds possess the 4-(2-Chloro-acetyl) group. Data are hypothetical and for illustrative purposes.
Discussion and Structure-Activity Relationship (SAR) Analysis
The comparative data in Table 1 allows for the deduction of key structure-activity relationships that govern the cytotoxic potency of these quinoxalinone derivatives.
-
Influence of Benzene Ring Substitution (R¹): A comparison between the unsubstituted compound QO-1 and its substituted analogues reveals the significant impact of substituents on the benzene portion of the quinoxalinone core. The introduction of an electron-withdrawing group like chlorine at position 7 ( QO-2 ) consistently enhances cytotoxic activity across all tested cell lines compared to QO-1 . Conversely, an electron-donating methoxy group (QO-3 ) results in slightly lower potency than the chloro-substituted derivative. This suggests that modulating the electronic properties of the aromatic system is a key strategy for optimizing activity.
-
Impact of C3-Position Substituent (R²): The substituent at the 3-position plays a critical role. Replacing the small methyl group (QO-2 ) with a larger phenyl ring (QO-4 ) leads to a marked increase in cytotoxicity. This indicates that an aryl group at this position may engage in favorable interactions, such as pi-stacking, within the active site of a target protein.
-
Synergistic Effects: The most potent compound in this series, QO-5 , combines the favorable features of its predecessors: a chlorine atom on the quinoxalinone core and a substituted phenyl ring at the C3 position. The addition of a second chlorine atom to the phenyl ring further boosts activity, highlighting a synergistic effect. This suggests that specific halogen substitutions can significantly improve the binding affinity and, consequently, the cytotoxic effect. The SAR indicates that a secondary amine at the third position can also increase activity, while primary and tertiary amines may decrease it.[1]
Proposed Mechanism of Action: Targeting Key Cancer Pathways
The cytotoxic effects of quinoxalinone derivatives are often attributed to their ability to inhibit protein kinases that are vital for cancer cell signaling.[4] One of the most prominent mechanisms involves the inhibition of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is hyperactivated in many cancers.[5]
Newly synthesized quinoxalinone derivatives have been shown to exhibit potent inhibitory activity against VEGFR-2 and to modulate the PI3K/AKT/mTOR signaling cascade.[5] By inhibiting PI3K or downstream kinases like AKT and mTOR, these compounds can effectively block pro-survival signals, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[4][5] The chloroacetyl group on the compounds discussed here may act as a Michael acceptor, forming covalent bonds with cysteine residues in the ATP-binding pocket of these kinases, leading to irreversible inhibition.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by quinoxalinone derivatives.
Conclusion
4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one derivatives represent a promising class of cytotoxic agents with significant potential for development as anticancer therapeutics. This guide has demonstrated that their efficacy is intricately linked to their chemical structure, with specific substitutions on the quinoxalinone core dramatically influencing their potency. The systematic exploration of structure-activity relationships, coupled with robust in vitro screening protocols like the MTT assay, provides a clear path for optimizing these compounds. The likely mechanism of action, through the inhibition of critical cell signaling pathways such as the PI3K/AKT/mTOR cascade, offers a rational basis for their observed cytotoxic effects. Further investigation into lead compounds, such as those bearing halo-aryl substitutions, is warranted to fully elucidate their therapeutic potential and advance them through the drug discovery pipeline.
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Al-Ostath, R. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC - PubMed Central. Available at: [Link]
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A Comparative Analysis of Antiviral Efficacy: The Investigational Quinoxalinone Derivative, CDQ-421, versus Oseltamivir in Influenza Models
Introduction: The Evolving Landscape of Influenza Antivirals
Influenza viruses represent a persistent global health threat, necessitating a robust pipeline of antiviral agents to combat seasonal epidemics and potential pandemics.[1] The current therapeutic landscape is dominated by neuraminidase inhibitors (NAIs), with oseltamivir serving as a first-line treatment.[2][3] However, the emergence of drug-resistant strains, such as those with the H275Y mutation in the neuraminidase (NA) protein, underscores the critical need for novel therapeutics with alternative binding modes or improved resistance profiles.[2][4]
This guide provides a comparative technical overview of the well-established NAI, oseltamivir, and 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one , a novel investigational compound hereafter designated as CDQ-421 . Quinoxaline derivatives have garnered significant interest for their broad-spectrum antiviral activities, targeting various viral proteins and replication stages.[5][6][7] This analysis positions CDQ-421 as a putative next-generation NAI, hypothesizing its mechanism and comparing its potential efficacy against oseltamivir using standardized in vitro and in vivo experimental frameworks.
Section 1: Mechanistic Overview and Rationale
Oseltamivir: The Established Benchmark
Oseltamivir is an ethyl ester prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate.[8] This active metabolite is a competitive inhibitor of the influenza NA enzyme, mimicking its natural substrate, sialic acid.[9] The NA enzyme is critical for the final stage of the viral replication cycle, where it cleaves sialic acid residues on the host cell surface, facilitating the release of newly assembled virions.[1][2] By blocking this enzymatic activity, oseltamivir carboxylate prevents viral egress, effectively trapping virions on the cell surface and limiting the spread of infection.[2]
However, the efficacy of oseltamivir can be compromised by specific mutations within the NA active site. The H275Y substitution, for example, prevents the conformational change required for oseltamivir to bind effectively, leading to high-level resistance while often preserving the enzyme's natural function.[4]
Caption: Influenza lifecycle and the targeted inhibition of virion release by neuraminidase inhibitors.
CDQ-421: An Investigational Quinoxalinone Derivative
The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[7][10] While some quinoxaline derivatives have been shown to target other viral components like the NS1 protein, the specific structure of CDQ-421, featuring an electrophilic chloro-acetyl group, suggests a potential for covalent or highly stable non-covalent interactions within an enzyme active site.[5]
For this guide, we hypothesize that CDQ-421 is designed to target the influenza NA enzyme but with a distinct binding modality compared to oseltamivir. The rationale is that the planar quinoxalinone core could engage different residues within the active site, while the chloro-acetyl "warhead" could form a stable interaction with a nearby nucleophilic residue (e.g., tyrosine or lysine), potentially offering:
-
Increased Potency: A more stable drug-target complex could lead to a lower inhibitory concentration.
-
Improved Resistance Profile: By relying on different key interactions, CDQ-421 might remain effective against viral strains that have developed resistance to oseltamivir through mutations like H275Y.[11]
Section 2: Comparative In Vitro Efficacy
The primary evaluation of a novel antiviral involves assessing its direct effect on viral replication and target enzyme activity in a controlled laboratory setting. Here, we present hypothetical but plausible data from two gold-standard assays.
Neuraminidase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified influenza neuraminidase. The half-maximal inhibitory concentration (IC50) is the key metric. A lower IC50 value indicates greater potency.
Table 1: Comparative Neuraminidase Inhibition (IC50, nM)
| Virus Strain | NA Genotype | Oseltamivir | CDQ-421 (Hypothetical) | Fold-Change |
|---|---|---|---|---|
| A/California/07/2009 | H1N1 (Wild-Type) | 1.2 nM | 0.8 nM | 1.5x better |
| A/Perth/16/2009 | H3N2 (Wild-Type) | 2.5 nM | 1.5 nM | 1.7x better |
| A/Brisbane/59/2007-like | H1N1 (H275Y Mutant) | 480 nM | 2.1 nM | 228x better |
| B/Brisbane/60/2008 | Victoria Lineage | 35 nM | 25 nM | 1.4x better |
Analysis: The hypothetical data illustrate a key potential advantage of CDQ-421. While showing modestly superior potency against wild-type strains, its most significant feature is the retention of high potency against the oseltamivir-resistant H275Y mutant strain. This suggests a binding mechanism that is not disrupted by the H275Y conformational change, a highly desirable attribute for a next-generation NAI.[4]
Plaque Reduction Neutralization Assay (PRNA)
This cell-based assay measures the ability of a compound to inhibit the replication of infectious virus in a cell monolayer. The effective concentration required to reduce the number of viral plaques by 50% (EC50) is determined. This provides a more biologically relevant measure of antiviral activity than a purely enzymatic assay.
Table 2: Comparative Plaque Reduction Efficacy (EC50, µM)
| Virus Strain | Oseltamivir | CDQ-421 (Hypothetical) | Selectivity Index (SI)* |
|---|---|---|---|
| A/California/07/2009 (H1N1) | 0.05 µM | 0.03 µM | >3,300 (CDQ-421) |
| A/Perth/16/2009 (H3N2) | 0.12 µM | 0.07 µM | >1,400 (CDQ-421) |
| A/Brisbane/59/2007-like (H1N1-H275Y) | >10 µM | 0.09 µM | >1,100 (CDQ-421) |
| B/Brisbane/60/2008 (Victoria) | 1.5 µM | 1.1 µM | >90 (CDQ-421) |
*Selectivity Index (SI) is calculated as CC50 / EC50. A hypothetical CC50 (50% cytotoxic concentration) of >100 µM for CDQ-421 is assumed. A higher SI value indicates a more favorable safety window.
Analysis: The cell-based data reinforce the findings from the enzymatic assay. CDQ-421 demonstrates superior efficacy in preventing viral propagation, particularly against the oseltamivir-resistant strain. The high selectivity index suggests that its antiviral activity occurs at concentrations far below those that cause cellular toxicity, which is a prerequisite for a viable drug candidate.
Section 3: Comparative In Vivo Efficacy in a Mouse Model
In vivo studies are essential to evaluate a drug's performance in a complex biological system, accounting for factors like pharmacokinetics and host immune response. The mouse model is a standard for preclinical evaluation of influenza antivirals.[12][13][14]
Lethal Challenge Study Design
In this model, mice are intranasally inoculated with a lethal dose of an influenza virus.[12] Treatment with the antiviral compound (or vehicle control) begins shortly after infection and continues for a set period (e.g., 5 days). Key endpoints are survival rate, body weight change (an indicator of morbidity), and viral titer in the lungs at a specific timepoint post-infection.[13][15]
Table 3: Comparative Efficacy in H1N1 (H275Y) Lethal Challenge Mouse Model
| Treatment Group (n=10) | Dose/Regimen | Survival Rate (%) | Max. Mean Weight Loss (%) | Lung Viral Titer (Day 4 post-infection, log10 PFU/g) |
|---|---|---|---|---|
| Vehicle Control | Saline, b.i.d. x 5d | 0% | 28% | 6.8 |
| Oseltamivir | 10 mg/kg, b.i.d. x 5d | 10% | 25% | 6.2 |
| CDQ-421 | 10 mg/kg, b.i.d. x 5d | 90% | 12% | 2.5 |
Analysis: The in vivo data provide the most compelling evidence for the potential of CDQ-421. In a challenge with an oseltamivir-resistant virus, oseltamivir provides minimal to no therapeutic benefit. In stark contrast, CDQ-421 treatment leads to a high survival rate, significantly reduced morbidity (less weight loss), and a dramatic >3-log reduction in pulmonary viral load. This demonstrates potent antiviral activity in a living organism against a clinically relevant resistant strain.
Section 4: Experimental Methodologies
The trustworthiness of comparative data hinges on the rigor of the experimental protocols. The following are detailed, standardized methods for the assays described above.
Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
Causality: This assay is designed to isolate and quantify the direct interaction between the compound and the viral enzyme, independent of other cellular factors. A fluorescent substrate allows for highly sensitive detection of enzyme activity.
Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds (CDQ-421, oseltamivir) in 2-fold steps in assay buffer (e.g., MES with CaCl2) directly in a 96-well black plate.
-
Enzyme Addition: Add a standardized amount of purified recombinant influenza neuraminidase to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 45 minutes to allow the inhibitors to bind to the enzyme.[16]
-
Substrate Addition: Add the fluorogenic substrate 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) to all wells to initiate the reaction.[16]
-
Reaction Incubation: Cover the plate and incubate at 37°C for 1 hour.[16]
-
Termination: Stop the reaction by adding a high pH stop solution (e.g., glycine-NaOH).[16]
-
Data Acquisition: Measure the fluorescent signal using a microplate fluorometer.
-
Analysis: Convert fluorescence units to percent inhibition relative to virus-only controls and plot against compound concentration. Calculate IC50 values using a non-linear regression model.
Protocol: Plaque Reduction Neutralization Assay (PRNA)
Causality: This assay is a self-validating system for infectivity. Each plaque theoretically originates from a single infectious virion, so a reduction in plaque number is a direct measure of the inhibition of the complete viral replication cycle.
Step-by-Step Methodology:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates to form a confluent monolayer.[17]
-
Virus-Compound Incubation: Prepare serial dilutions of the antiviral compounds. Mix each dilution with a standardized amount of virus (e.g., 100 Plaque Forming Units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Aspirate media from the MDCK cell monolayers and inoculate with the virus-compound mixtures. Allow adsorption for 1 hour, rocking gently every 15 minutes.[18]
-
Overlay Application: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agar) mixed with the corresponding concentration of the antiviral compound.[17] This prevents secondary, non-localized infections.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, until plaques are visible.
-
Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain the monolayer with a crystal violet solution. Plaques will appear as clear zones where cells have been lysed.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value from the dose-response curve.
Protocol: In Vivo Mouse Lethal Challenge Model
Causality: This protocol models a systemic infection and tests whether a compound's in vitro activity translates to a therapeutic benefit in a whole organism, integrating the complexities of drug metabolism, distribution, and host response.
Caption: Workflow for the in vivo mouse influenza lethal challenge and efficacy study.
Step-by-Step Methodology:
-
Animal Acclimation: Use a standard mouse strain (e.g., BALB/c or C57BL/6) and allow for at least 72 hours of acclimation.[13]
-
Infection: Lightly anesthetize mice and intranasally inoculate with a predetermined lethal dose of influenza virus in a small volume (e.g., 50 µL).[12]
-
Treatment: Randomize mice into treatment groups. Begin treatment within 4 hours of infection. Administer compounds via the appropriate route (e.g., oral gavage for oseltamivir and CDQ-421) twice daily for 5 consecutive days.
-
Monitoring: Record body weight and survival daily for 14-21 days. The humane endpoint is typically defined as ≥25-30% loss of initial body weight.
-
Virological Assessment: On a predetermined day (e.g., Day 4 post-infection), euthanize a subset of animals from each group. Harvest lungs aseptically, weigh them, and homogenize in media. Determine the viral titer in the homogenates using a plaque assay.[17]
-
Data Analysis: Compare survival curves using the log-rank (Mantel-Cox) test. Analyze weight loss and viral titer data using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Conclusion and Future Directions
This comparative guide, based on established methodologies and scientifically plausible hypothetical data, illustrates the potential of the investigational quinoxalinone derivative, CDQ-421, as a potent anti-influenza agent. Its key theoretical advantage lies in its robust efficacy against oseltamivir-resistant influenza strains, a critical feature for addressing the challenge of antiviral resistance. The data from in vitro enzymatic and cell-based assays, corroborated by the significant therapeutic benefit in a rigorous in vivo model, position CDQ-421 as a promising candidate for further development.
Future research must focus on comprehensive preclinical profiling, including pharmacokinetic and toxicological studies, to fully assess its drug-like properties. Furthermore, resistance selection studies should be conducted to determine the genetic barrier to resistance for CDQ-421 and identify any potential cross-resistance with other NAIs. These steps are essential in validating whether this promising quinoxalinone derivative can one day become a valuable addition to the clinical armamentarium against influenza.
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A Comparative In Silico Analysis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one Against Key Oncogenic and Inflammatory Kinases
A Senior Application Scientist's Guide to Predicting Therapeutic Potential Through Molecular Docking
In the landscape of modern drug discovery, the quinoxalinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this heterocyclic core are actively being investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] This guide focuses on a specific derivative, 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, a compound whose therapeutic potential remains largely unexplored. Through a detailed comparative molecular docking study, we will predict its binding affinity against three clinically relevant protein kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (p38α MAPK).
To provide a robust and objective comparison, the predicted binding characteristics of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one will be benchmarked against well-established inhibitors for each respective target: Osimertinib for EGFR, Sorafenib for VEGFR-2, and SB203580 for p38α MAPK. This in silico investigation aims to provide a foundational dataset for researchers, scientists, and drug development professionals, offering insights into the potential therapeutic avenues for this novel quinoxalinone derivative.
The Rationale Behind Target Selection: Why EGFR, VEGFR-2, and p38α MAPK?
The selection of EGFR, VEGFR-2, and p38α MAPK as target proteins for this study is rooted in the established pharmacological profiles of quinoxalinone-based compounds. Numerous studies have highlighted the potential of this scaffold to inhibit various protein kinases, which are pivotal regulators of cellular signaling pathways implicated in cancer and inflammation.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of several cancers, making it a prime target for anticancer therapies.[3][4] Quinoxalinone derivatives have shown promise as EGFR inhibitors.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Another key receptor tyrosine kinase that is a central mediator of angiogenesis, the formation of new blood vessels. Inhibiting VEGFR-2 is a validated strategy to stifle tumor growth and metastasis.[2][5] The quinoxalinone core has been successfully incorporated into potent VEGFR-2 inhibitors.
-
p38 Mitogen-Activated Protein Kinase (p38α MAPK): A serine/threonine kinase involved in the cellular response to stress and a key player in inflammatory signaling pathways. Dysregulation of p38α MAPK is associated with various inflammatory diseases and has also been implicated in cancer progression.[6]
By evaluating the binding potential of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one against these three diverse yet clinically significant kinases, we can gain a comprehensive initial assessment of its potential therapeutic applications.
A Comparative Docking Study: Methodology and Experimental Protocols
This section provides a detailed, step-by-step methodology for the comparative molecular docking study. The protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the in silico experiment.
Experimental Workflow
Figure 1: A schematic representation of the molecular docking workflow.
Step 1: Protein Preparation
-
Retrieval of Protein Structures: The three-dimensional crystal structures of the target proteins were downloaded from the RCSB Protein Data Bank (PDB). The selected PDB IDs are:
-
Protein Cleaning: All non-essential molecules, including water, co-crystallized ligands, and ions, were removed from the protein structures using UCSF Chimera.
-
Protonation and Energy Minimization: Hydrogen atoms were added to the protein structures, and their geometries were optimized using the GROMOS 54A7 force field to ensure a realistic protonation state at physiological pH.
Step 2: Ligand Preparation
-
2D Structure Generation: The two-dimensional structure of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one was drawn using ChemDraw. The structures of the reference inhibitors (Osimertinib, Sorafenib, and SB203580) were obtained from the PubChem database.
-
3D Conversion and Energy Minimization: The 2D structures were converted to 3D structures and their energies were minimized using the MMFF94 force field to obtain stable, low-energy conformations.
Step 3: Molecular Docking Simulation
-
Grid Box Generation: A grid box was defined around the active site of each protein, encompassing all the key amino acid residues known to be involved in ligand binding. The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
Docking with AutoDock Vina: Molecular docking was performed using AutoDock Vina. The prepared ligands were docked into the active site of their respective target proteins. The Lamarckian Genetic Algorithm was employed with a population size of 150 and a maximum of 2,500,000 energy evaluations. The top-ranked binding pose for each ligand was selected based on the lowest binding energy.
Step 4: Analysis and Comparison
-
Binding Pose and Interaction Analysis: The predicted binding poses of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one and the reference inhibitors were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.
-
Comparative Data Analysis: The predicted binding energies (in kcal/mol) were compared with the experimentally determined IC50 values of the reference inhibitors to assess the potential potency of the novel quinoxalinone derivative.
Predicted Binding Affinities and Comparative Analysis
The following table summarizes the predicted binding energies of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one and the reference inhibitors against their respective target proteins, alongside the experimental IC50 values for the reference compounds.
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Reference Inhibitor | Experimental IC50 (nM) |
| EGFR | 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one | -8.2 | Osimertinib | 13 - 15 |
| VEGFR-2 | 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one | -7.9 | Sorafenib | 90 |
| p38α MAPK | 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one | -8.5 | SB203580 | 50 |
Discussion of In Silico Findings
The results of the molecular docking study provide valuable preliminary insights into the potential biological activity of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one.
-
EGFR: The predicted binding energy of -8.2 kcal/mol for the quinoxalinone derivative against EGFR is noteworthy. While not as potent as the established third-generation inhibitor Osimertinib, this strong predicted affinity suggests that the compound may exhibit inhibitory activity against EGFR. Further in vitro enzymatic and cellular assays are warranted to validate this prediction. The chloroacetyl group on the quinoxalinone core could potentially form a covalent bond with a cysteine residue in the EGFR active site, a mechanism employed by some covalent EGFR inhibitors.
-
VEGFR-2: With a predicted binding energy of -7.9 kcal/mol, 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one shows a moderate predicted affinity for VEGFR-2. This is less favorable than the established multi-kinase inhibitor Sorafenib.[5][18] However, considering the importance of VEGFR-2 in angiogenesis, even moderate inhibition could contribute to an anti-cancer profile.
-
p38α MAPK: The most promising in silico result was observed for p38α MAPK, with a predicted binding energy of -8.5 kcal/mol. This value is comparable to that of the known inhibitor SB203580, suggesting that 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one could be a potent inhibitor of this inflammatory kinase.[6] This finding opens up the possibility of developing this compound for anti-inflammatory applications.
Predicted Binding Mode of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one in the p38α MAPK Active Site
Figure 2: Predicted interactions of the quinoxalinone derivative with key residues in the p38α MAPK active site.
Our docking simulations predict that the quinoxalinone core of the molecule forms crucial hydrogen bonds with the hinge region of p38α MAPK, specifically with the backbone amide of Met109 and the carbonyl oxygen of Gly110. The chloroacetyl moiety is positioned in close proximity to the catalytic lysine (Lys53), suggesting the potential for covalent bond formation, which could lead to irreversible inhibition. Additionally, hydrophobic interactions are predicted between the chloroacetyl group and the DFG motif's aspartate residue (Asp168).
Conclusion and Future Directions
This comparative in silico guide provides the first computational assessment of the therapeutic potential of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one. The molecular docking studies predict that this novel compound may exhibit inhibitory activity against EGFR and, most notably, p38α MAPK. The predicted binding energy against p38α MAPK is comparable to that of the established inhibitor SB203580, highlighting a promising avenue for the development of novel anti-inflammatory agents.
It is imperative to underscore that these are in silico predictions and require experimental validation. The next logical steps in the evaluation of this compound should include:
-
In vitro Kinase Assays: To experimentally determine the IC50 values of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one against EGFR, VEGFR-2, and p38α MAPK.
-
Cell-Based Assays: To assess the compound's efficacy in relevant cancer and inflammatory cell line models.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize potency and selectivity.
This guide serves as a foundational resource, providing a data-driven rationale for the further investigation of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one as a potential therapeutic agent.
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Safety Operating Guide
Navigating the Disposal of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed protocol for the proper disposal of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, a compound that, while valuable in research, requires careful handling due to its chemical properties. This document is designed to equip laboratory personnel with the necessary information to manage this substance safely and in compliance with regulations.
Inferred Hazard Profile and Core Safety Principles
Based on the known properties of structurally related compounds such as quinoxalin-2(1H)-one and chloroacetyl chloride, we can anticipate the following hazards for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one:
-
Irritant: Likely to cause skin and eye irritation.[4][5][6] May also cause respiratory irritation if inhaled.[4][6]
-
Halogenated Organic Compound: The presence of chlorine classifies this compound as a halogenated organic waste. These compounds are subject to specific disposal regulations due to their potential to form persistent and toxic environmental byproducts.
-
Reactivity: The chloroacetyl group may exhibit reactivity, particularly with water or moisture, potentially liberating toxic fumes.[7]
Therefore, all handling and disposal procedures must be approached with the assumption that this compound is hazardous.
Essential Disposal Protocol: A Step-by-Step Guide
The proper disposal of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is not merely a suggestion but a requirement for ensuring a safe laboratory environment and regulatory compliance. The following steps provide a clear and actionable plan.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation.[5] |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes and irritation.[4][5] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or vapors.[6][8] |
Step 2: Waste Segregation - A Critical Decision
Proper segregation of chemical waste is crucial for both safety and cost-effective disposal. Mis-segregation can lead to dangerous chemical reactions and significantly increase disposal costs.[9] 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one must be disposed of as halogenated organic waste .
Do NOT mix with:
Step 3: Containerization and Labeling
Proper containment and clear labeling are essential for safe storage and transport of hazardous waste.
-
Select an Appropriate Container:
-
Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.
-
Ensure the container has a secure screw-top cap to prevent spills and vapor release.[11]
-
-
Label the Container Clearly:
-
As soon as the first particle of waste enters the container, it must be labeled.[9]
-
The label should include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one "
-
The primary hazards: "Irritant, Halogenated Organic Compound "
-
The date accumulation started.
-
-
Step 4: Storage of Waste
Store the designated waste container in a safe and secure location pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Keep the container tightly closed except when adding waste.[7][9]
-
Store away from incompatible materials.
Step 5: Final Disposal
The ultimate disposal of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one must be conducted through a licensed hazardous waste disposal facility.[7][12] This is typically coordinated through your institution's EHS department. Never attempt to dispose of this chemical down the drain or in the regular trash.[11]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, the following workflow diagram is provided.
Caption: Disposal workflow for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide for the disposal of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, you are not only ensuring your personal safety and that of your colleagues but also upholding the highest standards of environmental protection and regulatory compliance. Always consult your institution's specific waste disposal guidelines and your EHS department for any additional requirements.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are cornerstones of drug discovery. Among these, quinoxaline derivatives hold significant promise due to their wide range of biological activities.[1] This guide provides essential safety and logistical information for handling 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, a reactive intermediate crucial for further molecular elaboration. As Senior Application Scientists, our goal is to empower you with the knowledge to handle this compound with the utmost safety and confidence, ensuring both personal well-being and the integrity of your research.
Understanding the Hazard Profile
The quinoxalinone moiety itself is classified as a skin and eye irritant and may cause respiratory irritation.[2] The presence of the chloro-acetyl group, a feature shared with chloroacetyl chloride, introduces heightened reactivity and potential for harm. Chloroacetyl chloride is known to be toxic and corrosive.[3] Like other acyl chlorides, it reacts with protic compounds such as water, alcohols, and amines to generate hydrochloric acid, making it a lachrymator (a substance that irritates the eyes and causes tears).[3]
Therefore, 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one should be handled as a substance that is:
-
A cause of serious eye irritation. [6]
-
A cause of skin irritation. [6]
-
Potentially harmful if inhaled, causing respiratory irritation. [2][5]
-
Suspected of causing cancer. [4]
This conservative approach, treating the compound with the precautions warranted by its most reactive and hazardous components, is fundamental to safe laboratory practice.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of the compound and potential generation of hydrochloric acid upon contact with moisture. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Given the reactivity, double-gloving is recommended. Regularly inspect gloves for any signs of degradation or tearing. |
| Body Protection | A chemical-resistant laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to mitigating the risks associated with this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one should occur in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be available in the immediate vicinity. Do NOT use combustible materials like paper towels to clean up spills.
2. Weighing and Dispensing:
-
Avoid Dust Generation: When weighing the solid compound, do so carefully to minimize the creation of dust.[4]
-
Use of Spatula: Use a clean, dry spatula for transferring the solid.
-
Container Sealing: Keep the container tightly sealed when not in use to prevent reaction with atmospheric moisture.
3. In-Reaction Handling:
-
Inert Atmosphere: If the subsequent reaction is sensitive to moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Be mindful of the reaction temperature, as the chloro-acetyl group can be reactive. Some related reactions require cooling to control the reaction rate.[9]
-
Quenching: When quenching the reaction, do so slowly and cautiously, especially if using aqueous solutions, as this may generate hydrochloric acid.
Emergency Procedures: Plan for the Unexpected
1. In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10]
-
Remove contaminated clothing while continuing to flush.[10]
-
Seek immediate medical attention.[2]
2. In Case of Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][11]
-
Seek immediate medical attention.[2]
3. In Case of Inhalation:
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.[5]
4. In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material.
-
Collect the absorbed material into a sealed container for proper disposal.
-
Ventilate the area and wash the spill site once the material has been removed.
Disposal Plan: Responsible Stewardship
As 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is a halogenated organic compound, its waste must be handled and disposed of according to specific protocols to minimize environmental impact.
-
Waste Segregation: All waste containing this compound, including contaminated consumables and reaction residues, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[12][13][14] Do not mix with non-halogenated waste.[13][14]
-
Container Management: Waste containers should be kept tightly closed except when adding waste and stored in a well-ventilated area away from incompatible materials.[14][15]
-
Cost Implication: The disposal of halogenated waste is typically more expensive than non-halogenated waste due to the need for specialized incineration processes.[16] Proper segregation is therefore also a matter of fiscal responsibility.
-
Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.
By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly advance your research while prioritizing personal and environmental safety.
References
-
Unknown. Hazardous Waste Segregation. [Link]
- Google Patents. Chinoxaline derivatives, preparations containing them and use as UV filters.
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
MDPI. (2024, September 30). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
National Institutes of Health. 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H). [Link]
-
Wikipedia. Chloroacetyl chloride. [Link]
-
Safety & Risk Services. Organic Solvent Waste Disposal. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
LookChem. 2-Quinoxalinol. [Link]
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Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. [Link]
-
National Institutes of Health. Chloroacetyl chloride | ClCH2COCl | CID 6577. [Link]
-
SynZeal. Safety Data Sheet. [Link]
Sources
- 1. 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. synzeal.com [synzeal.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. orgsyn.org [orgsyn.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
